4-Piperidinopiperidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBKXJMLILLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197648 | |
| Record name | 1,4'-Bipiperidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-50-1 | |
| Record name | 1,4′-Bipiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidino-piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4'-Bipiperidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4'-bipiperidyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PIPERIDINO-PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Piperidinopiperidine (CAS 4897-50-1): A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the 4-Piperidinopiperidine Core
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundational elements in the design of novel therapeutics. This compound (also known as 1,4'-Bipiperidine), registered under CAS number 4897-50-1, is a prime example of such a "privileged scaffold".[1] This bifunctional heterocyclic compound, featuring two interconnected piperidine rings, offers a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties.[2] Its true value lies not in any intrinsic biological activity, but in its role as a versatile and conformationally constrained building block.[1] This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by appending various pharmacophores, ultimately leading to compounds with high affinity and selectivity for a range of biological targets.[1] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, applications, and the underlying chemical principles that make it a cornerstone in the development of next-generation pharmaceuticals.
Physicochemical and Structural Characteristics
This compound typically presents as a white to pale yellow or light pink crystalline solid or powder.[2][3][4] The presence of two basic nitrogen atoms and a compact bicyclic structure dictates its physical and chemical behavior. A comprehensive summary of its key properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4897-50-1 | [2][3][5] |
| Molecular Formula | C₁₀H₂₀N₂ | [2][3] |
| Molecular Weight | 168.28 g/mol | [2][3] |
| Appearance | White to pale yellow/light pink crystalline powder/solid | [2][3][4] |
| Melting Point | 63-67 °C (lit.) | [2][3][5][6] |
| Boiling Point | ~287.25°C (rough estimate) | [5] |
| Density | ~0.9725 (rough estimate) | [3][5] |
| pKa | ~10.31 ± 0.10 (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol. Does not mix well with water. | [3][5][7] |
| InChI Key | QDVBKXJMLILLLB-UHFFFAOYSA-N | [5] |
| SMILES | C1CCN(CC1)C2CCNCC2 | [8] |
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In ¹H NMR, the spectra would show characteristic signals for the protons on both piperidine rings. Similarly, the ¹³C NMR spectrum provides key information about the carbon framework of the molecule.[9] Research indicates that both piperidine rings typically adopt a stable chair conformation.[1]
Synthesis and Reactivity: A Practical Approach
The synthesis of this compound is most commonly and efficiently achieved through reductive amination. This well-established methodology offers the advantages of readily available starting materials and mild reaction conditions.[1] A frequently employed route involves the reaction of a protected 4-piperidone derivative with piperidine, followed by deprotection.
Core Synthetic Pathway: Reductive Amination
The most prevalent synthetic strategy involves the reductive amination of 1-tert-butoxycarbonyl (Boc)-4-piperidone with piperidine, followed by the removal of the Boc protecting group. The Boc group is crucial as it prevents unwanted side reactions at the nitrogen of the 4-piperidone ring, such as N-alkylation, during the reductive amination process.[1]
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative, step-by-step protocol for the synthesis of this compound based on literature procedures:[5][10]
Step 1: Reductive Amination
-
To a solution of 1-tert-butoxycarbonyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane, add piperidine (approximately 1.2 equivalents).
-
Follow this with the addition of a mild reducing agent, sodium triacetoxyborohydride (approximately 1.2 equivalents), and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for several hours (typically 16 hours) until completion, which can be monitored by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-4-piperidinopiperidine.
Step 2: Deprotection
-
Dissolve the crude product from Step 1 in methanol.
-
Add concentrated hydrochloric acid and stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours (typically 12 hours) to effect the removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a strong base, such as 48% aqueous sodium hydroxide, to deprotonate the amine.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization or chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, bicyclic nature of the this compound scaffold serves as an excellent anchor for orienting pharmacophoric groups in three-dimensional space, which is critical for effective interaction with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]
Central Nervous System (CNS) Agents
The this compound core is particularly prevalent in the development of agents targeting the central nervous system.[1][2] Its derivatives have been explored for the treatment of a variety of neurological and psychiatric conditions.[1]
-
Opioid Receptors: The scaffold has been used to synthesize compounds that interact with opioid receptors, with the aim of developing novel analgesics.[1]
-
Histamine H3 Receptors: Certain derivatives have been identified as potent histamine H3 receptor antagonists, a target for cognitive disorders and other CNS conditions.[1][5]
-
Sigma Receptors: The piperidine/piperazine motif, of which this compound is a key example, has been instrumental in discovering high-affinity ligands for the Sigma-1 receptor (S1R), a target implicated in various neurological diseases.[11]
Other Therapeutic Areas
The utility of this scaffold extends beyond CNS applications:
-
Anticancer Agents: It has been used as a reactant for the synthesis of water-soluble N-mustards with potential anticancer activity.[5][12]
-
Antitubercular Drugs: The scaffold is a building block in the synthesis of novel compounds with activity against tuberculosis.[5][12]
-
CCR5 Receptor Antagonists: In the field of antiviral research, replacement of flexible chains with heterocyclic systems like those derived from this compound has led to potent CCR5 antagonists with anti-HIV-1 activity.[13]
-
Vasopressin Receptor Antagonists: It is a key intermediate in the synthesis of antagonists for the vasopressin V1b receptor.[5][12]
-
Multidrug Resistance (MDR) Modulators: The scaffold has been incorporated into molecules designed to modulate multidrug resistance in cancer cells.[5][12]
The role of this compound as a versatile building block in these diverse therapeutic areas is illustrated below:
Caption: Therapeutic applications stemming from the this compound scaffold.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety. It is considered a hazardous substance.[7]
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][14][15] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][14][15] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or chemical goggles, protective gloves, lab coat. Use a dust mask (e.g., N95) if generating dust. | [7][15] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling. | [7][14][15] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at -20°C or ≤ -4°C for long-term stability. Store away from incompatible materials such as strong oxidizing agents and strong acids. | [2][5][12][14] |
| Incompatibility | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [7][14] |
Accidental ingestion may be harmful.[7] Exposure to piperidines can lead to increased blood pressure and heart rate, nausea, and other adverse effects.[7] It is crucial to consult the full Safety Data Sheet (SDS) before use.[7][14][15][16]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically important tool in the arsenal of the medicinal chemist. Its rigid bicyclic structure provides a reliable platform for the spatial arrangement of pharmacophores, while its synthetic accessibility allows for the rapid generation of diverse compound libraries. From CNS disorders to infectious diseases and oncology, the this compound scaffold continues to demonstrate its value in the quest for novel and more effective therapeutics. As drug discovery moves towards increasingly complex and specific biological targets, the demand for such versatile and well-characterized building blocks will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rvrlabs.com [rvrlabs.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 4897-50-1 [chemicalbook.com]
- 6. This compound | 4897-50-1 | TCI AMERICA [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1,4’-Bipiperidine | CAS 4897-50-1 | LGC Standards [lgcstandards.com]
- 9. This compound(4897-50-1) 13C NMR [m.chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Piperidinopiperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Piperidinopiperidine (4-PP) is a bicyclic diamine that has emerged as a privileged scaffold in modern medicinal chemistry. Comprising two piperidine rings linked via a C-N bond at the 4-position, its rigid yet versatile structure provides a unique three-dimensional framework for the development of novel therapeutics. This guide delves into the core principles governing the molecular structure and conformational behavior of 4-PP. We will explore its fundamental geometry, the energetic landscape of its conformers, and the experimental and computational techniques used for its characterization. By synthesizing field-proven insights with foundational stereochemical principles, this document aims to provide a comprehensive resource for professionals leveraging this scaffold in drug design and discovery.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₁₀H₂₀N₂ and CAS number 4897-50-1, is a bifunctional molecule that serves as a conformationally constrained building block in organic synthesis.[1][2] Its significance is not intrinsic to its own biological activity but is conferred upon the larger molecules synthesized from it.[1] The 4-PP core is a cornerstone in the design of agents targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes, with applications in central nervous system (CNS) disorders, pain management, and antiviral therapies.[1][3]
The therapeutic efficacy of molecules built upon this scaffold is deeply intertwined with its three-dimensional structure and preferred conformation. The orientation of the two piperidine rings relative to each other dictates the spatial presentation of appended pharmacophores, which in turn governs receptor binding affinity and selectivity.[1] Understanding the subtle interplay of steric and electronic factors that stabilize its ground-state conformation is therefore paramount for rational drug design.
Fundamental Molecular Structure
The structure of 4-PP consists of a piperidine ring substituted at the 4-position with a second piperidine moiety. This creates a [1,4']-bipiperidinyl system.[4] The critical linkage is the C4-N1' bond, which connects the two heterocyclic rings.
While a definitive, publicly available crystal structure of the parent this compound molecule is not readily found, crystallographic analysis of its derivatives provides invaluable insight into bond lengths and angles.[1] For instance, the crystal structure of 4-PP in a complex with rabbit liver carboxylesterase has been determined, confirming its binding mode as a product of enzymatic cleavage.[1] X-ray diffraction studies on related piperidine systems consistently show that the piperidine ring adopts a chair conformation to minimize torsional and steric strain.[5][6]
Key Structural Features:
-
Piperidine Rings: Both rings overwhelmingly adopt a low-energy chair conformation.
-
C-N and C-C Bond Lengths: These are expected to fall within the standard ranges for sp³-hybridized atoms (approx. 1.47 Å for C-N and 1.54 Å for C-C).
-
Bond Angles: The internal ring angles will approximate the tetrahedral angle of 109.5°, with slight distortions due to the heteroatom and ring puckering.
A Deep Dive into Conformational Analysis
The conformational landscape of 4-PP is dominated by the chair form of each piperidine ring. The central question revolves around the orientation of the substituent on each ring—that is, the other piperidine ring.
The Diequatorial Preference:
The most stable conformation of this compound is the one where each ring acts as an equatorial substituent on the other. This is known as the trans-diequatorial conformation.
-
Ring 1 (Piperidin-4-yl): The piperidino substituent at the C4 position occupies an equatorial position.
-
Ring 2 (Piperidino): The piperidin-4-yl group attached to the N1' atom is also, by extension, in an equatorial position relative to the second ring.
The strong energetic preference for this arrangement is driven by the avoidance of unfavorable 1,3-diaxial interactions . If the substituent were in an axial position, it would experience significant steric repulsion from the axial hydrogen atoms at the C2 and C6 (or C3 and C5) positions of the ring. This steric clash would raise the energy of the conformer, making it significantly less populated at equilibrium.
Studies on analogous substituted piperidines confirm that equatorial-disposed substituents are energetically favored. While ring flipping to the diaxial conformer is theoretically possible, the energy barrier is substantial, rendering the diequatorial form the overwhelmingly dominant species in solution.
Diagram: Conformational Equilibrium of this compound
The following diagram illustrates the equilibrium between the stable diequatorial conformer and the high-energy diaxial conformer.
Caption: Ring-flipping equilibrium in 4-PP, favoring the stable diequatorial form.
Experimental and Computational Elucidation
The conformational preference of 4-PP is not merely theoretical; it is confirmed through robust experimental and computational methods.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the conformation of molecules in solution.[1] For 4-PP, ¹H and ¹³C NMR spectroscopy provides definitive evidence for the diequatorial chair-chair conformation.
-
¹H NMR: The chemical shifts and coupling constants of the ring protons are highly diagnostic. Protons in axial positions are typically shielded (appear at a higher field/lower ppm) compared to their equatorial counterparts. Furthermore, the coupling constant (³J) between adjacent axial protons (³J_ax,ax) is large (typically 10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are much smaller (2-5 Hz). The observation of large diaxial coupling constants for the C4-H proton confirms its axial orientation, which forces the piperidino substituent into the equatorial position.
-
¹³C NMR: The chemical shifts of the ring carbons also reflect the conformation, providing a complete map of the carbon-hydrogen framework.[1][7]
B. X-Ray Crystallography
X-ray crystallography provides an unambiguous picture of the molecule's structure in the solid state.[1] By irradiating a single crystal with X-rays, one can determine the precise three-dimensional coordinates of every atom.[1] While crystal packing forces can sometimes influence conformation, structures of complex molecules containing the 4-PP moiety invariably show both rings in a chair conformation with the connecting C-N bond in an equatorial position.[1]
C. Computational Chemistry
Theoretical calculations are essential for quantifying the energy differences between possible conformers and understanding the underlying forces.[8]
-
Molecular Mechanics (MM) & Density Functional Theory (DFT): These computational methods are used to calculate the potential energy of different molecular arrangements.[8][9] Studies on substituted piperidines consistently show that conformers with axial substituents are several kcal/mol higher in energy than their equatorial counterparts.[10][11][12] This energy difference confirms that the population of any non-diequatorial conformer at room temperature is negligible.
Workflow: Computational Conformational Analysis
This diagram outlines a typical workflow for assessing the conformational stability of a molecule like 4-PP.
Caption: A typical in-silico workflow for conformational analysis.
Structure-Property Relationships and Medicinal Chemistry Implications
The rigid, diequatorial conformation of 4-PP has profound consequences for drug design.
-
Well-Defined Exit Vectors: The equatorial C-N linkage creates a predictable and rigid scaffold. This means that substituents added to either nitrogen atom will project into space in a well-defined manner, allowing for precise positioning within a receptor's binding pocket.
-
Modulation of Physicochemical Properties: The two basic nitrogen atoms (pKa ≈ 10.3) can be protonated at physiological pH.[13] The conformation influences the solvent accessibility of the nitrogen lone pairs, which can affect properties like pKa, solubility, and membrane permeability.
-
Privileged Scaffold: The structural and conformational rigidity of 4-PP makes it a "privileged scaffold".[1] It provides a robust starting point for building libraries of compounds, where changes in activity can be more confidently attributed to the appended pharmacophores rather than to unforeseen changes in the core conformation.[1] This is invaluable for establishing clear Structure-Activity Relationships (SAR).
Table 1: Key Physicochemical and Structural Properties
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₂₀N₂ | [2][3] |
| Molecular Weight | 168.28 g/mol | [3][13] |
| CAS Number | 4897-50-1 | [2][13] |
| Appearance | White to light yellow crystalline solid | [2][13] |
| Melting Point | 64-66 °C | [13] |
| Predicted pKa | 10.31 ± 0.10 | [13] |
| Dominant Conformation | Diequatorial Chair-Chair | [1] |
Experimental Protocol: Synthesis via Reductive Amination
A common and efficient method for synthesizing 4-PP is the one-pot reductive amination of a protected 4-piperidone with piperidine.[1]
Objective: To synthesize this compound from 1-Boc-4-piperidone and piperidine.
Materials:
-
1-tert-butoxycarbonyl (Boc)-4-piperidone
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric Acid (conc.)
-
Sodium Hydroxide (aq. solution, 48%)
-
Anhydrous Sodium Sulfate
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) in dichloromethane.[14]
-
Addition of Reagents: To the solution, add piperidine (1.2 eq), followed by a catalytic amount of acetic acid (0.1 eq).[14]
-
Reductive Amination: Stir the mixture at room temperature, then add sodium triacetoxyborohydride (1.2 eq) portion-wise.[14] The use of STAB is crucial as it is a mild and selective reducing agent ideal for this transformation.[1] Allow the reaction to stir at room temperature for 16 hours.[14]
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Boc Deprotection: Dissolve the crude residue in methanol. Add concentrated hydrochloric acid (e.g., 5 mL for ~2g of product) and stir the mixture at 40°C for 12 hours to remove the Boc protecting group.[13][14]
-
Final Isolation: Concentrate the reaction mixture to dryness. Dissolve the resulting solid in distilled water and basify with a 48% aqueous sodium hydroxide solution until alkaline.[14] Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[13][14]
Conclusion
This compound is more than just a chemical intermediate; it is a masterfully designed scaffold whose utility is rooted in its conformational rigidity. The strong energetic preference for a diequatorial chair-chair conformation provides a stable, predictable three-dimensional framework that medicinal chemists can exploit for the rational design of potent and selective therapeutics. A thorough understanding of its structure, as elucidated by NMR, crystallography, and computational studies, is fundamental to unlocking its full potential in the ongoing quest for novel drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids [mdpi.com]
- 7. This compound(4897-50-1) 13C NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 4897-50-1 [chemicalbook.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 4-Piperidinopiperidine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Piperidinopiperidine (CAS No. 4897-50-1), a pivotal building block in contemporary pharmaceutical development.[1] Given the scarcity of direct quantitative solubility data in public literature, this document synthesizes a predictive solubility profile based on the molecule's structural attributes and the known behavior of analogous compounds. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers in process development, formulation, and medicinal chemistry to handle this versatile intermediate with scientific rigor.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound, also known as 1,4'-bipiperidine, is a bifunctional heterocyclic amine of significant interest in medicinal chemistry.[2] Its rigid, yet conformationally adaptable, scaffold serves as a valuable starting material for the synthesis of a diverse array of biologically active molecules. This compound is a key intermediate in the development of therapeutics targeting the central nervous system (CNS), including analgesics and antidepressants, as well as enzyme inhibitors and receptor ligands.[1]
A profound understanding of the solubility of this compound is a critical prerequisite for its effective utilization. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches. Inefficient dissolution can lead to suboptimal reaction kinetics, difficulties in purification, and challenges in developing viable drug delivery systems. This guide aims to bridge the existing knowledge gap by providing a detailed examination of the factors governing its solubility and a practical framework for its experimental determination.
Predicted Solubility Profile of this compound
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound, featuring two piperidine rings and two secondary amine functionalities, provides key insights into its expected solubility.
Structural Analysis and Polarity:
-
Hydrogen Bonding: The presence of two secondary amine (-NH-) groups allows this compound to act as both a hydrogen bond donor and acceptor. This is a primary determinant of its solubility in protic solvents.
-
Polarity: The nitrogen atoms introduce polarity to the otherwise nonpolar hydrocarbon backbone. This suggests a good affinity for polar solvents.
-
Molecular Size and Lipophilicity: With a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol , the molecule has a significant nonpolar surface area, which will influence its solubility in nonpolar solvents.[1]
Inference from Analogous Compounds:
To construct a more concrete, albeit qualitative, solubility profile, we can examine the known solubility of its parent heterocycle, piperidine. Piperidine is miscible with water and demonstrates high solubility in a range of organic solvents, including alcohols, ethers, and chloroform.[4] Its solubility is, however, limited in nonpolar solvents like hexane.[4]
This compound, being a larger and more complex molecule, is expected to exhibit some differences. The presence of a second piperidine ring increases its lipophilic character compared to a single piperidine molecule. Therefore, while it is expected to retain good solubility in many polar organic solvents, its miscibility with water may be reduced.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | Strong hydrogen bonding interactions between the amine groups of this compound and the hydroxyl groups of the alcohols are expected to drive high solubility. |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar regions of the this compound molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating a wide range of organic compounds, and their moderate polarity should be compatible with this compound. |
| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic rings can interact with the hydrocarbon portions of the piperidine rings, leading to moderate solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Low to Insoluble | The significant difference in polarity between the highly nonpolar solvent and the more polar solute will likely result in poor solvation. |
| Aqueous | Water | Sparingly Soluble to Insoluble | While the amine groups can hydrogen bond with water, the large, nonpolar hydrocarbon structure is expected to significantly limit aqueous solubility.[5] Contradictory information exists in safety data sheets, highlighting the need for experimental verification. |
Experimental Protocol for Solubility Determination: A Self-Validating System
The following protocol describes a robust and reliable method for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. This method is based on the widely accepted isothermal shake-flask technique.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa (e.g., 4 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The key is to ensure that undissolved solid remains at equilibrium.
-
Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to permit the undissolved solid to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in desired units (e.g., mg/mL, mol/L).
-
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Discussion: Practical Implications and Causality
The predicted solubility profile and the experimental framework provided herein are designed to guide researchers in making informed decisions.
-
For Synthesis: The high predicted solubility in polar aprotic solvents like DMF and acetonitrile suggests these are excellent choices for reaction media. For reactions requiring non-polar conditions, toluene may be a suitable option, though heating might be necessary to achieve higher concentrations.
-
For Purification: The expected low solubility in nonpolar aliphatic solvents like hexane makes them ideal anti-solvents for crystallization. A common strategy would be to dissolve the crude product in a minimal amount of a hot, good solvent (e.g., isopropanol or acetone) and then slowly add a nonpolar anti-solvent to induce precipitation of the purified this compound.
-
For Formulation: For potential pharmaceutical applications, the limited aqueous solubility of the free base is a critical consideration. Formulation strategies may involve the use of co-solvents or the preparation of more soluble salt forms, such as the hydrochloride salt, which is expected to have significantly higher aqueous solubility.
Safety and Handling
This compound is classified as a hazardous substance.[4][5] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4][6]
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, a robust qualitative and predictive understanding can be achieved through the analysis of its molecular structure and comparison with analogous compounds. This technical guide provides a scientifically grounded prediction of its solubility in a range of common organic solvents and a detailed, practical protocol for its experimental determination. By leveraging this information, researchers can optimize synthetic routes, streamline purification processes, and accelerate the development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. education.com [education.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
4-Piperidinopiperidine structural analysis using NMR
An In-Depth Technical Guide to the Structural Analysis of 4-Piperidinopiperidine using NMR Spectroscopy
**Executive Summary
This technical guide provides a comprehensive framework for the complete structural and conformational analysis of this compound, a key scaffold in medicinal chemistry, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices. We will explore the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR to unambiguously assign every proton and carbon, elucidate the molecule's connectivity, and investigate its conformational dynamics in solution. Special emphasis is placed on the critical influence of environmental factors like solvent and pH, which can significantly alter the spectral output for amine-containing structures. The protocols and workflows described herein are designed to serve as a self-validating system for achieving robust and reliable characterization of this compound and related heterocyclic compounds.
Introduction: The Significance of this compound and the Role of NMR
The this compound motif, also known as 1,4'-bipiperidine, is a prevalent structural feature in a multitude of pharmacologically active agents.[1] Its rigid, yet conformationally flexible, bicyclic structure serves as a valuable scaffold for positioning functional groups in three-dimensional space, enabling precise interactions with biological targets. A thorough understanding of its structure, stereochemistry, and dynamic behavior in solution is therefore a prerequisite for rational drug design and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose.[2] Unlike mass spectrometry, which provides molecular weight, or IR spectroscopy, which identifies functional groups, NMR provides a detailed atomic-level map of the molecular structure. It allows for the non-destructive analysis of the molecule's carbon framework and the relative orientation of its protons, offering deep insights into connectivity and spatial arrangement.[2] This guide will demonstrate how a multi-faceted NMR approach can deliver a complete and unambiguous structural assignment.
Foundational Analysis: 1D NMR Spectroscopy
The initial and most fundamental step in any NMR analysis involves acquiring one-dimensional ¹H and ¹³C spectra. These experiments provide a census of the hydrogen and carbon environments within the molecule.
Proton (¹H) NMR: The Initial Blueprint
The ¹H NMR spectrum is the logical starting point as it is highly sensitive and rapidly acquired. It reveals the number of unique proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity or splitting), and the relative number of protons in each environment (integration).
Causality Behind the Experiment: For this compound, we anticipate a complex spectrum due to the overlapping signals of the methylene (-CH₂) protons on both piperidine rings. The molecule has a plane of symmetry, which simplifies the spectrum to a degree, but diastereotopic protons (protons on the same carbon that are not chemically equivalent) will still lead to complex multiplets. The primary goal is to get an initial overview of the proton landscape.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common starting point for general organic compounds.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Spectrometer Setup: Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve better signal dispersion.
-
Acquisition: Use a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a high-quality spectrum.
Carbon (¹³C) NMR and DEPT: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of the ¹³C isotope, these spectra are much less sensitive than ¹H spectra but are critical for defining the carbon backbone.
Causality Behind the Experiment: A standard ¹³C{¹H} (proton-decoupled) experiment will show each unique carbon as a single line (singlet), which simplifies the spectrum and improves the signal-to-noise ratio. To differentiate between methine (-CH), methylene (-CH₂), and methyl (-CH₃) groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. The DEPT-135 experiment, in particular, is highly efficient: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons do not appear in DEPT spectra. This allows for the unambiguous identification of all methylene carbons in this compound.[4]
Experimental Protocol: ¹³C and DEPT-135 Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial if time is a constraint.
-
Spectrometer Setup: On a 400 MHz spectrometer, the ¹³C frequency will be approximately 101 MHz.
-
¹³C{¹H} Acquisition: Use a standard pulse program with proton decoupling. A longer acquisition time and a larger number of scans (e.g., 256 to 1024) are typically required compared to ¹H NMR.
-
DEPT-135 Acquisition: Run the standard DEPT-135 pulse sequence. This experiment is significantly faster than a standard ¹³C acquisition and can often be completed in minutes.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound in CDCl₃
(Note: These are typical, predicted values based on data for piperidine and its derivatives. Actual values may vary based on experimental conditions.)[5][6][7]
| Position (Atom) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (DEPT-135) |
| C4 | ~2.4 - 2.6 | ~62.0 | CH (Positive) |
| C3, C5 | ~1.4 - 1.6 (eq), ~1.7 - 1.9 (ax) | ~32.0 | CH₂ (Negative) |
| C2, C6 | ~2.8 - 3.0 | ~50.0 | CH₂ (Negative) |
| NH | ~1.5 - 2.5 (broad) | - | - |
| C2', C6' | ~2.5 - 2.7 | ~52.0 | CH₂ (Negative) |
| C3', C5' | ~1.5 - 1.7 | ~26.0 | CH₂ (Negative) |
| C4' | ~1.4 - 1.6 | ~24.0 | CH₂ (Negative) |
(Numbering: Unprimed numbers for the piperidine ring attached at N1 of the other ring; primed numbers for the second ring.)
Advanced Analysis: 2D NMR for Unambiguous Assignment
While 1D NMR provides a list of ingredients, 2D NMR provides the assembly instructions. These experiments correlate signals based on through-bond or through-space interactions, allowing for the definitive piecing together of the molecular puzzle.
COSY (Correlation Spectroscopy): Identifying Proton Networks
The ¹H-¹H COSY experiment is the cornerstone of 2D NMR, revealing which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8]
Causality Behind the Experiment: In a COSY spectrum, the 1D ¹H spectrum is plotted on both the X and Y axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" are the key information—they connect protons that are spin-spin coupled. For this compound, COSY is essential to trace the connectivity within each ring. For example, a cross-peak will be observed between the proton at C4 and the adjacent methylene protons at C3 and C5, confirming their neighborhood.[8]
Experimental Protocol: ¹H-¹H COSY
-
Sample & Spectrometer: Use the same sample and spectrometer as for 1D NMR.
-
Acquisition: Run a standard COSY pulse sequence (e.g., cosygpppqf). The experiment involves systematically incrementing an evolution time (t₁) to create the second dimension. A typical experiment might involve acquiring 256-512 increments in the F1 dimension, with 2-4 scans per increment.
-
Processing: After acquisition, a 2D Fourier transform is applied to the data to generate the final spectrum.
dot
graph NMR_Workflow {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"];
edge [fontname="Arial", color="#5F6368"];
}
Overall NMR workflow for structural elucidation.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[9]
Causality Behind the Experiment: This is the most reliable way to assign carbon signals. Each cross-peak in an HSQC spectrum has the coordinates of a proton chemical shift (X-axis) and a carbon chemical shift (Y-axis), definitively linking them. For example, the proton signal assigned to the C4-H group via COSY will show a correlation to a specific carbon signal in the HSQC spectrum; that signal must therefore be C4. This technique is far more sensitive than direct ¹³C detection.[10] An "edited HSQC" can also provide the same information as a DEPT experiment, with CH/CH₃ and CH₂ peaks appearing with opposite phases or different colors.[9]
Experimental Protocol: ¹H-¹³C HSQC
-
Sample & Spectrometer: Use the same sample.
-
Acquisition: Run a standard HSQC pulse sequence (e.g., hsqcedetgpsisp). The experiment is optimized for a one-bond C-H coupling constant of ~145 Hz. The setup is similar to a COSY experiment but involves pulses on both the ¹H and ¹³C channels.
-
Processing: 2D Fourier transformation yields the final spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
The ¹H-¹³C HMBC experiment is the final piece of the connectivity puzzle. It reveals correlations between protons and carbons over multiple bonds, typically two or three bonds (²JCH, ³JCH). Critically, one-bond correlations are suppressed.[9]
Causality Behind the Experiment: HMBC is used to connect the spin systems identified by COSY. For this compound, the most crucial correlation is from the protons on C2 and C6 to the C4 carbon of the other ring, and from the C4-H proton to C2' and C6'. These ³JCH correlations unambiguously establish the N-C4' linkage between the two piperidine rings, confirming the overall molecular structure.
dot
graph Correlation_Logic {
graph [splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2];
edge [fontname="Arial", color="#EA4335", arrowhead=vee];
}
Logic of structure assembly using 2D NMR.
Experimental Protocol: ¹H-¹³C HMBC
-
Sample & Spectrometer: Use the same sample.
-
Acquisition: Run a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The experiment is optimized for a long-range coupling constant, typically around 8-10 Hz.
-
Processing: 2D Fourier transformation generates the final correlation map.
Dynamic and Environmental Considerations
A static picture of the molecule is insufficient. The piperidine ring exists predominantly in a chair conformation, and the molecule's basic nitrogen atoms are sensitive to their environment.
Conformational Analysis
The two piperidine rings in this compound rapidly interconvert between two chair conformations. The bulky piperidinyl substituent on the C4 carbon is expected to strongly prefer an equatorial position to minimize steric hindrance. This can be confirmed by analyzing the ³JHH coupling constants from the high-resolution ¹H NMR spectrum.
-
Axial-Axial Coupling (³J_ax,ax_): Typically large, in the range of 10-13 Hz.
-
Axial-Equatorial (³J_ax,eq_) & Equatorial-Equatorial (³J_eq,eq_): Typically small, in the range of 2-5 Hz.
Observing large coupling constants for the C4-H proton with one of the two protons on C3 and C5 would confirm its axial orientation, which in turn places the substituent in the equatorial position.[11]
The Critical Influence of Solvent and pH
This compound has two basic nitrogen atoms. The choice of solvent and, particularly, the pH of the solution can dramatically affect the NMR spectrum.
-
Solvent Effects: Aprotic solvents like CDCl₃ and DMSO-d₆ will show the neutral form. Protic solvents like D₂O or CD₃OD can engage in hydrogen bonding, slightly altering chemical shifts.
-
pH Effects: In an acidic medium (e.g., D₂O with DCl), the nitrogen atoms will become protonated to form piperidinium ions (-NH₂⁺-). This protonation causes significant downfield shifts (deshielding) of adjacent protons and carbons due to the inductive effect of the positive charge.[12] The N-H proton signal will also change, often becoming sharper or exchanging differently with the solvent. When conducting studies in aqueous media, it is imperative to buffer the solution and report the pH (or pD) to ensure reproducibility, as even minor pH changes can be misinterpreted as binding events or conformational changes.[13][14]
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a systematic, multi-technique NMR approach. By logically progressing from simple 1D experiments to sophisticated 2D correlation techniques, one can move from a simple count of atoms to a fully assigned, three-dimensional model of the molecule in solution. The ¹H and ¹³C spectra provide the parts list, COSY assembles the proton frameworks, HSQC links protons to their parent carbons, and HMBC provides the final long-range connections that lock the structure in place. Understanding and controlling for environmental variables like pH are paramount for obtaining accurate and meaningful data. This comprehensive methodology provides the robust, reliable, and in-depth structural insights required by medicinal chemists and drug development professionals to advance their research.
References
- 1. This compound 97 4897-50-1 [sigmaaldrich.com]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Introduction: The Privileged Nature of the Piperidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery of Novel 4-Piperidinopiperidine Derivatives
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2][3][4][5] Its success lies in a combination of favorable properties: a rigid, chair-like conformation that allows for precise spatial arrangement of substituents, and a basic nitrogen atom that can be protonated at physiological pH, enhancing solubility and enabling key ionic interactions with biological targets.[3][5]
Within this important class of molecules, the this compound core represents a particularly versatile and powerful building block for constructing novel therapeutic agents.[6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery process for novel this compound derivatives. We will delve into the strategic rationale behind synthetic choices, present detailed experimental protocols, and explore the pathway from initial chemical design to foundational biological characterization, with a focus on applications in areas such as central nervous system (CNS) disorders, oncology, and analgesia.[2][6][7][8]
The this compound Core: A Strategic Framework for Drug Design
The this compound structure, featuring two interconnected piperidine rings, is more than a simple linker; it is a strategic scaffold that imparts valuable characteristics to a drug candidate.[6] Its inherent rigidity acts as a conformational constraint, reducing the entropic penalty of binding to a target and allowing for a more precise exploration of structure-activity relationships (SAR).[6] The secondary amine on one of the rings serves as a crucial hydrogen bond donor, while both nitrogen atoms provide points for chemical modification, enabling the introduction of diverse pharmacophores.[6] These features allow chemists to systematically modulate key physicochemical properties like lipophilicity and aqueous solubility, which are critical for optimizing a compound's pharmacokinetic profile.[5][9]
Core Synthesis: Establishing the Foundation via Reductive Amination
The most robust and widely adopted method for constructing the this compound core is reductive amination.[6] This one-pot reaction is favored for its mild conditions and the ready availability of starting materials.[6] The primary strategy involves the reaction of a protected 4-piperidone derivative with piperidine, followed by in-situ reduction of the resulting iminium ion intermediate.
Causality in Experimental Design:
-
The Protecting Group: The nitrogen of the 4-piperidone starting material is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group.[6] This is a critical choice. The Boc group is stable under the neutral or basic conditions of the amination step, preventing unwanted side reactions like N-alkylation.[6] Crucially, it can be easily and selectively removed later under acidic conditions (e.g., with trifluoroacetic acid) without disturbing other functional groups, a principle known as orthogonality.[6]
-
The Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation.[6] Unlike harsher reagents like sodium borohydride, STAB is milder and more selective for iminium ions over ketones. This selectivity is key to the success of the one-pot reaction, as it minimizes the reduction of the starting 4-piperidone, thereby maximizing the yield of the desired product.[6]
Experimental Workflow: Reductive Amination```dot
Caption: Key derivatization points on the scaffold.
The goal of these reactions is to append a variety of functional groups (pharmacophores) that can interact with specific biological targets. For example, in developing CNS agents, aryl groups might be added to target dopamine or serotonin receptors. [6][7]For anticancer applications, moieties known to interact with specific kinases or cellular pathways could be incorporated. [6]This systematic modification allows for a thorough exploration of the SAR.
Structural Characterization and Validation
Ensuring the structural integrity of each newly synthesized derivative is paramount for the trustworthiness of subsequent biological data. A multi-technique approach is employed for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the successful addition of substituents. [6]For this scaffold, NMR studies typically confirm that both piperidine rings adopt a stable chair conformation. [6]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular weight, confirming the elemental composition of the new derivative.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. [6]This level of detail is the gold standard for understanding how the molecule's shape and substituent orientation might influence its interaction with a biological target, providing invaluable insights for rational drug design. [6]
Table 1: Example Characterization Data for a Hypothetical Derivative
| Analysis Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shift (δ), Integration | Appearance of new signals corresponding to the added substituent; correct proton counts. | Confirms covalent modification and structural framework. |
| ¹³C NMR | Chemical Shift (δ) | Appearance of new carbon signals from the derivative group. | Confirms carbon skeleton. |
| HRMS | m/z | Measured mass matches the calculated mass for the expected formula within ±5 ppm. | Confirms elemental composition and molecular weight. |
| Purity (HPLC) | Peak Area | >95% | Ensures sample purity for biological assays. |
Biological Screening and Lead Identification
The this compound scaffold itself is generally not biologically active; its role is to present appended chemical groups to a biological target. [6]Therefore, the screening strategy is dictated by the therapeutic goal. Derivatives have shown promise as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes. [6]
Case Study: Targeting the Dopamine D4 Receptor (D4R)
The D4 receptor, a GPCR highly expressed in brain regions associated with motor control and cognition, is a target for neurological and psychiatric disorders. [10][11]Novel 4,4-difluoropiperidine derivatives, which share a similar core concept, have been developed as potent and selective D4R antagonists. [10][11]A similar discovery campaign for this compound derivatives would follow this workflow:
-
Primary Binding Assay: Synthesized compounds are tested for their ability to displace a radiolabeled ligand from the D4 receptor. The result is expressed as a Ki value (inhibition constant), where a lower Ki indicates higher binding affinity.
-
Selectivity Profiling: Compounds with high affinity for D4R are then tested against other dopamine receptor subtypes (D1, D2, D3, D5) to ensure selectivity. High selectivity is crucial for minimizing off-target side effects.
-
In Vitro Functional Assays: Lead compounds are evaluated in cellular models to determine if they act as antagonists (block receptor signaling) or agonists (activate it).
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Preliminary Biological Screening of 4-Piperidinopiperidine Analogs: A Strategic Approach to Early-Stage Drug Discovery
An In-depth Technical Guide:
Preamble: The 4-Piperidinopiperidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The this compound core is one such scaffold, serving as a versatile and rigid building block for novel, biologically active compounds.[1] Its prevalence in central nervous system (CNS) agents, particularly analgesics that target opioid receptors, underscores its significance in drug discovery.[1][2][3] The structure provides a constrained conformation and a key secondary amine, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) by introducing a variety of pharmacophores.[1]
This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, logic-driven screening cascade tailored for novel this compound analogs. Our objective is not merely to present protocols but to illuminate the strategic thinking behind them—why specific assays are chosen, in what order they are deployed, and how the resulting data builds a cohesive preliminary profile of a compound's therapeutic potential and liabilities. This is a framework for making informed decisions, eliminating unpromising candidates early, and focusing resources on analogs with the highest probability of success.
Architecting the Screening Cascade: A Tiered, Fail-Fast Philosophy
The foundation of an efficient screening campaign is a tiered approach that balances throughput with information richness.[4][5] For this compound analogs, with their known predisposition for CNS targets, our cascade is designed to first cast a wide, relevant net and then systematically narrow the focus based on empirical data. High-throughput screening (HTS) principles are applied to rapidly assess large numbers of compounds, ensuring that we "fail early and fail often" to mitigate risk and cost.[6]
The logical flow is as follows:
-
Tier 1: Primary Screening & Cytotoxicity Profiling. The initial pass is designed for high throughput to identify any interaction with broad, high-value target classes historically associated with the scaffold: G-protein coupled receptors (GPCRs) and ion channels.[1] Crucially, this is run in parallel with a general cytotoxicity assay. This simultaneous assessment is a critical first filter; it allows us to immediately flag and deprioritize compounds whose activity stems from non-specific toxicity rather than selective target engagement.[6][7][8][9][10][11]
-
Tier 2: Hit Confirmation & Orthogonal Validation. Compounds that demonstrate activity in the primary screen ("hits") and are non-cytotoxic are advanced. This tier focuses on validating the initial finding. Dose-response studies are conducted to quantify potency (e.g., IC₅₀ or EC₅₀).[12] Furthermore, an orthogonal assay is employed to confirm the mechanism. For instance, a compound identified in a receptor binding assay must be tested in a functional assay to determine if it acts as an agonist, antagonist, or modulator.[13][14] This step is vital for confirming that the initial hit is not an artifact of the assay technology.
-
Tier 3: Early ADME-Tox De-risking. Promising, validated hits undergo a preliminary assessment of their drug-like properties. Early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology (Tox) profiling is essential for preventing costly late-stage failures.[6][15] Key assays at this stage include evaluating metabolic stability in liver microsomes and assessing the potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.[11][16][17]
Caption: High-level overview of the tiered screening cascade.
Core Experimental Protocols: A Guide to Execution and Validation
The integrity of any screening campaign rests on the quality of its assays. Each protocol described below is designed as a self-validating system, incorporating the necessary controls to ensure the data is robust, reproducible, and trustworthy.
Protocol 1: Mu-Opioid Receptor (MOR) Radioligand Binding Assay
-
Scientific Rationale: Given the historical success of piperidine derivatives as analgesics, the mu-opioid receptor (MOR) is a primary target of high interest.[2][18] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor.[14][19] It is robust, sensitive, and directly measures the interaction between the test compound and the target.[19]
-
Experimental Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human mu-opioid receptor to confluency.
-
Harvest cells and wash with ice-cold PBS. Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.[20]
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 1-2 mg/mL, determined by a Bradford or BCA protein assay.[20][21] Store aliquots at -80°C.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and Competition Binding.
-
Total Binding: Add membrane preparation, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO at ~1.0 nM), and assay buffer.[20]
-
NSB: Add membrane preparation, [³H]DAMGO, and a high concentration of a known non-labeled MOR ligand (e.g., 10 µM Naloxone) to saturate the receptors.[20]
-
Competition Binding: Add membrane preparation, [³H]DAMGO, and varying concentrations of the this compound analog (e.g., 10⁻¹¹ M to 10⁻⁵ M).[20]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[21]
-
-
Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[19][21]
-
Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[20]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of analog that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[20]
-
-
-
Self-Validating System:
-
Positive Control: A known unlabeled ligand (e.g., Morphine, Naloxone) must be run in parallel to ensure the assay can detect inhibition and to provide a benchmark Ki value.
-
Hill Slope: The slope of the competition curve should be approximately -1.0, indicating a competitive binding interaction at a single site.[20] Deviations may suggest complex binding mechanisms that require further investigation.
-
Caption: Experimental workflow for the radioligand binding assay.
Protocol 2: General Cytotoxicity Assay (LDH Release)
-
Scientific Rationale: It is imperative to identify compounds that cause cell death, as this can lead to false positives in target-based assays.[7][8] An LDH (Lactate Dehydrogenase) release assay is a reliable method for quantifying cytotoxicity by measuring the activity of this cytosolic enzyme, which is released into the culture medium upon plasma membrane damage.[7][9]
-
Experimental Protocol:
-
Cell Culture: Seed a relevant cell line (e.g., HEK293 or HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the this compound analogs at the same concentration used in the primary screen. Include wells for "untreated control" (vehicle only) and "maximum LDH release" (lysis buffer).
-
Incubation: Incubate for a period relevant to the primary assays (e.g., 24-48 hours).
-
LDH Detection:
-
Carefully transfer a portion of the culture supernatant to a new 96-well plate.
-
Add the LDH assay reagent mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Untreated LDH) / (Maximum LDH - Untreated LDH).
-
-
Self-Validating System:
-
Controls: The untreated (negative) and maximum lysis (positive) controls are essential for normalizing the data and defining the assay window.
-
Confirmatory Assay: If cytotoxicity is observed, a secondary, mechanistically different viability assay (e.g., measuring ATP content with CellTiter-Glo®) should be performed to confirm the result.
-
Protocol 3: Early ADME - Cytochrome P450 (CYP3A4) Inhibition Assay
-
Scientific Rationale: The CYP450 enzyme family is responsible for the metabolism of the majority of small-molecule drugs.[16] Inhibition of these enzymes, particularly the major isoform CYP3A4, can lead to dangerous drug-drug interactions. Assessing this liability early is a critical de-risking step.[11][17] We use a luminogenic substrate that produces a light signal upon metabolism, providing a highly sensitive and high-throughput method.[16]
-
Experimental Protocol:
-
Reagent Preparation: Prepare human liver microsomes (as the source of CYP enzymes), a luminogenic CYP3A4 substrate (e.g., a luciferin derivative), and the NADPH regenerating system required for enzyme activity.
-
Inhibition Reaction:
-
In a white 96-well plate, add the test compound over a range of concentrations. Include a vehicle control (no inhibition) and a positive control inhibitor (e.g., Ketoconazole).
-
Add the human liver microsomes and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the luminogenic substrate and NADPH regenerating system.
-
Incubate for the optimized reaction time (e.g., 30-60 minutes) at 37°C.
-
-
Detection: Add the luciferin detection reagent to stop the reaction and generate the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the percentage of remaining CYP3A4 activity against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC₅₀ value.
-
-
Self-Validating System:
-
Positive Control: The known inhibitor (Ketoconazole) must produce an IC₅₀ value within the expected range, validating the performance of the enzyme, substrate, and detection system.
-
Z'-factor: For HTS applications, the Z'-factor should be calculated from the positive and negative controls to ensure the assay is robust and has a sufficient signal window for screening.
-
Caption: Simplified signaling pathway for an agonist at the mu-opioid receptor.
Data Synthesis and Interpretation
The ultimate goal of this screening cascade is to generate a multiparametric dataset that allows for a holistic evaluation of each analog. Data should be collated into a clear, comparative format.
Table 1: Hypothetical Screening Data for this compound Analogs
| Compound ID | MOR Ki (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/Ki) | CYP3A4 IC₅₀ (µM) |
| Lead-001 | 15 | > 50 | > 3333 | 25 |
| Lead-002 | 5 | 8 | 1600 | > 50 |
| Cmpd-003 | 250 | > 50 | > 200 | 12 |
| Cmpd-004 | 8 | 2 | 250 | 1.5 |
| Cmpd-005 | > 10,000 | > 50 | N/A | > 50 |
Interpretation Insights:
-
Lead-001: An excellent starting point. It shows potent target engagement (low nM Ki), no cytotoxicity at the tested concentrations, and a very high selectivity index. The moderate CYP3A4 inhibition suggests a potential liability but one that may be acceptable or modifiable through further chemistry.
-
Lead-002: Highly potent at the target, but the window between efficacy and cytotoxicity is narrower. The high selectivity index is still promising, and it has a clean CYP profile. This compound is a strong candidate but requires careful monitoring of toxicity.
-
Cmpd-003: Weak target affinity makes it a low-priority candidate for an analgesic program, despite its clean cytotoxicity and moderate CYP profile.
-
Cmpd-004: A problematic compound. While potent, it is also highly cytotoxic, resulting in a poor selectivity index. Furthermore, its potent inhibition of CYP3A4 is a major red flag for drug-drug interactions. This compound would be deprioritized.
-
Cmpd-005: Inactive at the primary target. This compound would be eliminated from this specific screening program.
Conclusion: From Data to Discovery
This technical guide outlines a strategic, multi-tiered approach for the preliminary biological screening of novel this compound analogs. By integrating high-throughput primary assays with immediate cytotoxicity counter-screening, followed by robust hit validation and early ADME-Tox profiling, this cascade provides a powerful framework for identifying lead compounds with a higher probability of downstream success. The emphasis on self-validating protocols and the causal logic behind assay selection ensures that decisions are driven by high-quality, interpretable data. This methodology transforms screening from a simple data-gathering exercise into a dynamic, decision-making engine at the forefront of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chemimpex.com [chemimpex.com]
- 4. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. opentrons.com [opentrons.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. kosheeka.com [kosheeka.com]
- 11. cellgs.com [cellgs.com]
- 12. portlandpress.com [portlandpress.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.com]
- 17. marinbio.com [marinbio.com]
- 18. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Long-Term Storage of 4-Piperidinopiperidine
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive, in-depth analysis of the optimal long-term storage conditions for 4-Piperidinopiperidine (CAS 4897-50-1), a versatile building block in pharmaceutical synthesis. Moving beyond generic recommendations, this document delves into the chemical causality behind storage protocols, empowering you to ensure the long-term stability and purity of this critical compound.
Understanding the Chemistry of this compound: A Foundation for Stability
This compound is a bicyclic secondary amine, a structural feature that dictates its reactivity and, consequently, its stability profile. The presence of two piperidine rings and a secondary amine group makes the molecule susceptible to several degradation pathways. Acknowledging these vulnerabilities is the first step toward mitigating them.
The piperidine ring itself is a relatively stable saturated heterocycle.[1] However, the lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center, prone to oxidation.[1] The presence of a second piperidine ring may influence the overall electron density and steric hindrance around the nitrogen atoms, potentially impacting its reactivity in comparison to simpler cyclic amines.[2]
Key Factors Influencing the Long-Term Stability of this compound
Several environmental factors can compromise the integrity of this compound over time. Understanding these factors is crucial for establishing effective storage protocols.
Atmospheric Exposure:
-
Oxygen: As a secondary amine, this compound is susceptible to oxidation.[1] Atmospheric oxygen can lead to the formation of various degradation products, including N-oxides and ring-opened byproducts. This process can be accelerated by the presence of light and trace metal impurities.
-
Moisture (Hygroscopicity): Many amines are hygroscopic, meaning they readily absorb moisture from the air.[3] While direct hydrolysis of the C-N bonds in this compound under neutral conditions is less of a concern, absorbed water can act as a medium for other degradative reactions and can lead to physical changes in the solid material, such as clumping.
-
Carbon Dioxide: The basic nature of the amine groups can lead to the absorption of atmospheric carbon dioxide, forming carbamate salts. This can alter the perceived purity and physical properties of the compound.
Temperature: Elevated temperatures can provide the activation energy for degradation reactions. For piperidine and its derivatives, thermal degradation can lead to the cleavage of carbon-nitrogen bonds.[4] While generally stable at ambient temperatures, long-term storage at elevated temperatures should be avoided to minimize the risk of slow, cumulative degradation.[5] Some suppliers recommend storage at temperatures as low as -20°C, which can significantly slow down the rate of all chemical degradation pathways.[6][7]
Light: Exposure to light, particularly in the UV spectrum, can initiate photochemical degradation. This often proceeds via radical mechanisms and can lead to a complex mixture of degradation products.
pH: While this compound is typically stored as a solid, any residual acidity or basicity on storage container surfaces or from atmospheric contaminants could potentially influence its stability. In solution, the stability of piperidine-containing compounds can be highly pH-dependent.[8]
Recommended Long-Term Storage Protocols
Based on the chemical principles outlined above, the following protocols are recommended for the long-term storage of this compound to maintain its purity and integrity.
Primary Storage (Ideal Conditions)
For archival purposes and to ensure the longest possible shelf-life, the following conditions are recommended:
-
Temperature: -20°C ± 5°C.[6][7] This significantly reduces the rate of all potential degradation reactions.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen). This is the most critical factor to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.
-
Container: A tightly sealed, amber glass vial or ampoule. The amber glass will protect the compound from light. The container should be of a high-quality, inert material to prevent leaching of impurities.
-
Handling: Before sealing under an inert atmosphere, it is crucial to ensure the this compound solid is completely dry.
Secondary Storage (Working Stock)
For material that is accessed more frequently, a slightly less stringent, yet still protective, protocol can be followed:
-
Temperature: 2-8°C (refrigerated). This provides a good balance between slowing degradation and ease of access.
-
Atmosphere: While a full inert atmosphere may not be practical for a working stock, the use of a desiccator cabinet is highly recommended. The cabinet should contain a desiccant such as silica gel to maintain a dry environment.[3]
-
Container: Tightly sealed, amber glass vials with a secure cap (e.g., a PTFE-lined cap). Parafilm can be used to further seal the cap-vial interface after each use.
-
Handling: Minimize the time the container is open to the atmosphere. Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
The following diagram illustrates the decision-making process for selecting the appropriate storage conditions:
Caption: Decision tree for selecting the appropriate storage protocol for this compound.
Quantitative Data Summary: Impact of Storage Conditions
While specific public-domain, long-term quantitative stability data for this compound is limited, the following table summarizes the expected impact of different storage parameters based on the known chemistry of piperidine derivatives.[5][8]
| Storage Parameter | Sub-Optimal Condition | Optimal Condition | Expected Impact on Stability |
| Temperature | Ambient (e.g., 25°C) | -20°C | Significant reduction in thermal and oxidative degradation rates at -20°C. Shelf-life at 25°C may be limited to months, while at -20°C it can be extended to years. |
| Atmosphere | Air | Inert Gas (Argon/Nitrogen) | Prevention of oxidative degradation and reaction with atmospheric moisture and CO2 under an inert atmosphere. |
| Humidity | Ambient Humidity | Desiccated | Minimizes water absorption, preventing physical changes and potential for hydrolytic degradation. |
| Light | Ambient Light | Dark (Amber Vial) | Prevents photochemical degradation, which can be a significant pathway for degradation in light-sensitive compounds. |
Experimental Protocols for a Self-Validating Storage System
To ensure the integrity of your this compound, especially for critical applications in drug development, it is essential to establish a self-validating storage system. This involves periodic re-analysis of the stored material.
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure elution of the parent compound and any potential degradation products. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has absorbance (e.g., 210 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Analysis: Inject the sample and a blank (solvent) onto the HPLC system.
-
Data Interpretation: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks over time indicates degradation.
The following diagram illustrates the workflow for this self-validating system:
Caption: Workflow for a self-validating long-term storage system for this compound.
Conclusion: Ensuring the Integrity of a Key Synthetic Building Block
The long-term stability of this compound is achievable through a systematic and scientifically-grounded approach to storage. By understanding its inherent chemical vulnerabilities—principally to oxidation and the influence of atmospheric moisture—and implementing the recommended protocols, researchers can be confident in the quality and reliability of this important pharmaceutical building block. The cornerstone of a robust storage strategy is the exclusion of air and moisture, coupled with low-temperature conditions. Furthermore, the implementation of a self-validating system through periodic analytical testing provides the ultimate assurance of compound integrity, safeguarding the validity of your research and development efforts.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4897-50-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-Piperidinopiperidine via Reductive Amination
<
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-piperidinopiperidine, a critical building block in modern drug discovery. The synthesis is achieved through a one-pot reductive amination of 4-piperidone with piperidine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and data interpretation to ensure reproducible and high-yield synthesis. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.
Introduction
This compound is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[1][2] Its rigid, bicyclic structure is a key component in compounds targeting the central nervous system (CNS), including analgesics, antidepressants, and antipsychotics.[1][3][4] The unique structural and physicochemical properties imparted by the this compound moiety can enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[2]
Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[5] This method, which involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate followed by in-situ reduction, offers a highly efficient and atom-economical route to substituted amines.[6][7] It circumvents the challenges often associated with direct alkylation, such as over-alkylation and the use of hazardous alkylating agents.[7] This application note focuses on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly well-suited for this transformation.[8][9]
Mechanism and Rationale
The synthesis of this compound via reductive amination proceeds through a two-step, one-pot sequence. The reaction is initiated by the nucleophilic attack of piperidine on the carbonyl carbon of 4-piperidone, forming a hemiaminal intermediate. Under the mildly acidic conditions provided by acetic acid, the hemiaminal dehydrates to form a reactive iminium ion.
The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical. STAB is less reactive than other common borohydrides like sodium borohydride (NaBH₄), which allows it to selectively reduce the iminium ion in the presence of the unreacted ketone.[9][10] The steric bulk and electron-withdrawing acetate groups of STAB temper its hydridic reactivity, making it a highly chemoselective reagent for this transformation.[10] The mild acidity of acetic acid can also catalyze the reduction by protonating the imine, thereby increasing its electrophilicity.[6]
Figure 1. Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Piperidone monohydrate hydrochloride | ≥98% | Major Supplier | 40064-34-4 |
| Piperidine | ≥99% | Major Supplier | 110-89-4 |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Major Supplier | 56553-60-7 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Major Supplier | 75-09-2 |
| Acetic Acid, glacial | ≥99.7% | Major Supplier | 64-19-7 |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Reagent | In-house prep | 144-55-8 |
| Sodium Sulfate (Na₂SO₄), anhydrous | Reagent | Major Supplier | 7757-82-6 |
| Diethyl Ether | ACS Grade | Major Supplier | 60-29-7 |
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
Safety Precautions
-
Sodium triacetoxyborohydride (STAB) is a flammable solid and reacts with water to release flammable hydrogen gas.[8][11] It is also an irritant to the skin, eyes, and respiratory tract.[12] Handle STAB in a well-ventilated fume hood, away from moisture and ignition sources.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM must be performed in a fume hood.
-
Piperidine and Acetic Acid are corrosive. Avoid contact with skin and eyes.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (5.0 g, 32.5 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Stir the suspension at room temperature.
-
Addition of Reactants: To the stirred suspension, add piperidine (3.3 g, 38.8 mmol, 1.2 equiv.) followed by glacial acetic acid (1.95 g, 32.5 mmol, 1.0 equiv.). Stir the mixture for 15-20 minutes at room temperature. The suspension should become a clear solution as the free base of 4-piperidone is formed.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. In a single portion, carefully add sodium triacetoxyborohydride (9.1 g, 43.0 mmol, 1.3 equiv.). Caution: Addition may cause slight effervescence.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).[15] Stir vigorously for 30 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[15] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue.
-
Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be performed. The product is a light yellow to yellow-brown crystalline solid.[15]
Figure 2. Experimental workflow for the synthesis of this compound.
Results and Characterization
The protocol described above consistently provides this compound in good to excellent yields.
| Parameter | Expected Result |
| Appearance | White to light yellow solid[15] |
| Yield | 80-90% |
| Purity (by GC/NMR) | >95%[16] |
| Melting Point | 64-66 °C[17] |
| Molecular Formula | C₁₀H₂₀N₂[17] |
| Molecular Weight | 168.28 g/mol [17] |
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ: 3.10-2.95 (m, 2H), 2.80-2.65 (m, 2H), 2.55-2.35 (m, 3H), 1.95-1.80 (m, 2H), 1.70-1.35 (m, 8H), 1.30-1.15 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 63.8, 51.2, 47.0, 30.5, 26.5, 25.0.
-
MS (ESI+): m/z = 169.1 [M+H]⁺.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure anhydrous conditions. Verify the quality of the STAB reagent. |
| Loss of product during workup. | Ensure pH of the aqueous layer is basic (>9) before final extractions. Perform additional extractions. | |
| Incomplete Reaction | Inactive reducing agent. | Use a fresh bottle of STAB. STAB can degrade upon exposure to moisture. |
| Insufficient stirring. | Ensure vigorous stirring to keep all reagents in suspension/solution. | |
| Presence of Ketone Starting Material | Insufficient reducing agent or reaction time. | Increase the equivalents of STAB slightly (e.g., to 1.5 equiv.). Increase reaction time and monitor by TLC. |
| Formation of Byproducts | Presence of water. | Use anhydrous solvents and handle STAB in a dry environment. |
| Over-reaction (if applicable to other substrates). | This is uncommon with STAB but ensure the temperature does not exceed room temperature. |
Conclusion
This application note details a robust and high-yielding protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride provides a mild, selective, and operationally simple method suitable for both small-scale research and larger-scale production. The provided mechanistic insights and troubleshooting guide will enable researchers to successfully implement and adapt this critical transformation in their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. One moment, please... [lifechempharma.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. aksci.com [aksci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. merckmillipore.com [merckmillipore.com]
- 15. This compound | 4897-50-1 [chemicalbook.com]
- 16. scbt.com [scbt.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Significance of the 4-Piperidinopiperidine Scaffold
An Application Guide for the Synthesis of 4-Piperidinopiperidine: Protocols and Mechanistic Insights
The this compound core is a privileged scaffold in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its unique three-dimensional structure and physicochemical properties make it an ideal building block for modulating interactions with biological targets. Molecules incorporating this motif are found in drugs targeting a wide array of conditions, including acting as CCR5 receptor antagonists for HIV-1 entry inhibition, antitubercular agents, and selective norepinephrine transporter inhibitors.[1][2] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in academic and industrial drug discovery settings.
This application note provides detailed protocols for the synthesis of this compound, focusing on two robust methodologies: a widely adopted reductive amination pathway and a classic catalytic hydrogenation approach. The guide explains the underlying chemical principles, offers step-by-step experimental procedures, and provides insights into process optimization and safety.
Part 1: Synthesis via Reductive Amination of N-Boc-4-Piperidone
One of the most efficient and widely documented routes for synthesizing this compound is the reductive amination of 1-tert-butoxycarbonyl (Boc)-4-piperidone with piperidine.[3] This method is favored for its mild reaction conditions, high yields, and the ready availability of starting materials.[3][4]
Principle and Rationale
The reaction proceeds in two key stages: reductive coupling followed by deprotection.
-
Iminium Ion Formation and In-Situ Reduction: The process begins with the reaction between the ketone of N-Boc-4-piperidone and the secondary amine of piperidine. This forms a hemiaminal intermediate which rapidly dehydrates to generate an electrophilic iminium ion. A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), is employed to reduce this iminium ion in-situ to the desired tertiary amine.[3] STAB is the reagent of choice because it is less reactive towards the starting ketone compared to other hydrides like sodium borohydride, thereby minimizing side reactions and leading to cleaner reaction profiles and higher yields.[3]
-
Boc Group Deprotection: The tert-butoxycarbonyl (Boc) group serves as an essential protecting group for the piperidone's nitrogen. It prevents unwanted side reactions during the amination step.[3] Following the successful coupling, the stable Boc group is readily cleaved under acidic conditions, typically using a strong acid like hydrochloric acid (HCl), to liberate the final this compound product.[1][4]
Experimental Protocol: Reductive Amination
Step 1: Reductive Amination
-
To a solution of N-(tert-Butoxycarbonyl)-4-piperidone (e.g., 3.02 g, 15.2 mmol) in dichloromethane (DCM, 25.0 mL), add piperidine (1.549 g, 18.19 mmol) and a catalytic amount of acetic acid (0.091 g, 1.52 mmol).
-
Stir the mixture at room temperature for approximately 30 minutes to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Sodium Triacetoxyborohydride (3.85 g, 19.2 mmol) portion-wise, ensuring the temperature remains below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.[1][4]
Step 2: Work-up and Isolation of Boc-Protected Intermediate
-
Upon reaction completion (monitored by TLC or LC-MS), cool the mixture back to 0 °C.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected this compound intermediate.[1][4]
Step 3: Boc Deprotection
-
Dissolve the crude intermediate in methanol (25.0 mL).
-
Add concentrated hydrochloric acid (5.0 mL).
-
Stir the resulting mixture at 40 °C for 12 hours to effect complete deprotection.[1][4]
Step 4: Final Product Isolation
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl.
-
Dissolve the residue in distilled water.
-
Basify the aqueous solution by adding 48% aqueous sodium hydroxide until the pH is >12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white to light-yellow solid.[1][4] The product can be further purified by distillation or recrystallization if necessary.
Data Summary: Reductive Amination Protocol
| Parameter | Value | Reference |
| Starting Materials | N-Boc-4-piperidone, Piperidine | [1][4] |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | [3][4] |
| Solvent | Dichloromethane (DCM) | [1][4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Deprotection Agent | Concentrated HCl in Methanol | [1][4] |
| Reported Yield | ~80% | [1][4] |
Workflow Diagram: Reductive Amination Synthesis
Caption: Workflow for this compound synthesis via reductive amination.
Part 2: Synthesis via Catalytic Hydrogenation
Catalytic hydrogenation offers a classic and powerful alternative for synthesizing piperidines from their corresponding pyridine precursors.[5] This method is highly atom-economical, with dihydrogen (H₂) as the reducing agent and water as the only theoretical byproduct.
Principle and Rationale
This approach involves the complete reduction of a pyridine ring in a precursor molecule. A logical precursor for this synthesis would be 4-(piperidin-1-yl)pyridine . The synthesis of this precursor (e.g., via Buchwald-Hartwig amination of 4-chloropyridine) is a necessary prerequisite. The core of the method is the heterogeneous catalytic hydrogenation of this intermediate.
Catalyst Selection: The choice of catalyst is critical for the efficient hydrogenation of the electron-deficient pyridine ring.
-
Rhodium (Rh): Rhodium-based catalysts, such as Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon (Rh/C), are highly effective for aromatic and heteroaromatic ring reduction.[6][7][8] They often allow for hydrogenation under milder conditions of temperature and pressure compared to other catalysts.[6] Rhodium(III) oxide (Rh₂O₃) has also been reported as a highly active catalyst for this transformation.[6]
-
Ruthenium (Ru): Ruthenium catalysts are also well-established for the hydrogenation of pyridines and can be a cost-effective alternative to rhodium.[9]
Reaction Conditions: The hydrogenation of pyridines typically requires more forcing conditions than for simple olefins or even benzene rings. Key parameters include:
-
Hydrogen Pressure: Elevated pressures (typically 10-100 bar) are necessary to achieve a sufficient concentration of hydrogen on the catalyst surface.
-
Temperature: Temperatures ranging from room temperature to over 100 °C may be required to overcome the activation energy of dearomatization.
-
Solvent: Protic solvents like ethanol or methanol are common. Acidic media (e.g., addition of HCl or acetic acid) can protonate the pyridine nitrogen, activating the ring towards reduction, though this can also lead to catalyst inhibition in some cases.
Proposed Experimental Protocol: Catalytic Hydrogenation
Safety Warning: Handling of hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols. The catalyst may be pyrophoric upon exposure to air after the reaction.
Equipment: A high-pressure autoclave or a Parr hydrogenation apparatus is required.
Step 1: Reactor Charging
-
To a suitable high-pressure reactor vessel, add the precursor, 4-(piperidin-1-yl)pyridine (e.g., 10 mmol).
-
Add a suitable solvent, such as ethanol (50 mL).
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add the catalyst. A typical loading is 5 mol% of 5% Rh/Al₂O₃.
Step 2: Hydrogenation
-
Seal the reactor securely according to the manufacturer's instructions.
-
Purge the reactor vessel multiple times with nitrogen, followed by several purges with low-pressure hydrogen to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80 °C).
-
Monitor the reaction by observing the drop in hydrogen pressure from the reservoir tank. The reaction is complete when hydrogen uptake ceases.
Step 3: Work-up and Product Isolation
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with nitrogen.
-
Open the reactor and carefully filter the contents through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench it with water.
-
Rinse the filter cake with additional solvent (ethanol).
-
Combine the filtrate and concentrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by standard methods such as distillation or column chromatography to yield pure this compound.
Data Comparison: Typical Conditions for Pyridine Hydrogenation
| Catalyst | Support | Pressure (bar) | Temperature (°C) | Solvent | Reference |
| Rh₂O₃ | None | 50 | 60 | HFIP | [6] |
| Rh/Al₂O₃ | Alumina | 10-50 | 25-80 | Ethanol | [7][10] |
| Rh/C | Carbon | 50 | 60 | HFIP | [6] |
| Ruthenium | Various | High | High | Various | [9] |
| Nickel | Various | >100 | >170 | None/Alcohol | [11] |
Diagram: Catalytic Hydrogenation Mechanism
Caption: Simplified mechanism of pyridine hydrogenation on a metal catalyst surface.
Troubleshooting and Safety
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (Reductive Amination) | Incomplete reaction; impure reagents; inefficient work-up. | Ensure STAB is fresh and added slowly; monitor reaction by TLC/LC-MS to confirm completion; optimize extraction pH and solvent volume. |
| Incomplete Reaction (Hydrogenation) | Catalyst poisoning or deactivation; insufficient pressure/temperature; poor stirring. | Use high-purity substrate and solvent; increase catalyst loading, pressure, or temperature; ensure efficient mixing. |
| Side Product Formation | (Reductive Amination) Reduction of starting ketone by STAB. (Hydrogenation) Hydrogenolysis (cleavage) of C-N bonds at high temperatures. | Use STAB at recommended temperature; avoid excessive temperatures during hydrogenation. |
| Difficulty Removing Catalyst | Catalyst is too fine. | Filter through a fine porosity filter aid like Celite®; consider centrifugation. |
General Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources.
-
Heterogeneous catalysts can be pyrophoric after reduction. Handle with care under an inert atmosphere and quench properly.
References
- 1. This compound | 4897-50-1 [chemicalbook.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 8. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions [mdpi.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: Synthesis of 1,4'-Bipiperidine via Reductive Amination of Boc-Protected 4-Piperidone
Abstract
This document provides a comprehensive guide for the synthesis of 1,4'-Bipiperidine, a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including the anticancer drug Irinotecan.[1][2][3] The described methodology centers on the strategic use of tert-butyloxycarbonyl (Boc) protected 4-piperidone. The protocol details a two-step process: the reductive amination of N-Boc-4-piperidone with 4-aminopiperidine, followed by the acidic deprotection of the Boc group to yield the final product. This approach offers high selectivity and yield, making it a robust and scalable method for researchers and professionals in drug development.
Introduction: The Strategic Importance of 1,4'-Bipiperidine and the Boc-Protection Strategy
The 1,4'-Bipiperidine moiety is a significant structural motif present in a range of biologically active compounds.[4] Its role as a key building block in the synthesis of Irinotecan, a potent inhibitor of DNA topoisomerase I used in chemotherapy, underscores its importance in medicinal chemistry.[1][2] The synthesis of 1,4'-Bipiperidine often involves the coupling of two piperidine rings. A common and effective strategy is the reductive amination between a 4-piperidone derivative and a 4-aminopiperidine derivative.
The use of a Boc-protecting group on the 4-piperidone nitrogen is a critical element of this synthetic strategy. The Boc group serves two primary functions:
-
Directing Reactivity: It deactivates the nitrogen of the 4-piperidone, preventing self-condensation or other undesired side reactions. This ensures that the reductive amination occurs selectively at the carbonyl group.
-
Facilitating Purification: The lipophilic nature of the Boc group often simplifies the purification of the intermediate product by standard chromatographic techniques.
The subsequent removal of the Boc group is typically achieved under acidic conditions, which is a clean and high-yielding transformation.[5][6]
Reaction Scheme
The overall synthetic route can be visualized as follows:
Figure 1: Overall synthetic workflow for 1,4'-Bipiperidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-4-piperidone | ≥98% | Sigma-Aldrich | Store at room temperature. |
| 4-Aminopiperidine | ≥97% | Acros Organics | Hygroscopic, store under inert atmosphere. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Combi-Blocks | Moisture sensitive, handle under inert gas. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Store over molecular sieves. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Oakwood Chemical | Corrosive, handle in a fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | |
| Ethyl Acetate | HPLC Grade | J.T. Baker | For chromatography. |
| Hexanes | HPLC Grade | J.T. Baker | For chromatography. |
Experimental Protocols
Step 1: Reductive Amination - Synthesis of tert-butyl 4-(piperidin-4-ylamino)piperidine-1-carboxylate (N-Boc-1,4'-Bipiperidine)
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature and high selectivity for iminium ions over ketones.[7][8][9] This prevents the reduction of the starting N-Boc-4-piperidone. Unlike sodium cyanoborohydride, it is less toxic and does not generate cyanide byproducts.[7]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reagents and effectively dissolves the starting materials.
-
Work-up: The reaction is quenched with saturated sodium bicarbonate to neutralize any remaining acid and facilitate the extraction of the product into the organic layer.
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq).
-
Dissolve the N-Boc-4-piperidone in anhydrous dichloromethane (DCM).
-
Add 4-aminopiperidine (1.1 eq) to the solution and stir for 30 minutes at room temperature to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-1,4'-Bipiperidine.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Step 2: Boc Deprotection - Synthesis of 1,4'-Bipiperidine
Causality of Experimental Choices:
-
Deprotection Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc protecting group.[5][10] It is used in excess to ensure the reaction goes to completion. An alternative is using hydrochloric acid in an organic solvent like dioxane.[5][11]
-
Solvent: Dichloromethane is a suitable solvent for the deprotection as it is inert to the acidic conditions and dissolves the Boc-protected intermediate.
-
Work-up: A basic work-up with sodium hydroxide is necessary to neutralize the excess TFA and isolate the free base of the final product.
Protocol:
-
Dissolve the purified N-Boc-1,4'-Bipiperidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq) to the solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. The deprotection is usually complete within 1-2 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and cool in an ice bath.
-
Carefully add a solution of sodium hydroxide (e.g., 2M NaOH) until the pH is basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4'-Bipiperidine as the final product.
Data Presentation
| Parameter | Step 1: Reductive Amination | Step 2: Boc Deprotection |
| Key Reagents | N-Boc-4-piperidone, 4-Aminopiperidine, NaBH(OAc)₃ | N-Boc-1,4'-Bipiperidine, TFA |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | 80-90% | >95% |
Visualization of Key Processes
Figure 2: Simplified mechanism of reductive amination.
Troubleshooting and Field-Proven Insights
-
Incomplete Reductive Amination: If the reaction stalls, it may be due to moisture inactivating the sodium triacetoxyborohydride. Ensure all glassware is thoroughly dried and reagents are handled under an inert atmosphere. A slight excess of the reducing agent can be added if necessary.
-
Side Products in Deprotection: The tert-butyl cation generated during Boc deprotection can sometimes lead to side reactions.[5] While less common with this substrate, if t-butylation is observed, the addition of a scavenger like triisopropylsilane (TIS) can be beneficial.[5]
-
Purification Challenges: While the Boc group aids in purification, closely related impurities can sometimes co-elute. Careful optimization of the solvent system for column chromatography is crucial for obtaining a highly pure intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. China 4-(1-piperidino)piperidine; 1,4′-bipiperidine manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
Introduction: The Significance of the 4-Piperidinopiperidine Scaffold
An Application Guide and Detailed Protocol for the N-Alkylation of 4-Piperidinopiperidine
The this compound core is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure is a key feature in a multitude of biologically active compounds, influencing their binding affinity, selectivity, and pharmacokinetic properties. The ability to functionalize the secondary amine on one of the piperidine rings via N-alkylation is a critical step in the synthesis of diverse compound libraries. The nature of the N-substituent profoundly impacts the molecule's pharmacological profile, making the development of robust and versatile N-alkylation protocols essential for researchers in the field.
This guide provides two field-proven, detailed protocols for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Chemical Principles: Strategies for N-Alkylation
The nitrogen atom in the this compound scaffold is a secondary amine, rendering it nucleophilic and susceptible to reaction with electrophiles. The two primary strategies for introducing an alkyl group onto this nitrogen are direct nucleophilic substitution and reductive amination.
-
Direct Alkylation (SN2 Reaction): This is the most straightforward approach, where the amine's lone pair of electrons directly attacks an electrophilic carbon of an alkyl halide, displacing the halide leaving group.[1][2] The reaction generates a hydrohalic acid byproduct, which must be neutralized by a base to prevent protonation of the starting amine and allow the reaction to proceed to completion.[3] A significant challenge with this method is the potential for over-alkylation, where the newly formed tertiary amine, which is also nucleophilic, reacts with another molecule of the alkyl halide to form an undesired quaternary ammonium salt.[1][4] Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.[1][5]
-
Reductive Amination: This powerful and highly selective method involves two key steps: the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.[6][7] This approach is widely favored due to its operational simplicity, broad substrate scope, and high functional group tolerance.[6] The use of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is key to its success, as they preferentially reduce the iminium ion in the presence of the unreacted carbonyl compound, thereby preventing over-alkylation.[7][8]
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol details a general procedure for the direct alkylation of this compound using an alkyl halide and a suitable base. The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) are effective and easy to remove, while sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are non-nucleophilic and prevent the formation of quaternary ammonium salts from the base itself.[3][4]
Reaction Scheme: Direct N-Alkylation
Caption: General workflow for direct N-alkylation via an SN2 reaction.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Add anhydrous acetonitrile (or DMF) to create a stirrable suspension (approx. 0.1-0.2 M concentration of the amine).[5]
-
-
Reaction Setup:
-
Flush the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Begin stirring the suspension at room temperature.
-
-
Addition of Alkylating Agent:
-
Dissolve the alkyl halide (e.g., benzyl bromide, 1.1 eq) in a small amount of the reaction solvent.
-
Add the alkyl halide solution dropwise to the stirred suspension over 15-30 minutes. Slow addition helps to minimize the formation of the quaternary ammonium salt byproduct.[5]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-80 °C) if necessary.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid base (K₂CO₃) and wash the solid with a small amount of the reaction solvent.[9]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine.[5][7]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent tailing) to afford the pure N-alkylated product.
-
Data Summary: Direct Alkylation Parameters
| Alkylating Agent (R-X) | Base | Solvent | Temperature | Typical Yield |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 °C | 85-95% |
| Ethyl Iodide | DIPEA | Acetonitrile | Room Temp | 80-90%[4] |
| Propyl Bromide | K₂CO₃ | DMF | 70 °C | 75-85%[5] |
| Furfuryl Chloride | K₂CO₃ | Acetonitrile | Reflux | 80-90%[9] |
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a highly efficient and selective method for N-alkylation using an aldehyde or ketone and sodium triacetoxyborohydride. This method is particularly advantageous for preparing a wide range of derivatives and is tolerant of many functional groups that might be incompatible with direct alkylation.[6]
Reaction Scheme: Reductive Amination
Caption: The two-stage process of reductive amination.
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add the aldehyde (e.g., benzaldehyde, 1.1 eq) or ketone (1.2-1.5 eq).[7]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
-
Reduction Step:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.[7]
-
Continue stirring the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.[7]
-
-
Work-up Procedure:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (e.g., DCM, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure N-alkylated product.
-
Data Summary: Reductive Amination Parameters
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp | 90-98%[7] |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 88-96% |
| Acetone | NaBH(OAc)₃ | DCE | Room Temp | 75-85% |
| Cyclohexanone | NaBH₃CN | Methanol | Room Temp | 80-90% |
Conclusion
The N-alkylation of this compound is a fundamental transformation for generating novel chemical entities for drug discovery. Both direct alkylation and reductive amination are robust methods for this purpose. Direct alkylation offers a simple and rapid route when dealing with reactive alkyl halides, provided that over-alkylation can be controlled. Reductive amination provides a more versatile and often higher-yielding alternative, with excellent functional group tolerance and inherent selectivity against over-alkylation. The choice of protocol should be guided by the specific substrate, desired scale, and available reagents, with the detailed procedures provided herein serving as a reliable foundation for successful synthesis.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application of 4-Piperidinopiperidine in the Synthesis of G Protein-Coupled Receptor (GPCR) Modulators
Introduction: The Strategic Value of the 4-Piperidinopiperidine Scaffold in GPCR Drug Discovery
G-Protein-Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them premier targets for a significant portion of modern pharmaceuticals. The therapeutic modulation of these receptors—spanning agonism, antagonism, and allosteric modulation—hinges on the discovery of small molecules with high affinity and selectivity. Within the medicinal chemist's toolkit, certain structural motifs, often termed "privileged scaffolds," recur across numerous successful therapeutic agents due to their favorable pharmacological and pharmacokinetic properties. The this compound core is a quintessential example of such a scaffold, prized for its application in constructing novel GPCR modulators, particularly for central nervous system (CNS) disorders.[1][2]
This bifunctional molecule, composed of two interconnected piperidine rings, serves as a versatile and conformationally constrained building block.[1] Its rigid structure helps to reduce the entropic penalty of binding to a receptor, potentially increasing affinity. Furthermore, the presence of two basic nitrogen atoms offers multiple points for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to fine-tune a compound's properties for a specific GPCR target.[1] Derivatives of the this compound scaffold have been successfully developed as potent modulators for a range of GPCRs, including opioid, histamine, and chemokine receptors.[1][3][4]
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of GPCR modulators. It details key synthetic strategies, step-by-step protocols, and the rationale behind critical experimental choices, aimed at researchers, scientists, and drug development professionals in the field.
Core Synthetic Strategies and Mechanistic Considerations
The incorporation of the this compound scaffold into a target GPCR modulator can be achieved through several strategic disconnections. The most common approaches involve either building upon the pre-formed this compound core or forming one of the piperidine rings during the synthetic sequence. A prevalent and efficient method is the reductive amination of a piperidone precursor.
Reductive Amination: A Cornerstone of Synthesis
Reductive amination is a powerful and versatile reaction for the formation of C-N bonds. In the context of this compound synthesis, a common approach is the reaction of N-Boc-4-piperidinone with piperidine.[1] The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the piperidone nitrogen. This protection is essential to prevent self-condensation or other unwanted side reactions at this nitrogen during the reductive amination process.[1] The Boc group is also advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which allows for subsequent functionalization of the piperidine nitrogen.[1]
The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is often the reagent of choice because it is less sensitive to moisture and more selective for the reduction of iminium ions over ketones compared to other reducing agents like sodium cyanoborohydride (NaBH₃CN).
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate
This protocol details the synthesis of the Boc-protected this compound core via reductive amination.
Materials:
-
N-Boc-4-piperidinone
-
Aniline (or other primary/secondary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidinone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM).
-
Acid Catalyst: Add acetic acid (1.0 eq) to the solution. The acid catalyzes the formation of the iminium ion intermediate.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C. The portion-wise addition helps to manage the exothermic nature of the reduction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with 2M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Workflow for Synthesis of Boc-Protected this compound
Caption: Reductive amination workflow for Boc-protected this compound.
Protocol 2: Acylation and Deprotection for Further Functionalization
Following the synthesis of the Boc-protected core, the newly introduced amino group can be acylated, and the Boc group can be removed to allow for further diversification at the second piperidine nitrogen.
Materials:
-
tert-butyl 4-(phenylamino)piperidine-1-carboxylate
-
Propionyl chloride (or other acylating agent)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
Part A: Acylation
-
Reaction Setup: Dissolve tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1.0 eq) and DIPEA (2.0 eq) in DCM and cool to 0 °C. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.
-
Acylation: Add propionyl chloride (2.0 eq) dropwise to the cooled solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and stir for 1 hour. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is often used directly in the next step.
Part B: Boc Deprotection
-
Deprotection: Dissolve the crude acylated product from Part A in a minimal amount of DCM. Add 4M HCl in 1,4-dioxane and stir at room temperature. The reaction is typically complete within a few hours.
-
Precipitation and Isolation: The deprotected product will often precipitate as the hydrochloride salt. Diethyl ether can be added to facilitate complete precipitation.
-
Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the desired N-acylated 4-aminopiperidine hydrochloride salt, ready for further functionalization.
Application in the Synthesis of Specific GPCR Modulators
The this compound scaffold is a key component in the synthesis of a variety of GPCR modulators. Below are examples illustrating its application.
CCR5 Antagonists for HIV-1 Entry Inhibition
Chemokine receptor type 5 (CCR5) is a GPCR that is used by the most common strains of HIV-1 to enter host cells. Antagonists of CCR5 can effectively block this entry and are a class of antiretroviral drugs. The piperidinopiperidine scaffold has been incorporated into potent CCR5 antagonists.[2][5][6] For example, piperazinopiperidine amide analogs have been developed as promising CCR5 antagonists.[2] The synthesis of these compounds often involves coupling a functionalized 4-aminopiperidine core with a substituted piperazine moiety.[2][5]
Synthetic Pathway for a Piperidinopiperidine-based CCR5 Antagonist
Caption: General synthetic route to piperidinopiperidine-based CCR5 antagonists.
Opioid Receptor Modulators
The opioid receptors (mu, delta, and kappa) are well-established targets for analgesics. The this compound scaffold has been utilized in the development of ligands with mixed efficacy profiles, such as mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists.[7] This dual activity is a promising strategy for developing potent analgesics with a reduced side-effect profile, such as tolerance and dependence.[1] The synthesis of these modulators often involves coupling the this compound core with amino acid derivatives or other pharmacophoric elements.[1][7]
Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have potential therapeutic applications in a range of neurological and psychiatric disorders. The this compound scaffold has been incorporated into novel H3 receptor antagonists.[3][4]
Data Summary
The following table summarizes representative data for GPCR modulators synthesized using the this compound scaffold.
| Compound Class | Target GPCR | Example Compound | Biological Activity | Reference |
| Piperidine/Piperazine Derivatives | CCR5 | B07 hydrochloride | IC₅₀ against HIV-1 Bal (R5) | [5] |
| Piperidine-4-carboxamide Derivatives | CCR5 | Compound 11f | EC₅₀ = 0.59 nM (anti-HIV-1) | [6] |
| 4-Oxy-piperidine Ethers | Histamine H3 | ADS031 | Kᵢ = 12.5 nM (hH3R) | [4] |
GPCR Signaling and Modulation
GPCRs transduce extracellular signals into intracellular responses through a complex cascade of events. Upon agonist binding, the receptor undergoes a conformational change that allows it to activate a heterotrimeric G protein on the intracellular side of the membrane. The activated G protein then modulates the activity of downstream effector enzymes or ion channels, leading to a cellular response. Antagonists block this activation by binding to the receptor and preventing the agonist from binding or by stabilizing an inactive conformation of the receptor.
Simplified GPCR Signaling Pathway
Caption: A simplified representation of a GPCR signaling cascade.
Conclusion
The this compound scaffold is a proven and valuable building block in the design and synthesis of novel GPCR modulators. Its rigid structure and multiple points for functionalization provide a robust platform for developing compounds with high affinity and selectivity for a range of GPCR targets. The synthetic strategies outlined in this guide, particularly those based on reductive amination, offer efficient and versatile routes to a diverse array of potential therapeutic agents. As our understanding of the intricacies of GPCR signaling continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly remain a cornerstone of successful drug discovery efforts.
References
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
developing analgesics using a 4-Piperidinopiperidine scaffold
An Application Guide to the Development of Novel Analgesics Utilizing the 4-Piperidinopiperidine Scaffold
Authored by: A Senior Application Scientist
Introduction: The this compound Scaffold as a Privileged Structure in Analgesia
The relentless pursuit of potent and safe analgesics is a cornerstone of medicinal chemistry. Within this field, certain molecular frameworks, known as "privileged structures," consistently appear in potent, receptor-selective ligands. The piperidine ring is a quintessential example, forming the core of morphine and its derivatives, and its presence is considered essential for their analgesic activity[1]. The this compound scaffold, an elaboration of this concept, represents a highly versatile platform for developing potent analgesics, particularly those targeting the μ-opioid receptor (MOR), a key mediator of analgesia in the central nervous system[1].
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for utilizing the this compound scaffold in a modern analgesic drug discovery program. We will navigate the journey from initial chemical synthesis through in vitro characterization and in vivo efficacy testing, culminating in strategies for lead optimization. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the potential of novel chemical entities.
Section 1: Synthesis of this compound Analogs
The synthetic accessibility of a scaffold is a critical determinant of its utility in a drug discovery campaign. The this compound core allows for modular synthesis, enabling the systematic exploration of chemical space at key positions to establish structure-activity relationships (SAR).
Rationale for Synthetic Design
The typical synthetic strategy involves building upon a commercially available this compound core. Modifications are strategically introduced at three primary locations, each influencing the pharmacological profile:
-
The N1-substituent of the primary piperidine ring: This position is crucial for receptor interaction and potency. Often, an arylethyl group is introduced here, mimicking a key pharmacophoric feature of potent opioids like fentanyl[2].
-
The N1'-substituent of the secondary piperidine ring: This position can be modified to fine-tune properties such as solubility, metabolic stability, and receptor subtype selectivity.
-
Acyl groups on the exocyclic nitrogen: An N-acyl group, such as a propanilido moiety, is a hallmark of the 4-anilidopiperidine class of analgesics and is critical for high-affinity binding to the opioid receptor[3][4].
The following workflow diagram outlines the general path from scaffold synthesis to a preclinical candidate.
Caption: High-level workflow for analgesic development.
Protocol 1.1: General Synthesis of an N-Acyl-4-Piperidinopiperidine Analog
This protocol describes a representative synthesis of a target compound starting from this compound.
Materials:
-
This compound
-
A suitable aryl- or heteroarylethyl halide (e.g., 2-phenylethyl bromide)
-
An appropriate acylating agent (e.g., propionyl chloride)
-
Aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Procedure:
-
Step 1: N-Alkylation.
-
Dissolve this compound (1.0 eq) and a base such as TEA (2.0 eq) in ACN.
-
Add the desired arylethyl halide (e.g., 2-phenylethyl bromide, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure. Purify the crude product via column chromatography to yield the N-alkylated intermediate.
-
Rationale: This step introduces the key N-substituent that occupies a critical binding pocket in the opioid receptor. The choice of base is important to neutralize the HBr formed during the reaction.
-
-
Step 2: N-Acylation.
-
This step is representative and may be part of a multi-step sequence to build the final anilidopiperidine moiety, depending on the specific target.
-
Dissolve the product from Step 1 (1.0 eq) and aniline (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
Rationale: The acylation step introduces the propanilido side chain, which is a crucial pharmacophore for high-affinity binding to the μ-opioid receptor, as seen in fentanyl and its analogs[2][3].
-
-
Step 3: Characterization.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Section 2: In Vitro Characterization: Quantifying Target Engagement
Once synthesized, novel compounds must be evaluated in vitro to determine their affinity, potency, and functional activity at the target receptor(s). For analgesics based on this scaffold, the primary targets are the opioid receptors: mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR)[5]. High affinity and selective agonism at the MOR are often the primary goals.
Protocol 2.1: Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.
-
Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), or [³H]U69,593 (for KOR).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well plates, filter mats (GF/C), and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, cell membranes (20 µg protein/well), and the radioligand at a concentration near its Kd value (e.g., ~1 nM [³H]DAMGO)[6].
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM). Include wells for total binding (vehicle only) and non-specific binding (10 µM naloxone).
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium[6].
-
Harvesting: Rapidly filter the plate contents through a GF/C filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent inhibition versus the log concentration of the compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: This assay provides a direct measure of how tightly a compound binds to the target receptor. A lower Ki value indicates higher binding affinity. Comparing Ki values across MOR, DOR, and KOR allows for the determination of receptor selectivity.
-
Protocol 2.2: [³⁵S]GTPγS Functional Assay
This assay measures the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of a compound by quantifying G-protein activation downstream of receptor binding[7][8].
Materials:
-
Same cell membranes as in Protocol 2.1.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Reference agonist (e.g., DAMGO for MOR).
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP (e.g., 10 µM), and varying concentrations of the test compound.
-
Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction and harvest onto filter mats as described in Protocol 2.1.
-
Counting and Analysis:
-
Quantify bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect).
-
Efficacy is often expressed as a percentage of the Emax of a standard full agonist like DAMGO[7].
-
Rationale: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activation event. This assay distinguishes between full agonists (high Emax), partial agonists (intermediate Emax), and antagonists (no stimulation, but can be tested for their ability to block agonist effects).
-
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relations in analgesics based on 4-anilinopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Role of 4-Piperidinopiperidine in the Development of Histamine H3 Receptor Antagonists
For Immediate Distribution
[City, State] – In the landscape of medicinal chemistry, the pursuit of novel therapeutics targeting the central nervous system (CNS) is a paramount endeavor. Among the promising targets is the histamine H3 receptor (H3R), a key regulator of neurotransmitter release. This application note delves into the critical role of 4-piperidinopiperidine as a versatile scaffold in the synthesis of potent and selective histamine H3 receptor antagonists, offering researchers and drug development professionals a guide to its application and synthetic protocols.
The piperidine moiety is a frequently utilized structural component in the design of new drugs, and this compound, with its bifunctional nature, serves as a rigid and valuable building block for creating new biologically active compounds.[1] Its unique structure is particularly advantageous in the development of agents targeting CNS receptors.[1][2]
The Histamine H3 Receptor: A Therapeutic Target
The histamine H3 receptor, a G-protein coupled receptor, is primarily located in the central nervous system where it acts as a presynaptic autoreceptor, controlling the synthesis and release of histamine.[3] It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[3] Consequently, antagonists of the H3 receptor are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and obesity.[3][4]
The development of H3R antagonists has seen the exploration of various chemical scaffolds. Both imidazole-based and non-imidazole-based compounds have been synthesized and evaluated.[3][5][6] The this compound core has emerged as a significant non-imidazole scaffold, offering favorable pharmacokinetic properties that can lead to improved bioavailability and reduced side effects.[2]
This compound: A Privileged Scaffold
This compound is a bifunctional molecule that provides a rigid framework for the construction of novel drug candidates.[1] Its structure acts as a conformational constraint and a secondary amine donor, which is crucial for exploring structure-activity relationships (SAR) by allowing the introduction of diverse pharmacophores.[1] This versatility has made it a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][2]
The stability and reactivity of this compound make it an excellent starting point for functionalization, enabling the creation of a diverse library of derivatives tailored for specific biological targets.[2]
Synthetic Pathways to H3 Receptor Antagonists
The synthesis of histamine H3 receptor antagonists utilizing the this compound scaffold typically involves the functionalization of one or both of the piperidine nitrogen atoms. This allows for the introduction of various substituents that can modulate the compound's affinity and selectivity for the H3 receptor.
A general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for H3 antagonists.
General Protocol for N-Alkylation of this compound
This protocol outlines a common first step in the synthesis of H3 receptor antagonists, where a lipophilic side chain is introduced via N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromohexane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension under an inert atmosphere at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Characterize the purified N-alkylated-4-piperidinopiperidine by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Amide Derivatives
Further functionalization can be achieved by creating amide linkages. For instance, coupling with a substituted aniline can yield potent antagonists.[7]
Materials:
-
N-functionalized this compound (from previous step)
-
Substituted benzoic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Inert atmosphere
Procedure:
-
Dissolve the substituted benzoic acid (1.1 eq) in anhydrous DCM or DMF.
-
Add the coupling agent (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the N-functionalized this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Confirm the structure of the final histamine H3 receptor antagonist by comprehensive spectroscopic analysis.
Structure-Activity Relationship (SAR) Insights
The versatility of the this compound scaffold allows for systematic exploration of SAR. Key modifications include:
-
Variation of the N-alkyl substituent: The length and nature of the alkyl chain attached to one of the piperidine nitrogens can significantly impact potency and selectivity.[8]
-
Introduction of aromatic or heteroaromatic moieties: Attaching different ring systems can influence receptor binding and pharmacokinetic properties.[9][10][11]
-
Modification of the linker: The nature and length of the linker connecting the this compound core to other pharmacophoric elements are crucial for optimal receptor interaction.[7]
| Compound ID | Scaffold | Key Modification | H3R Affinity (Ki, nM) | Reference |
| Example A | This compound | Long alkyl chain | < 100 | [9] |
| Example B | 4-Pyridylpiperidine | Pyridyl group | 7.7 | [9] |
| Example C | 4-Phenoxypiperidine | Phenoxy linker | Potent antagonist | [5] |
| Example D | 4-Benzimidazolyl-piperidinylcarbonyl-piperidine | Benzimidazole moiety | < 0.5 | [11] |
In Vitro and In Vivo Evaluation
Once synthesized, the novel compounds must be evaluated for their biological activity.
In Vitro Assays
-
Receptor Binding Assays: Radioligand binding studies using cell lines expressing the human H3 receptor (hH3R) are performed to determine the affinity (Ki) of the synthesized compounds.[3]
-
Functional Assays: Assays such as cAMP accumulation assays are used to determine the functional activity of the compounds, classifying them as antagonists or inverse agonists.[4][9]
The following diagram illustrates a typical in vitro testing cascade:
Caption: In vitro evaluation workflow for H3 antagonists.
In Vivo Models
Promising candidates are then tested in animal models to assess their efficacy and pharmacokinetic properties. For instance, in vivo efficacy can be evaluated in rat models of wakefulness using electroencephalography (EEG).[5]
Conclusion
This compound stands out as a privileged and highly versatile scaffold in the design and synthesis of novel histamine H3 receptor antagonists.[1] Its rigid structure and amenability to chemical modification allow for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The protocols and insights provided in this application note serve as a foundational guide for researchers dedicated to advancing the field of CNS drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unict.it [iris.unict.it]
- 9. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Functionalization of the Secondary Amine in 4-Piperidinopiperidine
Abstract
4-Piperidinopiperidine is a valuable bifunctional scaffold in medicinal chemistry and drug discovery, prized for its rigid structure and the presence of two distinct amine functionalities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of the secondary amine of the this compound core. We present detailed, field-proven protocols for common and synthetically valuable transformations including N-alkylation via reductive amination, N-acylation, and N-arylation through Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of this compound
The piperidine motif is a cornerstone of modern pharmacology, appearing in a multitude of FDA-approved drugs.[2] this compound, with its unique 1,4'-bipiperidine structure, offers a synthetically versatile platform for the development of novel therapeutic agents, particularly in areas targeting the central nervous system (CNS), such as analgesics and receptor modulators.[1][3] The strategic value of this scaffold lies in the differential reactivity of its two nitrogen atoms: a secondary amine on one piperidine ring and a tertiary amine linkage. This allows for selective modification, enabling the synthesis of diverse compound libraries with finely tuned pharmacological profiles.
The substituent introduced onto the secondary nitrogen can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[4] This guide focuses on the three most common and powerful methods for modifying this secondary amine, providing both the "how" and the "why" behind each experimental step.
Reaction Schematics and Workflow
The functionalization of this compound's secondary amine can be approached through several reliable synthetic routes. The general workflow involves the reaction of the starting material with an appropriate electrophile under optimized conditions to yield the desired N-substituted product.
Figure 1: General workflow for the functionalization of this compound.
Protocol I: N-Alkylation via Reductive Amination
Reductive amination is a robust and versatile method for N-alkylation, favored for its operational simplicity and broad substrate scope.[4][5] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, followed by its in-situ reduction.[6]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[6][7] This selectivity minimizes side reactions and simplifies purification.
-
Solvent: Dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its inertness under the reaction conditions.
-
Stoichiometry: A slight excess of the aldehyde or ketone is often used to drive the initial iminium ion formation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1-1.2 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine (saturated aqueous NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM, often with a small percentage of triethylamine to prevent tailing) to afford the pure N-alkylated product.
-
| Aldehyde/Ketone | Product | Typical Yield |
| Benzaldehyde | N-Benzyl-4-piperidinopiperidine | 85-95% |
| Cyclohexanone | N-Cyclohexyl-4-piperidinopiperidine | 80-90% |
| Acetone | N-Isopropyl-4-piperidinopiperidine | 75-85% |
Protocol II: N-Acylation
N-acylation is a fundamental transformation that introduces an acyl group onto the secondary amine, forming a stable amide bond. This is commonly achieved using acyl chlorides or anhydrides in the presence of a base.[8]
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired acyl group and the stability of the starting material.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[5][9]
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, especially with reactive acyl chlorides.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
-
| Acylating Agent | Product | Typical Yield |
| Acetyl Chloride | N-Acetyl-4-piperidinopiperidine | 90-98% |
| Benzoyl Chloride | N-Benzoyl-4-piperidinopiperidine | 88-96% |
| Acetic Anhydride | N-Acetyl-4-piperidinopiperidine | 92-99% |
Protocol III: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] It allows for the coupling of the secondary amine of this compound with aryl halides or triflates, a transformation that is challenging to achieve through traditional methods.[10]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos) is critical and depends on the specific aryl halide used. Bulky, electron-rich phosphine ligands are generally effective in promoting the reaction.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are common solvents for this reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure N-aryl-4-piperidinopiperidine.
-
| Aryl Halide | Ligand | Product | Typical Yield |
| 4-Bromotoluene | XPhos | N-(4-Tolyl)-4-piperidinopiperidine | 75-85% |
| 2-Chloropyridine | RuPhos | N-(2-Pyridyl)-4-piperidinopiperidine | 70-80% |
Characterization of N-Functionalized Products
The successful synthesis of N-functionalized this compound derivatives should be confirmed by standard analytical techniques.
Figure 2: Workflow for the characterization of synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced alkyl, acyl, or aryl group, and shifts in the signals of the piperidine protons adjacent to the newly functionalized nitrogen, confirm the reaction's success.
-
Mass Spectrometry (MS): LC-MS can be used to monitor the reaction progress and confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.
Conclusion
The protocols detailed in this guide offer robust and reproducible methods for the selective functionalization of the secondary amine in this compound. By understanding the chemical principles behind each step, researchers can confidently synthesize a wide array of derivatives for applications in drug discovery and materials science. These foundational techniques provide the basis for creating novel molecular architectures with tailored biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Scale-Up Synthesis of 4-Piperidinopiperidine for Pharmaceutical Use
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Piperidinopiperidine, a critical building block in the pharmaceutical industry.[1][2] It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind key process decisions. This guide emphasizes scalable, efficient, and cGMP-compliant methodologies, ensuring the production of high-purity Active Pharmaceutical Ingredients (APIs). We will explore two primary synthetic routes, reductive amination and catalytic hydrogenation, providing a comparative analysis to inform process selection. Detailed, step-by-step protocols for a preferred, robust reductive amination pathway are provided, alongside comprehensive analytical methods for quality control and assurance.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a privileged scaffold in modern drug discovery, serving as a versatile and conformationally rigid building block for a wide array of biologically active compounds.[1] Its bifunctional nature, featuring two interconnected piperidine rings, allows for the strategic introduction of diverse pharmacophores, enabling extensive structure-activity relationship (SAR) studies.[1] This moiety is particularly prevalent in the development of therapeutics targeting the central nervous system (CNS), including analgesics and receptor modulators.[1][2] The intrinsic properties of the this compound core can significantly influence the binding affinity, selectivity, and pharmacokinetic profile of the final drug candidate.[1][2] Consequently, a robust and scalable synthesis of this intermediate is paramount for the successful development and commercialization of new pharmaceutical entities.
Strategic Selection of a Scalable Synthetic Route
The successful scale-up of any chemical synthesis requires careful consideration of several factors beyond mere chemical yield. For an API intermediate like this compound, the chosen route must be economically viable, environmentally sustainable, and, most importantly, compliant with Good Manufacturing Practices (GMP).[3][4][5] Two primary synthetic strategies dominate the landscape for this compound synthesis: Reductive Amination and Catalytic Hydrogenation.
Route 1: Reductive Amination
Reductive amination is a highly effective and widely documented one-pot method for synthesizing amines.[1][6] In the context of this compound, this typically involves the reaction of a protected 4-piperidone derivative with piperidine, followed by in-situ reduction of the resulting iminium ion intermediate.[1][7]
-
Advantages:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, minimizing the risk of side reactions and decomposition.[1]
-
Readily Available Starting Materials: Key starting materials like 1-Boc-4-piperidone and piperidine are commercially available and cost-effective.[1][8]
-
High Selectivity: The use of mild and selective reducing agents like sodium triacetoxyborohydride (STAB) allows for the efficient reduction of the iminium ion without affecting other functional groups.[1]
-
Well-Established Process: This route is extensively described in the scientific literature, providing a solid foundation for process development and optimization.[1][8][9]
-
-
Disadvantages:
-
Use of Protecting Groups: The necessity of a protecting group (e.g., Boc) on the 4-piperidone nitrogen adds extra steps for protection and deprotection, increasing the overall process mass intensity.[1][8]
-
Boron-Containing Reagents: The use of borohydride reagents can present challenges in terms of waste disposal and potential for boron contamination in the final product.
-
Route 2: Catalytic Hydrogenation
Catalytic hydrogenation offers an alternative pathway, typically involving the reduction of a pyridine or piperidone precursor using a metal catalyst and hydrogen gas.[1][10][11] For this compound, this could involve the hydrogenation of a precursor like 4-(1-pyridinyl)pyridine.
-
Advantages:
-
Atom Economy: This method is often more atom-economical, as it avoids the use of protecting groups and stoichiometric reagents.
-
Clean Byproducts: The primary byproduct is typically water, leading to a more environmentally friendly process.
-
Scalability: Catalytic hydrogenations are generally well-suited for large-scale industrial production.[12]
-
-
Disadvantages:
-
Harsh Reaction Conditions: Hydrogenation of aromatic pyridine rings often requires elevated temperatures and pressures, which can necessitate specialized high-pressure equipment.[11][12][13]
-
Catalyst Poisoning: The nitrogen atoms in the pyridine rings can act as catalyst poisons, potentially leading to catalyst deactivation and requiring higher catalyst loadings.[10]
-
Safety Concerns: The use of flammable hydrogen gas at high pressure poses significant safety challenges that must be carefully managed in a manufacturing environment.
-
Rationale for Selecting Reductive Amination for Scale-Up
For the purpose of these application notes, the Reductive Amination route is selected as the preferred method for the scale-up synthesis of this compound. This decision is based on the following key considerations:
-
Process Robustness and Predictability: The milder reaction conditions and extensive literature precedent for reductive amination provide a higher degree of process control and predictability, which are critical for cGMP manufacturing.[1][3][4]
-
Avoidance of High-Pressure Hydrogenation: The safety and infrastructure requirements associated with high-pressure hydrogenation can be a significant barrier to implementation, particularly for facilities not specifically designed for such processes.
-
Manageable Disadvantages: While the use of protecting groups and borohydride reagents are drawbacks, the associated challenges are well-understood and can be effectively managed through careful process design and waste management protocols.
Detailed Synthesis Protocol: Reductive Amination Route
This section provides a detailed, step-by-step protocol for the synthesis of this compound via reductive amination, followed by deprotection.
Workflow Diagram
Caption: Synthetic workflow for this compound via reductive amination.
Step 1: Synthesis of 1-Boc-4-piperidinopiperidine
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Moles (equiv) | Quantity |
| 1-Boc-4-piperidone | 79099-07-3 | 199.26 | 1.0 | 3.02 kg |
| Piperidine | 110-89-4 | 85.15 | 1.2 | 1.55 kg |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.2 | 3.85 kg |
| Acetic Acid | 64-19-7 | 60.05 | 0.1 | 91.0 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 25.0 L |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Protocol:
-
Reaction Setup: To a clean and dry 50 L reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add 1-Boc-4-piperidone (3.02 kg, 15.2 mol) and dichloromethane (25.0 L).[8]
-
Reagent Addition: Stir the mixture at room temperature (20-25°C) until the 1-Boc-4-piperidone is fully dissolved. To this solution, add piperidine (1.55 kg, 18.2 mol), followed by acetic acid (91.0 g, 1.52 mol).[8]
-
Reductive Amination: Slowly add sodium triacetoxyborohydride (3.85 kg, 18.2 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 30°C. The addition of STAB can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours.[8] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[8]
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 L).
-
Combine the organic layers and wash with brine (1 x 5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-4-piperidinopiperidine as a viscous oil or solid.
-
Step 2: Deprotection to Yield this compound
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Moles (equiv) | Quantity |
| Crude 1-Boc-4-piperidinopiperidine | - | 268.42 | 1.0 | Assumed from Step 1 |
| Methanol | 67-56-1 | 32.04 | - | 25.0 L |
| Concentrated Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | - | 5.0 L |
| 48% Aqueous Sodium Hydroxide Solution | 1310-73-2 | 40.00 | - | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Protocol:
-
Dissolution and Acidification: Dissolve the crude 1-Boc-4-piperidinopiperidine in methanol (25.0 L) in a suitable reactor. Add concentrated hydrochloric acid (5.0 L) to the solution.[8]
-
Deprotection: Stir the mixture at 40°C for 12 hours.[8] Monitor the reaction by TLC or HPLC to confirm the complete removal of the Boc protecting group.
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in distilled water (10 L).
-
Basify the aqueous solution by the slow addition of a 48% aqueous sodium hydroxide solution until the pH is >12, maintaining the temperature below 25°C.[8]
-
Extract the product with dichloromethane (3 x 10 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane) to yield a white to off-white solid. The expected yield is approximately 80% over the two steps.[8]
Analytical Quality Control
Ensuring the purity and identity of the final this compound product is a critical aspect of cGMP manufacturing.[3][14] A comprehensive suite of analytical techniques should be employed for quality control.
Analytical Methods Overview
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Peak area percentage of the main component, presence of known and unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and residual solvents. | Presence of residual solvents (e.g., DCM, methanol), identification of byproducts.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of the final product. | Chemical shifts and integration of proton (¹H) and carbon (¹³C) signals.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups present in the molecule. | Presence of characteristic N-H and C-N stretching vibrations.[1] |
Protocol: HPLC Purity Analysis
This protocol provides a general method for the purity analysis of this compound. Method development and validation are required for specific applications.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase initial composition to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
Inject the prepared sample into the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Process Safety and cGMP Considerations
The scale-up of chemical processes for pharmaceutical use must adhere to strict safety and regulatory guidelines.
Hazard Analysis and Mitigation
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Triacetoxyborohydride (STAB): A moisture-sensitive and flammable solid. It should be handled under a nitrogen atmosphere. The quenching process can generate hydrogen gas, which is flammable.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive reagents. Appropriate PPE, including acid/base resistant gloves, lab coat, and face shield, must be worn during handling.
cGMP Compliance
-
Documentation: All steps of the synthesis, including raw material specifications, batch records, and analytical results, must be thoroughly documented.[14]
-
Process Validation: The manufacturing process should be validated to ensure that it consistently produces a product of the required quality.[16]
-
Quality Management System: A robust quality management system should be in place to oversee all aspects of production, from raw material sourcing to final product release.[5][14]
Conclusion
The reductive amination route presented in these application notes offers a robust, scalable, and well-documented pathway for the synthesis of high-purity this compound for pharmaceutical applications. By adhering to the detailed protocols, implementing rigorous analytical quality control, and maintaining strict cGMP compliance, manufacturers can ensure the consistent production of this vital chemical intermediate. The provided framework serves as a solid foundation for process development and optimization, ultimately contributing to the successful advancement of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. fda.gov [fda.gov]
- 5. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. complianceonline.com [complianceonline.com]
- 15. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Application Note: 4-Piperidinopiperidine as a Potential Alternative for Fmoc Deprotection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Standard Solid-Phase Peptide Synthesis (SPPS) protocols employing the Fmoc/tBu strategy have long relied on piperidine for the critical Nα-Fmoc deprotection step. However, challenges including regulatory control, toxicity, and piperidine-induced side reactions such as aspartimide formation have spurred a search for viable alternatives. This document explores the prospective use of 4-Piperidinopiperidine (4-PP) as a novel deprotection reagent. Based on its structural and physicochemical properties, we present a theoretical framework for its application, potential advantages in mitigating common side reactions, and a detailed protocol for its systematic evaluation. This guide serves as a foundational resource for researchers aiming to innovate and optimize Fmoc-SPPS workflows.
Introduction: The Drive for Piperidine Alternatives in SPPS
The repetitive removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis. This step is typically accomplished using a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The mechanism involves a base-mediated β-elimination, which liberates the N-terminal amine for the subsequent coupling cycle.[1][2] Piperidine, a secondary amine, is highly effective due to its optimal basicity and its ability to act as a scavenger for the dibenzofulvene (DBF) byproduct, thereby preventing deleterious side reactions.[3]
Despite its efficacy, the use of piperidine is not without drawbacks. It is a controlled substance in many regions, creating logistical and administrative hurdles for procurement.[2][4] Furthermore, prolonged or repeated exposure of the growing peptide chain to piperidine can catalyze side reactions, most notably the formation of aspartimide from Asp-containing sequences, which can lead to difficult-to-separate impurities.[5] These factors have motivated the investigation of alternative bases, such as 4-methylpiperidine and piperazine, to improve the safety, accessibility, and efficiency of SPPS.[1][4] In this context, this compound (4-PP) emerges as an intriguing, yet unexplored, candidate.
A Prospective Analysis of this compound (4-PP)
This compound is a bifunctional molecule featuring two piperidine rings.[6] Structurally, it is a secondary amine, a class of compounds known to be effective for Fmoc removal.[1] While it is a known building block in medicinal chemistry, its application in SPPS has not been documented in peer-reviewed literature.[6][7][8] This section provides a comparative analysis of its properties against established reagents to build a rationale for its experimental evaluation.
Comparative Physicochemical Properties
A key determinant of a reagent's efficacy in Fmoc deprotection is its basicity (pKa), which influences the rate of proton abstraction from the fluorenyl group. Steric bulk and molecular weight can also affect diffusion rates and interaction with the resin-bound peptide.
| Property | Piperidine | 4-Methylpiperidine | This compound |
| Molecular Formula | C₅H₁₁N | C₆H₁₃N | C₁₀H₂₀N₂ |
| Molecular Weight | 85.15 g/mol | 99.17 g/mol | 168.28 g/mol [9] |
| Physical Form | Liquid | Liquid | Crystalline Solid[10] |
| Melting Point | -9 °C[2] | -39 to -36 °C | 64-66 °C[9][10] |
| pKa (Conjugate Acid) | ~11.1[2] | ~11.2 | ~10.31 (Predicted)[10] |
| Structure |
|
|
|
Analysis of Properties:
-
Basicity: The predicted pKa of 4-PP (10.31) is slightly lower than that of piperidine (~11.1).[2][10] This suggests that it may be a milder deprotection agent, which could be advantageous in reducing base-catalyzed side reactions like aspartimide formation. However, this may also necessitate longer reaction times or slightly higher concentrations to achieve complete Fmoc removal.
-
Molecular Weight and Steric Hindrance: 4-PP has a significantly higher molecular weight and larger structure than piperidine. This increased bulk could potentially hinder its ability to penetrate dense, aggregated peptide-resin matrices, a known challenge in the synthesis of "difficult sequences".[9] Conversely, its unique structure might disrupt peptide secondary structures in some cases.
-
Physical Form: As a solid, 4-PP requires dissolution to prepare a stock solution, unlike liquid piperidine. This is a minor practical consideration for reagent preparation.
Potential Impact on Common Side Reactions
The chemical properties of 4-PP suggest it could modulate common side reactions in SPPS.
-
Aspartimide Formation: This side reaction is initiated by the deprotonation of the backbone amide nitrogen following an aspartic acid residue, a process catalyzed by the deprotection base.[5] The potentially lower basicity of 4-PP could slow the rate of this initial deprotonation, thereby reducing the overall incidence of aspartimide formation compared to the more basic piperidine.
-
Diketopiperazine (DKP) Formation: DKP formation occurs at the dipeptide stage, particularly with Proline in the second position, and is also base-catalyzed. A milder base like 4-PP might reduce the rate of this cyclization and cleavage from the resin.
-
Racemization: Base-mediated racemization, especially at the C-terminal cysteine residue, can be a concern. The use of a less harsh base could potentially minimize epimerization.
Experimental Protocols for Evaluation
The following protocols are designed as a starting point for researchers to systematically evaluate the efficacy and potential benefits of this compound as an Fmoc deprotection reagent.
Preparation of Deprotection Reagent
-
Reagent: this compound (≥97% purity)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Procedure: Prepare a 20% (w/v) stock solution of this compound in DMF. Due to its solid nature, ensure complete dissolution with gentle agitation or sonication. Note: The optimal concentration may vary and should be determined empirically. Start with a concentration equivalent by molarity or weight/volume to standard piperidine solutions.
Protocol for Fmoc Deprotection Cycle
This protocol assumes a standard manual or automated SPPS workflow on a 0.1 mmol scale.
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes.
-
Initial Wash: Drain the swelling solvent and wash the resin with DMF (3 x 5 mL).
-
Deprotection Step 1: Add 5 mL of the 20% 4-PP/DMF solution to the resin. Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Deprotection Step 2: Add a fresh 5 mL of the 20% 4-PP/DMF solution. Agitate for 10-15 minutes. Note: The optimal time should be determined by monitoring the reaction (see Section 4.3).
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of 4-PP and the DBF-adduct.
-
Confirmation of Free Amine: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection. A positive test (blue beads) confirms the reaction is complete.
Monitoring Deprotection Efficiency
The efficiency of Fmoc removal can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-adduct released into the deprotection solution.
-
Collect Filtrate: Collect the combined filtrates from the two deprotection steps.
-
Dilute: Dilute an aliquot of the collected solution with a known volume of DMF.
-
Measure Absorbance: Measure the absorbance at approximately 301 nm.
-
Calculate Loading: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct and thereby the extent of Fmoc removal. The molar extinction coefficient (ε) for the DBF-4PP adduct would need to be determined experimentally but can be approximated using the value for the DBF-piperidine adduct (ε ≈ 7800 M⁻¹cm⁻¹) for initial comparisons.[4]
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz to illustrate key processes.
Caption: General mechanism of base-catalyzed Fmoc deprotection.
Caption: Proposed workflow for evaluating 4-PP in an SPPS cycle.
Conclusion and Future Outlook
This compound presents a theoretically viable, yet unproven, alternative to piperidine for Fmoc deprotection in SPPS. Its potential as a milder base could offer advantages in suppressing critical side reactions, particularly aspartimide formation. However, its larger size may present challenges in the synthesis of difficult or aggregation-prone sequences. The protocols and comparative data provided herein offer a robust starting point for the systematic experimental validation required to determine its true efficacy. Further studies should focus on optimizing reaction conditions (concentration, time, temperature) and directly comparing its performance against piperidine and 4-methylpiperidine in the synthesis of known problematic peptide sequences. Successful validation could introduce a valuable new tool to the field of peptide synthesis, offering a non-controlled, potentially gentler alternative for producing high-purity peptides.
References
- 1. quora.com [quora.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Page loading... [guidechem.com]
- 5. Compare the basicity of pyridine and piperidine. Which compound is more .. [askfilo.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound 97 4897-50-1 [sigmaaldrich.com]
- 8. This compound | 4897-50-1 [chemicalbook.com]
- 9. 4897-50-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
Application Notes and Protocols for Characterizing 4-Piperidinopiperidine Purity
Introduction
4-Piperidinopiperidine, also known as 1,4'-Bipiperidine, is a key building block and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its structural motif is present in drugs targeting a range of conditions, including neurological disorders and cancer.[1][2] The purity of this intermediate is of paramount importance, as impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for accurately characterizing the purity of this compound and for identifying and quantifying any process-related or degradation impurities.
This comprehensive guide provides detailed application notes and validated protocols for the characterization of this compound purity. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques necessary to ensure the quality of this critical pharmaceutical intermediate. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring trustworthiness and scientific integrity.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂ | [1][3] |
| Molecular Weight | 168.28 g/mol | [1][3] |
| Appearance | White to light yellow or yellow-brown crystalline solid | [1][2][4] |
| Melting Point | 64-66 °C (lit.) | [1][3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| pKa | 10.31 ± 0.10 (Predicted) | [1] |
Orthogonal Analytical Strategy for Purity Determination
A multi-faceted, or orthogonal, approach is recommended for the comprehensive purity assessment of this compound. This involves utilizing multiple analytical techniques that rely on different separation and detection principles to provide a complete picture of the sample's composition. This guide will focus on the most critical and widely applied techniques:
-
Gas Chromatography (GC): For the assessment of volatile and thermally stable impurities.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.
-
Mass Spectrometry (MS): For the identification and structural elucidation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the main component and identification of impurities.
Caption: Orthogonal analytical workflow for this compound characterization.
Section 1: Gas Chromatography (GC) for Purity and Residual Solvents
Principle: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For this compound, GC is an excellent technique for detecting volatile organic impurities, unreacted starting materials, and residual solvents from the synthesis process. A Flame Ionization Detector (FID) is typically used due to its high sensitivity to organic compounds.
Causality Behind Experimental Choices: The choice of a capillary column with a phase suitable for amine analysis, such as one with a low-to-mid polarity, is critical to prevent peak tailing, a common issue with basic compounds like piperidines. A deactivated inlet liner is also essential to minimize analyte adsorption and improve sensitivity.[5]
Protocol 1: GC-FID Method for Purity Assay and Volatile Impurities
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: e.g., Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a column specifically designed for amine analysis.
-
Carrier Gas: High-purity helium or hydrogen.
Chromatographic Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 5 min |
| Detector Temperature | 300 °C |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or isopropanol.
-
Vortex to ensure complete dissolution.
Data Analysis: The purity is determined by area normalization. The area of the this compound peak is expressed as a percentage of the total area of all peaks detected.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ).[6][7]
Section 2: High-Performance Liquid Chromatography (HPLC) for Related Substances
Principle: Reversed-Phase HPLC (RP-HPLC) is the workhorse for purity analysis of non-volatile organic compounds in the pharmaceutical industry.[8] It separates analytes based on their polarity, with more polar compounds eluting earlier from a non-polar stationary phase. For a basic compound like this compound, which lacks a strong UV chromophore, derivatization or the use of alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) may be necessary for sensitive detection.[9] However, a well-developed method with a low-UV wavelength can often provide sufficient sensitivity for related substances.
Causality Behind Experimental Choices: The use of a C18 column is standard for RP-HPLC. The mobile phase composition, particularly the pH, is critical for achieving good peak shape for basic analytes. A slightly acidic mobile phase (pH 3-4) will ensure that the piperidine nitrogens are protonated, leading to better interaction with the stationary phase and more symmetrical peaks. A pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enhance detection sensitivity.[10][11]
Protocol 2: Stability-Indicating RP-HPLC Method
Instrumentation:
-
HPLC system with a UV detector (or CAD/ELSD for enhanced sensitivity)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Phenomenex Luna C18)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Detector Wavelength: 210 nm
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 |
Sample Preparation:
-
Sample Solution: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Standard Solution: Prepare a standard solution of this compound at a similar concentration.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed.[12] This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The method should be able to separate the main peak from all degradation product peaks.[13]
Caption: Workflow for forced degradation studies.
Section 3: Mass Spectrometry (MS) for Impurity Identification
Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weights and the elucidation of chemical structures through fragmentation patterns.[14] When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for LC-MS analysis of polar molecules like this compound, as it typically produces a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of impurities. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information.[15] The fragmentation of piperidine-containing compounds often involves cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of stable iminium ions.[14]
Protocol 3: LC-MS for Impurity Profiling
Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Use the same HPLC method as described in Protocol 2.
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Mass Range | m/z 50-1000 |
| MS/MS | Collision-induced dissociation (CID) with varying collision energies |
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC) that do not correspond to the main component.
-
Extract the mass spectrum for each impurity peak to determine its molecular weight.
-
Perform MS/MS fragmentation on the impurity ions to obtain structural information.
-
Propose structures for the impurities based on their fragmentation patterns and knowledge of the synthetic process.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For purity analysis, ¹H NMR can be used to detect and quantify impurities that have distinct proton signals from the main component.
Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution. The choice of a deuterated solvent in which the sample is fully soluble is crucial. For quantitative NMR (qNMR), an internal standard with a known concentration and a signal that does not overlap with the analyte signals is required.
Protocol 4: ¹H and ¹³C NMR for Structural Confirmation and Purity
Instrumentation:
-
NMR Spectrometer (e.g., 400 or 500 MHz)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[16]
Expected Spectral Features: The NMR spectra of this compound will show characteristic signals for the two piperidine rings. The chemical shifts will be influenced by the nitrogen atoms and the connectivity between the rings.[16][17][18]
Data Interpretation:
-
Confirm the structure of this compound by assigning all the signals in the ¹H and ¹³C NMR spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, which should be consistent with the structure.
-
Look for any additional signals that may indicate the presence of impurities. The integration of these signals relative to the main component signals can provide a semi-quantitative estimate of the impurity levels.
Conclusion
The analytical characterization of this compound purity requires a multi-pronged approach that leverages the strengths of various techniques. The protocols outlined in this guide provide a robust framework for ensuring the quality and consistency of this vital pharmaceutical intermediate. By combining chromatographic separation with spectroscopic identification, researchers and drug development professionals can confidently assess the purity of this compound and make informed decisions throughout the drug development lifecycle. Adherence to method validation principles as outlined by regulatory bodies such as the ICH is crucial for ensuring the reliability and reproducibility of the analytical data generated.[19][20]
References
- 1. This compound | 4897-50-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bepls.com [bepls.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. jddtonline.info [jddtonline.info]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound(4897-50-1) 13C NMR [m.chemicalbook.com]
- 18. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ANALYTICAL CHEM (API) – All About Drugs [allfordrugs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Piperidinopiperidine
Welcome to the Technical Support Center for the synthesis of 4-Piperidinopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your this compound synthesis through a deeper understanding of the underlying chemical principles and critical process parameters.
Introduction: The Significance of this compound
This compound is a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its rigid, bicyclic structure is a key component in a variety of biologically active molecules, including analgesics and antidepressants.[2] Given its importance, the efficient and reliable synthesis of this compound is of paramount interest. This guide will focus on the most common and effective synthetic route: the reductive amination of a protected 4-piperidone with piperidine.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the synthetic process. Here's a checklist of potential culprits:
-
Incomplete formation of the iminium ion intermediate: The initial reaction between 1-Boc-4-piperidone and piperidine to form the iminium ion is a critical equilibrium step.[3] Ensure your reaction conditions are optimized for its formation. This includes:
-
Stoichiometry: A slight excess of piperidine can help drive the equilibrium towards the iminium ion.
-
pH: A mildly acidic environment, often achieved by the addition of a catalytic amount of acetic acid, is crucial for activating the carbonyl group of the piperidone and facilitating the dehydration step to form the iminium ion.[4][5]
-
-
Inefficient reduction: The choice and handling of the reducing agent are paramount.
-
Sodium triacetoxyborohydride (STAB): This is a preferred reducing agent due to its mild and selective nature.[3] Ensure your STAB is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.
-
Reaction Time and Temperature: While the reaction is typically run at room temperature, insufficient reaction time can lead to incomplete reduction.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
-
Suboptimal Boc-deprotection: The final deprotection step to remove the tert-butoxycarbonyl (Boc) group can also impact the overall yield.
-
Acid Concentration: Using a sufficiently strong acid, such as concentrated hydrochloric acid in methanol, is necessary for efficient cleavage of the Boc group.[4]
-
Reaction Time and Temperature: The deprotection is typically carried out at a slightly elevated temperature (e.g., 40°C) to ensure complete removal of the protecting group.[4]
-
-
Losses during work-up and purification: Each extraction and purification step can contribute to a loss of product. Careful and efficient execution of these steps is essential.
Q2: I am observing significant side-product formation. What are these impurities and how can I minimize them?
The most common side-product is the tertiary amine formed by the reductive amination of the starting 1-Boc-4-piperidone with itself. This can be minimized by:
-
Controlling the stoichiometry: Using a slight excess of piperidine will favor the formation of the desired product over the self-condensation product.
-
Order of addition: Adding the reducing agent portion-wise to the mixture of the ketone and amine can sometimes help to control the reaction and minimize side-product formation.
Another potential issue is the incomplete removal of the Boc protecting group, leading to the presence of 1-Boc-4-piperidinopiperidine in the final product. To avoid this, ensure the deprotection conditions (acid concentration, temperature, and reaction time) are sufficient for complete cleavage.
Q3: How do I choose the right protecting group for the 4-piperidone nitrogen?
The tert-butoxycarbonyl (Boc) group is widely used and highly recommended for this synthesis.[3] The rationale for this choice is multi-faceted:
-
Prevention of Side Reactions: The Boc group effectively prevents unwanted N-alkylation at the nitrogen of the 4-piperidone ring during the reductive amination process.[3]
-
Orthogonality: The Boc group is stable under the reductive amination conditions but can be easily and selectively removed under acidic conditions without affecting other functional groups in the molecule.[3] This orthogonality is a key principle in modern organic synthesis.
Q4: What are the best analytical techniques to monitor the reaction progress and characterize the final product?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the disappearance of starting materials and the formation of the product in both the reductive amination and deprotection steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final this compound product and assessing its purity. The spectra will show the characteristic signals for the two interconnected piperidine rings.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for determining the purity of the final product and identifying any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both quantitative analysis of the product's purity and for purification purposes.[6][7]
Detailed Experimental Protocol: Reductive Amination Route
This section provides a detailed, step-by-step protocol for the synthesis of this compound, with explanations for each critical step.
Part 1: Synthesis of 1-Boc-4-piperidinopiperidine
Diagram of the Synthetic Workflow (Part 1)
Caption: Reductive amination of N-Boc-4-piperidone with piperidine.
Materials:
-
N-(tert-Butoxycarbonyl)-4-piperidone (1 equivalent)
-
Piperidine (1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.2 equivalents)
-
Acetic acid (catalytic amount, ~0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(tert-butoxycarbonyl)-4-piperidone in anhydrous dichloromethane.
-
Rationale: An inert atmosphere is crucial to prevent the reaction of the reducing agent with atmospheric moisture.
-
-
Addition of Reactants: To the solution, add piperidine followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 20-30 minutes.
-
Rationale: The acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is actually reduced.
-
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C.
-
Rationale: Portion-wise addition of the reducing agent helps to control the reaction exotherm and minimize side reactions. STAB is a mild reducing agent that is particularly effective for reductive aminations.[3]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting N-Boc-4-piperidone is consumed.[4]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Boc-4-piperidinopiperidine.
Part 2: Deprotection to Yield this compound
Diagram of the Synthetic Workflow (Part 2)
References
Technical Support Center: Troubleshooting Side Reactions in the Reductive Amination of 4-Piperidone
Welcome to the technical support center for the reductive amination of 4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this crucial synthetic transformation. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a higher molecular weight impurity. What is the likely cause?
A1: A higher molecular weight impurity often points to a side reaction involving the starting materials or the product. The most common culprits are the self-condensation of 4-piperidone (an aldol-type reaction) or the formation of a tertiary amine through over-alkylation of the primary amine starting material.
Q2: I am using a primary amine, but I am observing the formation of a tertiary amine. How can I prevent this?
A2: The formation of a tertiary amine, or N,N-dialkylation, occurs when the secondary amine product reacts further with another molecule of 4-piperidone. To minimize this, you can employ a stepwise procedure where the imine is pre-formed and then reduced.[1] Using a milder reducing agent like sodium triacetoxyborohydride can also help, as it is less likely to reduce the initially formed imine as rapidly, allowing for more controlled reaction conditions.
Q3: My reaction is sluggish and gives a poor yield. What are some initial troubleshooting steps?
A3: Incomplete reactions can be due to several factors. Ensure your 4-piperidone starting material is of good quality; it often exists as a hydrate, which can affect stoichiometry.[2][3][4] The pH of the reaction is also critical; it should be mildly acidic (around pH 5-6) to facilitate imine formation without protonating the amine nucleophile excessively.[5] If the amine is weakly nucleophilic, consider using a Lewis acid catalyst.
Q4: I am having difficulty purifying my desired 4-aminopiperidine product from unreacted starting materials and side products. What are some effective purification strategies?
A4: Purification can often be achieved through column chromatography. Alternatively, acid-base extraction can be effective. By acidifying the reaction mixture, the basic amine products (desired and side products) will be protonated and can be extracted into the aqueous phase, leaving unreacted 4-piperidone and other non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will then isolate the amine products.
In-Depth Troubleshooting Guide
Side Reaction 1: Self-Condensation of 4-Piperidone (Aldol-Type Reaction)
The presence of acidic or basic conditions in the reductive amination reaction can catalyze the self-condensation of 4-piperidone, which has enolizable protons alpha to the carbonyl group. This leads to the formation of dimeric and potentially higher-order adducts.[6][7][8][9][10]
Mechanism:
Under basic conditions, a base can deprotonate the alpha-carbon of 4-piperidone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another 4-piperidone molecule to form a β-hydroxy ketone (aldol adduct). Subsequent dehydration can lead to an α,β-unsaturated ketone.[6][9][10]
Under acidic conditions, the carbonyl oxygen of 4-piperidone can be protonated, making the carbonyl carbon more electrophilic. The enol form of a second 4-piperidone molecule can then act as a nucleophile, leading to the same aldol adduct.[6]
.dot
Caption: Mechanism of 4-Piperidone Self-Condensation.
Mitigation Strategies:
-
pH Control: Maintain a mildly acidic pH (5-6). This is often sufficient to promote imine formation without strongly favoring aldol condensation.
-
Order of Addition: Add the reducing agent after allowing the imine to form. This can be monitored by techniques like TLC or NMR.
-
Temperature Control: Running the reaction at lower temperatures can disfavor the aldol condensation, which typically has a higher activation energy.
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is effective under weakly acidic conditions.[11]
Experimental Protocol to Minimize Aldol Condensation:
-
To a solution of 4-piperidone (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
Side Reaction 2: Over-Alkylation (Tertiary Amine Formation)
When a primary amine is used in the reductive amination of 4-piperidone, the desired secondary amine product can sometimes react further with another molecule of 4-piperidone to form an undesired tertiary amine.[1][12]
Mechanism:
The secondary amine product is also a nucleophile and can compete with the starting primary amine in reacting with 4-piperidone to form a new iminium ion. Subsequent reduction of this tertiary iminium ion leads to the tertiary amine byproduct.
.dot
Caption: Pathway to Over-Alkylation Byproduct.
Mitigation Strategies:
-
Stoichiometry Control: Using a slight excess of the primary amine can help to outcompete the secondary amine product for the available 4-piperidone.
-
Stepwise Procedure: The most effective method is often a two-step, one-pot approach.[1] First, allow the imine to form from the primary amine and 4-piperidone. Then, add the reducing agent. This minimizes the concentration of the secondary amine product in the presence of unreacted 4-piperidone.
-
Choice of Reducing Agent: While sodium cyanoborohydride can be used, sodium triacetoxyborohydride is often preferred due to its milder nature and effectiveness in weakly acidic conditions, which can help control the reaction rate.[11]
Experimental Protocol to Minimize Over-Alkylation:
-
Dissolve 4-piperidone (1.0 eq) and the primary amine (1.05 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as indicated by TLC or NMR.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) in small portions.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
Summary of Reducing Agents and Reaction Conditions
| Reducing Agent | Typical Solvent(s) | pH Conditions | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Weakly Acidic (e.g., with Acetic Acid) | Mild and selective for imines over ketones; reduces risk of over-reduction of the starting ketone. | Can be slower with less reactive substrates. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mildly Acidic (pH 5-6) | Tolerant of protic solvents; effective for a wide range of substrates. | Highly toxic; can generate HCN gas under acidic conditions. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to slightly basic | Inexpensive and readily available. | Can reduce the starting ketone if added prematurely; less selective than other borohydrides. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, Ethanol | Neutral | "Green" and cost-effective for large-scale synthesis. | May require specialized equipment (hydrogenator); catalyst can be sensitive to impurities. |
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chembk.com [chembk.com]
- 5. youtube.com [youtube.com]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldol Condensation [organic-chemistry.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Khan Academy [khanacademy.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Catalyst Loading for 4-Piperidinopiperidine Hydrogenation
Welcome to the technical support center dedicated to the catalytic hydrogenation of 4-Piperidinopiperidine (4-PP). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our focus is on the critical parameter of catalyst loading to achieve efficient, complete, and selective hydrogenation of the pyridine ring in 4-PP.
The hydrogenation of this compound presents a unique challenge due to the presence of two Lewis basic nitrogen atoms. The pyridine nitrogen of the starting material and the piperidine nitrogen of the product can both coordinate to the active sites of the metal catalyst, potentially leading to inhibition or poisoning.[1][2] Therefore, careful optimization of catalyst type and loading is paramount for success.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterogeneous catalysts for hydrogenating a pyridine ring in a molecule like this compound?
A1: Platinum group metals (PGMs) are highly effective for pyridine ring saturation. The most common choices include:
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): Often the catalyst of choice for difficult-to-reduce pyridines. It is typically used in acidic solvents like acetic acid, which protonates the basic nitrogen, reducing its poisoning effect and activating the ring for reduction.[3]
-
Rhodium-on-Carbon (Rh/C): Known for its high activity under milder conditions compared to other catalysts for hydrogenating N-heterocycles.[1][4]
-
Palladium-on-Carbon (Pd/C): While widely used in hydrogenation, Pd/C can be less effective for pyridine reduction unless acidic additives are used or conditions are harsh.[2] It is often more susceptible to nitrogen poisoning.
-
Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, but it may require higher temperatures and pressures and can sometimes lead to side reactions.[1]
Q2: What is a typical starting catalyst loading (wt/wt%) for this type of hydrogenation?
A2: A typical starting point for screening is between 1-5 mol% of the metal relative to the substrate. For bench-scale work using catalysts on a support (e.g., 5% Pt/C), a loading of 5-10% by weight relative to the substrate is a common starting range. However, due to the potential for catalyst inhibition by the two nitrogen atoms in 4-PP, loadings may need to be increased. Optimization is key; insufficient loading leads to low conversion, while excessive loading is uneconomical and can complicate filtration.[5][6]
Q3: How do temperature and pressure influence the optimization of catalyst loading?
A3: Temperature and pressure are critical variables that directly impact the required catalyst loading.
-
Pressure: Hydrogenation of an aromatic ring is highly dependent on hydrogen pressure.[1] Insufficient pressure can lead to a stalled reaction. Increasing hydrogen pressure (e.g., from 50 psi to 500 psi) often increases the reaction rate, which may allow for a lower catalyst loading.
-
Temperature: Increasing the temperature generally accelerates the reaction rate. However, for 4-PP, excessive temperatures could promote side reactions or catalyst degradation. A modest increase in temperature (e.g., from 25°C to 60-80°C) can often be beneficial, potentially reducing the required catalyst loading.[1]
Q4: What solvents are recommended for the hydrogenation of this compound?
A4: The choice of solvent is crucial.
-
Protic/Polar Solvents: Alcohols like methanol or ethanol are common and effective. They are good at dissolving the substrate and stabilizing intermediates.
-
Acidic Solvents: Glacial acetic acid is highly effective, particularly with platinum-based catalysts.[3] The acid protonates the nitrogen atoms, preventing them from poisoning the catalyst surface. This often allows for lower catalyst loadings and milder conditions. However, the use of acid requires a more complex work-up to neutralize and remove it.
-
Apolar Solvents: Solvents like THF or ethyl acetate can be used, but solubility of the substrate and product should be confirmed.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q5: My hydrogenation reaction is extremely slow or has stalled completely. What are the likely causes and how can I fix it?
A5: This is a common issue, often related to catalyst activity or reaction conditions.
| Potential Cause | Explanation & Solution |
| Catalyst Poisoning | The two basic nitrogen atoms in the substrate/product are the most likely poisons. Solution: 1. Increase Catalyst Loading: This is the most direct approach to overcome inhibition. Try doubling the initial loading.[1] 2. Add an Acid: If using a neutral solvent, adding glacial acetic acid can protonate the nitrogens, preventing them from binding to the catalyst.[3][7] 3. Check for Impurities: Starting materials or solvents may contain stronger poisons like sulfur or thiol compounds, which can kill the catalyst even at trace levels.[8] Purify your substrate if necessary. |
| Insufficient Hydrogen | The reaction is starved of hydrogen. Solution: 1. Check for Leaks: Ensure your reactor is properly sealed and can maintain pressure.[9][10] 2. Increase Pressure: A higher H₂ concentration at the catalyst surface will increase the reaction rate.[1] 3. Improve Agitation: Poor mixing leads to inefficient gas-liquid mass transfer. Increase the stirring speed to ensure the catalyst is well-suspended and the headspace is continuously mixed into the liquid phase.[1] |
| Low Catalyst Activity | The catalyst itself may be inactive. Solution: 1. Use a Fresh Bottle: Catalysts can deactivate over time due to improper storage or exposure to air.[8] 2. Handle Properly: Heterogeneous catalysts, especially dry powders, can be pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon).[11][12] Improper handling can deactivate the surface before it even enters the reactor. |
| Poor Substrate Solubility | If the substrate is not fully dissolved, the reaction becomes mass-transport limited. Solution: 1. Change Solvent: Select a solvent in which the starting material has higher solubility. 2. Increase Temperature: Gently warming the reaction can improve solubility and reaction rate.[1] |
Q6: I'm observing byproducts. What could they be and how can I improve selectivity?
A6: Byproduct formation often points to overly harsh conditions or the presence of reactive impurities.
| Potential Cause | Explanation & Solution |
| Over-reduction / Hydrogenolysis | Under very forcing conditions (high temperature/pressure, highly active catalyst), C-N bond cleavage could occur, leading to ring-opened byproducts. Solution: 1. Use Milder Conditions: Reduce the temperature and/or pressure. 2. Choose a Different Catalyst: Rhodium-based catalysts, for example, can sometimes offer higher selectivity under milder conditions than platinum.[2] |
| Partially Hydrogenated Intermediates | The reaction may stop at a di- or tetrahydro- intermediate. Solution: This is essentially an incomplete reaction. Refer to the solutions in Q5, such as increasing catalyst loading, pressure, or reaction time. |
| Reactions from Impurities | Impurities in the starting material could be hydrogenated or cause side reactions. Solution: Ensure the purity of your this compound starting material using techniques like NMR or LC-MS. |
Visualized Workflows and Logic
A systematic approach is crucial for both optimization and troubleshooting.
Experimental Workflow for Catalyst Loading Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. interesjournals.org [interesjournals.org]
- 6. interesjournals.org [interesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. njhjchem.com [njhjchem.com]
- 10. weihaicm.com [weihaicm.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.acs.org [pubs.acs.org]
4-Piperidinopiperidine Purification Technical Support Center
Welcome to the technical support guide for the purification of 4-Piperidinopiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to Purification Challenges
This compound is a white to off-white crystalline powder with a melting point of 64-66 °C.[1][2] Its purification can be complicated by its basic nature, potential for salt formation, and the presence of structurally similar impurities from its synthesis. Common synthetic routes, such as the reductive amination of 1-Boc-4-piperidone with piperidine, can introduce unreacted starting materials and byproducts that require targeted purification strategies.[3]
A primary challenge lies in the effective removal of these impurities while maximizing the yield and purity of the final product. The choice of purification method is critical and depends on the scale of the reaction and the nature of the impurities present.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. For reductive amination pathways, common impurities include unreacted piperidine, 1-Boc-4-piperidone (if used as a starting material), and potential byproducts from side reactions. If the synthesis involves the deprotection of a protected intermediate, incomplete deprotection can lead to residual protected this compound.
Q2: My final product has a yellowish or orange tint. What could be the cause?
A2: A colored product often indicates the presence of oxidized impurities or residual catalysts from the synthesis.[4] Exposure to air and light can promote the formation of colored byproducts. It is also possible that trace amounts of reagents, such as benzenesulfonic acid used as a catalyst in some synthetic steps, may persist.[5]
Q3: Can I purify this compound by distillation?
A3: While this compound has a reported boiling point of 252 °C (with decomposition), distillation is generally not the preferred method for final purification due to the high temperature required, which can lead to degradation.[1] However, vacuum distillation can be employed to remove lower-boiling impurities or for a coarse initial purification, with fractions collected around 153-158°C/0.1mmHg.[5]
Q4: What is the recommended storage condition for purified this compound?
A4: To maintain its purity and stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] Recommended storage temperatures are often between 2-8°C or even -20°C for long-term stability.[1][2] It is also sensitive to light and should be stored in a dark place.[7]
Q5: How can I assess the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound.[3] Reversed-phase HPLC (RP-HPLC) is commonly used. Gas Chromatography (GC) can also be utilized, often with a column designed for amine analysis to prevent peak tailing.[8] For qualitative assessment and reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and useful tool.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | Incomplete reaction; Inefficient extraction. | Monitor the reaction to completion using TLC or HPLC. Optimize the extraction pH to ensure the basic this compound is in its free base form for efficient extraction into an organic solvent. |
| Product is an Oil or Gummy Solid | Presence of residual solvents; Presence of hygroscopic impurities. | Dry the product under high vacuum. If the issue persists, consider recrystallization from an appropriate solvent system to induce crystallization. |
| Difficulty Removing Starting Piperidine | High volatility of piperidine can make its complete removal by simple evaporation challenging. | Perform an acidic wash (e.g., with dilute HCl) during the work-up to convert both piperidine and the product to their hydrochloride salts. Then, basify the aqueous layer and extract the product. The more volatile piperidine will be easier to separate from the less volatile product during solvent removal. |
| Poor Separation on Silica Gel Chromatography | This compound is a basic compound and can exhibit strong interactions with acidic silica gel, leading to peak tailing and poor separation. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine or ammonia. Alternatively, use a different stationary phase like alumina. |
| Product Degradation During Purification | Exposure to high temperatures or incompatible materials. | Avoid prolonged heating. Use purification methods that can be performed at or near room temperature, such as column chromatography or recrystallization. Ensure all equipment is clean and free from acidic or oxidizing residues.[6] |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is fundamental for separating the basic product from non-basic impurities and is often the first step in purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1.0 N hydrochloric acid.[9] The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and basify by slowly adding a 48% aqueous solution of sodium hydroxide until the pH is strongly basic.[9]
-
Re-extraction: Extract the now free-based this compound back into an organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[9]
Protocol 2: Recrystallization
Recrystallization is an effective technique for obtaining high-purity crystalline this compound.
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, or mixtures like ethanol-ether) to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[5][10]
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Column Chromatography
This method is ideal for separating impurities with similar polarities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. To minimize peak tailing, consider using silica gel treated with a small percentage of a base like triethylamine (e.g., 1-2% v/v in the eluent).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
General Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. 4-哌啶基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-ピペリジノピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chemrevlett.com [chemrevlett.com]
Technical Support Center: Optimizing Reaction Conditions for Selective N-Functionalization
Welcome to the Technical Support Center for Selective N-Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during N-alkylation, N-acylation, and cross-coupling reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and achieve high selectivity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to inform your experimental design.
Issue 1: Low or No Yield of the Desired N-Functionalized Product
Q: My N-alkylation/N-acylation reaction is sluggish and giving a very low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, ranging from reactant inactivity to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial.
-
Poor Reactivity of Starting Materials: Anilines or other amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, the reactivity of the alkylating or acylating agent is critical. For alkylations, the reactivity follows the trend: alkyl iodides > alkyl bromides > alkyl chlorides.[2]
-
Solution: Consider using a more reactive electrophile if compatible with your substrate. For less reactive amines, more forcing conditions or a more active catalytic system may be necessary.
-
-
Inappropriate Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, be cautious as excessively high temperatures can lead to decomposition or side reactions.[1] A gradual increase in temperature while monitoring the reaction is a good strategy.[1]
-
Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. For N-alkylation, aprotic solvents are often more efficient.[1] For some reactions, like the Buchwald-Hartwig amination, common solvents include toluene, ethers (e.g., dioxane, THF), and alcohols.[3][4] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit palladium catalysts.[3]
-
Base: The choice and solubility of the base are critical. For many N-alkylations, a strong, non-nucleophilic base is required for complete deprotonation of the amine.[2] In heterogeneous mixtures with poor base solubility, vigorous stirring is essential.[2] In some cases, a combination of an inorganic and a soluble organic base like DBU can be beneficial, especially for base-sensitive substrates.[3][5]
-
-
Catalyst Inactivity (for catalyzed reactions):
-
Solution: Ensure your catalyst is active and, if using a palladium catalyst, that the active Pd(0) species is being generated. Pre-catalysts that are easily activated by weak bases are often a good choice for routine optimization.[4] Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.[6]
-
-
Anhydrous Conditions: For reactions employing strong bases like sodium hydride (NaH), the presence of moisture will quench the base and halt the reaction. It is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[7]
Issue 2: Poor Chemoselectivity - Over-alkylation or O-Functionalization
Q: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
A: Over-alkylation is a common side reaction, especially when the mono-alkylated product is more nucleophilic than the starting amine.[2] Several strategies can be employed to mitigate this issue.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent.[2][7]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain its low concentration, thereby reducing the likelihood of a second alkylation event.[2][7]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help to decrease the rate of the second alkylation.[1]
-
Greener Reagents: Certain "green" alkylating agents, such as dialkyl carbonates, can offer high selectivity for mono-alkylation.[8]
-
Ionic Liquids: The use of ionic liquids as solvents has been reported to reduce or even eliminate the formation of over-alkylation products in some instances.[8][9]
Q: I am observing significant O-alkylation or O-acylation in my substrate which contains a hydroxyl group. How can I favor N-functionalization?
A: The competition between N- and O-functionalization is governed by the relative nucleophilicity of the amine and hydroxyl groups, as well as the nature of the electrophile ("Hard and Soft Acids and Bases" theory).
-
Protecting Groups: The most direct way to prevent O-functionalization is to protect the hydroxyl group before performing the N-functionalization.[2] Common protecting groups for hydroxyls include silyl ethers or benzyl ethers.[10]
-
Controlled Basic Conditions: For some acylations, performing the reaction under controlled basic conditions can prevent O-acylation of hydroxyl groups.[11]
-
pH Control: In aqueous media, pH can be a powerful tool to control selectivity. At a pH below the pKa of the amine, it will be protonated and less nucleophilic, which can sometimes be exploited to favor other reactions. Conversely, careful pH adjustment can deprotonate the amine while leaving the hydroxyl group protonated. For N-terminal functionalization of peptides, controlling the pH is a common strategy to achieve selectivity over lysine side chains.[12][13][14]
Issue 3: Poor Regioselectivity in Heterocycles
Q: I am trying to N-alkylate an indole, but I am getting a significant amount of C3-alkylation. How can I improve N-selectivity?
A: The C3 position of the indole ring is often more nucleophilic than the nitrogen, making competing C-alkylation a common problem.[7] The choice of reaction conditions is paramount in directing the regioselectivity.
-
Base and Solvent System: Classic conditions for favoring N-alkylation involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[7] The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to more C3-alkylation.[7]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation.[7]
-
Catalytic Systems: Modern catalytic methods can offer excellent regiocontrol. For example, copper hydride (CuH) catalysis with a specific phosphine ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[7]
-
Protecting Groups: A temporary protecting group at the C3 position can be used to block C-alkylation, thus directing the reaction to the nitrogen atom.[7]
Decision-Making Workflow for Optimizing N-Functionalization
Caption: A workflow for optimizing selective N-functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of a protecting group and when should I use one? A: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from reacting during a synthetic transformation at another site in the molecule.[10][15][16] You should use a protecting group when your substrate contains multiple reactive sites that could compete in the desired reaction (e.g., an amine and a hydroxyl group in an N-alkylation reaction).[10] An ideal protecting group is easy to install and remove in high yield and is stable to the reaction conditions used for the desired transformation.[10]
Q2: How do I choose the right base for my N-alkylation reaction? A: The choice of base depends on the pKa of the N-H bond you are trying to deprotonate and the sensitivity of your substrate to basic conditions. For weakly acidic amines (like anilines), a strong base such as NaH, LHMDS, or NaOtBu is often required.[3][7] For more acidic N-H bonds (e.g., in amides or some heterocycles), a weaker base like K₂CO₃ or Cs₂CO₃ may suffice. The solubility of the base is also a key consideration; an insoluble base can lead to slow and incomplete reactions.[2][17]
Q3: What are the key parameters to optimize in a Buchwald-Hartwig amination? A: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful optimization of several parameters:
-
Palladium Source: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[3][4]
-
Ligand: The choice of phosphine ligand is often the most critical parameter and depends on the specific substrates. A wide variety of biaryl monophosphine ligands have been developed for this purpose.[3]
-
Base: Strong, non-nucleophilic bases like NaOtBu are most common, but carbonates and phosphates can be used in some cases, especially with base-sensitive substrates.[3][5]
-
Solvent: Toluene and ethereal solvents like dioxane are frequently used.[3]
-
Temperature: Reactions are typically run at elevated temperatures, often between 80-100 °C.[3][4]
Q4: Can I avoid using a catalyst for N-acylation? A: Yes, many N-acylation reactions can be performed without a catalyst. The Schotten-Baumann reaction, for example, is a classic method that uses an acyl chloride or anhydride in the presence of a base to acylate amines.[11] There are also catalyst-free methods for the N-acylation of amines using acetic anhydride that are promoted by mild conditions and offer a simple work-up.[18]
Experimental Protocols
Protocol 1: General Procedure for Selective N-Acylation of an Amino Acid (Schotten-Baumann Conditions)
This protocol is adapted for amino acids with non-reactive side chains.
Materials:
-
Amino acid (e.g., Glycine)
-
Acyl chloride (e.g., Palmitoleoyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 1 M NaOH solution (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.[11]
-
In a separate flask, dissolve the acyl chloride (1.05 equivalents) in an organic solvent like DCM or THF.[11]
-
Add the acyl chloride solution dropwise to the stirring amino acid solution at 0 °C over a period of 30 minutes.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A precipitate of the N-acylated amino acid should form.[11]
-
Extract the product with DCM or ethyl acetate (3 x 50 mL).[11]
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography or recrystallization.[11]
Protocol 2: General Procedure for N-Alkylation of an Indole
This protocol is designed to favor N-alkylation over C3-alkylation.
Materials:
-
Indole
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the indole (1.0 equivalent).
-
Add anhydrous DMF via syringe to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[7]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel.[7]
Data Presentation: Impact of Base on N- vs C3-Alkylation of Indole
| Entry | Base | Solvent | Temperature (°C) | N:C3 Ratio (Illustrative) | Yield (%) |
| 1 | NaH | DMF | 25 | >95:5 | 90 |
| 2 | K₂CO₃ | Acetone | 56 | 60:40 | 75 |
| 3 | Cs₂CO₃ | Acetonitrile | 82 | 75:25 | 80 |
| 4 | No Base | Toluene | 110 | <10:90 | 50 |
This table provides an illustrative summary of expected trends based on literature reports. Actual results may vary.[7]
Troubleshooting Flowchart for Low Yield in N-Alkylation
Caption: A step-by-step flowchart for troubleshooting low-yield N-alkylation reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective N-terminal functionalization of native peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Overcoming Solubility Challenges with 4-Piperidinopiperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Piperidinopiperidine derivatives. This guide is designed to provide you with in-depth technical assistance and practical solutions for the solubility challenges commonly encountered with this important class of compounds. As a senior application scientist, my goal is to equip you with the knowledge to not only troubleshoot these issues but also to understand the underlying physicochemical principles governing your experimental choices.
Understanding the Solubility Profile of this compound Derivatives
This compound and its derivatives are versatile scaffolds in medicinal chemistry, often utilized for their rigid structure and ability to interact with various biological targets. However, their physicochemical properties can present significant challenges in formulation and biological testing, primarily due to their limited aqueous solubility.
The core this compound structure possesses two basic nitrogen atoms, making its solubility highly dependent on the pH of the medium. In its free base form, the molecule is often lipophilic and sparingly soluble in aqueous solutions. The predicted pKa of this compound is approximately 10.31±0.10.[1] This indicates that in acidic environments (pH < pKa), the piperidine nitrogens will be protonated, forming a more soluble salt.
Troubleshooting Guide: A Systematic Approach to Enhancing Solubility
This section provides a structured, question-and-answer-style troubleshooting guide to address common solubility issues.
Q1: My this compound derivative is insoluble in my aqueous assay buffer (e.g., PBS, pH 7.4). What is my first step?
Answer: The initial and most straightforward approach is to leverage the basicity of the piperidine nitrogens by adjusting the pH.
Causality: At neutral pH, your compound is likely in its free base form, which has low aqueous solubility. By lowering the pH, you protonate the basic nitrogen atoms, forming a hydrochloride or other salt in situ, which will have significantly higher solubility.
Workflow for pH-Dependent Solubility Enhancement:
Caption: Logical workflow for initial solubility troubleshooting of this compound derivatives.
Experimental Protocol: pH-Dependent Solubility Profile
-
Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Equilibration: Add an excess of your this compound derivative to a vial containing each buffer. Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Analysis: Plot the solubility (in mg/mL or µM) against the pH to visualize the pH-solubility profile.
Illustrative Data: pH vs. Solubility of a Hypothetical this compound Derivative
| pH | Solubility (µg/mL) |
| 2.0 | >1000 |
| 4.0 | 850 |
| 6.0 | 150 |
| 7.4 | <10 |
| 8.0 | <5 |
Q2: Adjusting the pH is not an option for my experiment. How can I use co-solvents to improve solubility?
Answer: Utilizing water-miscible organic co-solvents is a common and effective strategy to increase the solubility of lipophilic compounds.
Causality: Co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) can increase the solubility of non-polar compounds in aqueous solutions by reducing the polarity of the solvent system.[2]
Experimental Protocol: Co-solvent Solubility Screen
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Titration: In a multi-well plate, add your aqueous buffer. Then, titrate in small volumes of your stock solution, mixing well after each addition.
-
Observation: Visually inspect for the first sign of precipitation. The concentration just before precipitation is the kinetic solubility in that co-solvent/buffer mixture.
-
Vehicle Control: It is crucial to run a vehicle control (co-solvent without the compound) in your assay to account for any effects of the co-solvent itself.
Illustrative Data: Co-solvent Effect on Solubility of a Hypothetical this compound Derivative in PBS (pH 7.4)
| Co-solvent | % Co-solvent (v/v) | Kinetic Solubility (µM) |
| DMSO | 1% | 25 |
| DMSO | 5% | 150 |
| Ethanol | 1% | 15 |
| Ethanol | 5% | 90 |
| PEG 400 | 1% | 20 |
| PEG 400 | 5% | 120 |
Q3: Simple pH adjustment and co-solvents are insufficient. What are more advanced techniques I can employ?
Answer: For more challenging compounds or for in-vivo studies where a solid dosage form is required, advanced techniques like salt formation, co-crystallization, or complexation with cyclodextrins should be considered.
Salt Formation:
-
Principle: Converting the free base of your this compound derivative to a stable, solid salt form can dramatically improve its aqueous solubility and dissolution rate. The hydrochloride salt of 1-Chlorocarbonyl-4-piperidinopiperidine, for example, is soluble in polar solvents like water and alcohols.[3]
-
Application: This is a robust method for ionizable compounds and is often a key step in pharmaceutical development. A salt screening study with various pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate) is recommended to find the optimal salt form with the best balance of solubility, stability, and manufacturability.
Co-crystallization:
-
Principle: This technique involves forming a multi-component crystal lattice between your active pharmaceutical ingredient (API) and a benign co-former. This can disrupt the crystal lattice of the API, leading to improved solubility and dissolution.
-
Application: Particularly useful for compounds that are weakly ionizable or do not form stable salts.
Complexation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like a substituted this compound derivative, forming an inclusion complex with enhanced aqueous solubility.[4]
-
Workflow for Cyclodextrin Complexation:
Caption: Workflow for enhancing solubility using cyclodextrins.
Frequently Asked Questions (FAQs)
Q: Why is my this compound derivative, which is a hydrochloride salt, still showing poor solubility in water?
A: While hydrochloride salts are generally more soluble than the free base, several factors can still limit solubility. The "common ion effect" can reduce the solubility of a hydrochloride salt in a solution that already contains chloride ions (e.g., saline). Additionally, the overall lipophilicity of the substituents on the this compound scaffold can still dominate, leading to low aqueous solubility even in the salt form. In such cases, a combination of pH adjustment and the use of co-solvents or other solubilizing agents may be necessary.
Q: I have successfully solubilized my compound for an in vitro assay, but it is not showing good bioavailability in vivo. Why could this be?
A: Good solubility is necessary but not sufficient for good oral bioavailability. Other factors such as permeability across the intestinal membrane, metabolic stability, and potential for efflux by transporters also play a crucial role. Your compound may be precipitating out in the gastrointestinal tract upon dilution and pH change. Advanced formulation strategies like amorphous solid dispersions or lipid-based formulations might be required to maintain the compound in a solubilized state for absorption.
Q: How do I choose the right solubility enhancement technique?
A: The choice of technique depends on the physicochemical properties of your specific derivative, the requirements of your experiment (e.g., in vitro vs. in vivo), and the stage of your research. A logical progression is to start with the simplest methods (pH adjustment, co-solvents) and move to more complex techniques (salt formation, co-crystallization, cyclodextrins, lipid-based formulations) as needed.
References
scaling up 4-Piperidinopiperidine synthesis without compromising purity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Piperidinopiperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions to common challenges encountered when transitioning this synthesis from the bench to larger scales, with a primary focus on maintaining and verifying product purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthesis routes for this compound?
A1: The two most prevalent and industrially viable routes are Reductive Amination and Catalytic Hydrogenation.[1]
-
Reductive Amination typically involves reacting a protected 4-piperidone, such as N-Boc-4-piperidone, with piperidine, followed by reduction and deprotection.[2] This method offers excellent control over the reaction conditions and is performed with milder, more selective reducing agents, making it highly suitable for producing high-purity material.[1]
-
Catalytic Hydrogenation involves the reaction of 4-piperidone with piperidine to form an enamine intermediate, which is then reduced under hydrogen pressure with a metal catalyst (e.g., Pd/C).[1][3] This route is often more atom-economical and efficient for very large scales but requires specialized high-pressure hydrogenation equipment.[3]
Q2: Why is N-Boc-4-piperidone often used as a starting material instead of 4-piperidone itself?
A2: The tert-butoxycarbonyl (Boc) protecting group serves several critical functions. It deactivates the nitrogen of the piperidone ring, preventing self-condensation or other side reactions. This ensures that the reductive amination occurs selectively between the piperidone carbonyl and the secondary amine of the piperidine reagent.[1] The Boc group is also stable under the reductive amination conditions but can be cleanly removed with acid in a subsequent step, leading to a purer final product.[2]
Q3: What purity level should I expect for scaled-up this compound, and how is it typically verified?
A3: For pharmaceutical applications, a purity of ≥98% is often required.[4] Purity is best verified using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the main component and non-volatile impurities.[1] Gas Chromatography (GC), often with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is used to detect volatile impurities and residual solvents.[5][6] Structural confirmation is achieved through NMR (¹H and ¹³C) and FT-IR spectroscopy.[1]
Q4: What are the primary safety concerns when handling this compound and its precursors at scale?
A4: this compound is a basic amine and should be handled in a well-ventilated area with appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat, to avoid skin and respiratory irritation.[1] When scaling up, be mindful of the exothermic nature of acid-base neutralizations during workup. For catalytic hydrogenations, extreme care must be taken when handling pyrophoric catalysts like Palladium on Carbon (Pd/C) and managing high-pressure hydrogen gas.[3] Always store this compound in tightly sealed containers away from strong oxidizing agents.[7]
Section 2: Comparing Primary Scale-Up Synthesis Routes
Choosing the correct synthesis strategy is critical for a successful scale-up. The decision between reductive amination and catalytic hydrogenation depends on available equipment, cost, and the desired final purity.
| Parameter | Reductive Amination (via N-Boc-4-piperidone) | Catalytic Hydrogenation (via enamine) |
| Starting Materials | N-Boc-4-piperidone, Piperidine | 4-Piperidone, Piperidine |
| Key Reagents | Sodium Triacetoxyborohydride (STAB), Acid for deprotection (e.g., HCl)[2] | H₂ Gas, Metal Catalyst (e.g., Pd/C, PtO₂)[3][8] |
| Equipment | Standard glass-lined reactors[3] | High-pressure hydrogenation reactor[3] |
| Key Advantages | Milder conditions, high selectivity, less specialized equipment, excellent purity control.[1] | High atom economy, fewer synthetic steps (no protection/deprotection), potentially lower cost at very large scales.[3] |
| Key Challenges | Additional protection/deprotection steps, higher cost of STAB and protected starting material. | Requires specialized high-pressure equipment, handling of potentially pyrophoric catalysts, catalyst poisoning can be an issue.[3][9] |
| Typical Purity | High (often >99%) due to controlled reaction pathway. | Can be high, but may require more rigorous purification to remove catalyst residues and potential byproducts. |
Section 3: Troubleshooting Guide for Synthesis Scale-Up
Problem 1: Low Yield After Reductive Amination Step
Q: My reductive amination of N-Boc-4-piperidone with piperidine resulted in a low yield of the Boc-protected intermediate. What went wrong?
A: Low yield in this step is a common scale-up challenge. The root cause often lies in the reaction conditions or reagent quality.
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. Its formation can be slow or incomplete.
-
Degradation of Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. On a large scale, extended exposure to atmospheric moisture during addition can lead to decomposition.
-
Solution: Ensure all solvents and reagents are anhydrous. Charge the reactor under an inert atmosphere (e.g., Nitrogen).[3] If possible, add the STAB in portions to minimize exposure time.
-
-
Incorrect Stoichiometry: While seemingly simple, inaccurate measurement of reagents on a large scale can significantly impact yield.
-
Solution: Double-check the molar equivalents. A slight excess of piperidine (e.g., 1.2 eq) and STAB (e.g., 1.2-1.5 eq) is typically used to drive the reaction to completion.[2]
-
-
Inadequate Temperature Control: The reaction is typically run at or below room temperature.[2] On a large scale, poor heat dissipation can lead to an increase in temperature, promoting side reactions.
-
Solution: Use a reactor with efficient cooling and monitor the internal temperature throughout the reagent addition and reaction period.
-
Problem 2: High Levels of Impurities in the Final Product
Q: After deprotection, my this compound has significant impurities detected by HPLC/GC. How can I identify and eliminate them?
A: Impurity formation is the primary challenge to overcome for a successful scale-up. A logical approach to identification and mitigation is key.
Potential Causes & Solutions:
-
Unreacted Starting Materials: The most common impurities are residual N-Boc-4-piperidinopiperidine (from incomplete deprotection) or piperidine.
-
Solution (Incomplete Deprotection): The Boc deprotection step requires strong acid (e.g., HCl in methanol or dioxane).[2] Ensure sufficient acid equivalents and reaction time/temperature (e.g., stirring at 40°C for several hours) are used.[2] Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Solution (Residual Piperidine): Piperidine is volatile. During workup, after basification, ensure thorough extraction and solvent removal under reduced pressure to eliminate excess piperidine.
-
-
Formation of N-Benzyl Byproducts: If N-benzyl-4-piperidone is used as a precursor (a common alternative), incomplete debenzylation during hydrogenation can leave N-benzyl-4-piperidinopiperidine as a major impurity.[11]
-
Solution: Ensure the hydrogenation catalyst is active and the reaction is run to completion under adequate hydrogen pressure and for sufficient time. Catalyst loading may need to be optimized for scale-up.
-
-
Over-alkylation/Dimerization: Although less common with a protected piperidone, under harsh conditions, side reactions can occur.
-
Solution: Maintain strict control over reaction temperature and stoichiometry. The use of the Boc protecting group is the primary defense against such side reactions.[1]
-
Problem 3: Difficulties with Product Isolation and Purification
Q: My final product is an oil or a low-melting solid that is difficult to handle and purify at scale. What are the best practices for isolation?
A: this compound is a low-melting solid (m.p. 64-66 °C) and can be challenging to handle as a free base. Converting it to a salt is the standard industrial practice for purification.
Solutions:
-
Purification via Hydrochloride Salt Formation: This is the most robust and scalable method.
-
Protocol: After the reaction workup and extraction of the free base into a solvent like dichloromethane or MTBE, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol/ether.[11] The dihydrochloride salt will precipitate as a crystalline solid.
-
Recrystallization: The precipitated salt can be easily collected by filtration and then recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve very high purity.[11]
-
-
Vacuum Distillation: For large quantities of the free base, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[11]
-
Consideration: This requires specialized equipment and careful control of temperature and pressure to avoid product degradation. The boiling point is high (244-246 °C at atmospheric pressure), so a good vacuum is essential.[7]
-
Section 4: Process Flow and Key Mechanisms
The following diagrams illustrate the overall synthesis workflow and the mechanism of the key reductive amination step.
Caption: High-level workflow for this compound synthesis via reductive amination.
Caption: Simplified mechanism of the reductive amination step.
Section 5: Detailed Experimental Protocol (Scale-Up Example)
This protocol describes the synthesis of this compound Dihydrochloride on a 100g scale via the reductive amination pathway.
Materials:
-
N-(tert-Butoxycarbonyl)-4-piperidone (100 g, 0.502 mol)
-
Piperidine (51.3 g, 0.602 mol, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (159.5 g, 0.753 mol, 1.5 eq)
-
Acetic Acid, Glacial (2.9 mL, 0.05 mol, 0.1 eq)
-
Dichloromethane (DCM) (1.5 L)
-
Methanol (MeOH) (500 mL)
-
Concentrated Hydrochloric Acid (~100 mL)
-
Sodium Hydroxide Solution (e.g., 50% w/w)
-
Ethanol (for recrystallization)
-
Diethyl Ether (for recrystallization)
Procedure:
-
Reactor Setup: Charge a 3L glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with N-Boc-4-piperidone (100 g) and Dichloromethane (1 L). Stir until all solids dissolve.
-
Reagent Addition: Add piperidine (51.3 g) followed by acetic acid (2.9 mL) to the reactor. Stir the mixture for 30 minutes at room temperature (20-25°C).
-
Reductive Amination: Cool the reactor to 0-5°C using an ice bath. Slowly add sodium triacetoxyborohydride (159.5 g) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting N-Boc-4-piperidone.
-
Workup (Quench): Once complete, cool the reactor to 0-5°C and slowly quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).
-
Boc Deprotection: Combine the organic layers and concentrate under reduced pressure to obtain the crude Boc-protected intermediate. Dissolve the residue in Methanol (500 mL). Slowly add concentrated HCl (~100 mL) while cooling the mixture in an ice bath.
-
Deprotection Reaction: Heat the mixture to 40-45°C and stir for 12 hours. Monitor for the disappearance of the Boc-protected intermediate by TLC/HPLC.
-
Isolation of Final Product: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water (200 mL) and cool in an ice bath. Make the solution strongly basic (pH > 12) by the slow addition of 50% NaOH solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 300 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Salt Formation and Purification: Dissolve the crude free base in ethanol (e.g., 200 mL). Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until precipitation is complete. Cool the slurry and filter the solid product.
-
Recrystallization: Recrystallize the this compound dihydrochloride salt from an ethanol/ether mixture to yield the final product as a white crystalline solid. Dry under vacuum.
Section 6: References
-
Benchchem. (n.d.). This compound | Pharmaceutical Building Block. Retrieved from --INVALID-LINK--
-
Google Patents. (1987). CN1583742A - Method for preparing 4-piperidyl piperidine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. Retrieved from --INVALID-LINK--
-
Defense Technical Information Center. (1991). Piperidine Synthesis. DTIC. Retrieved from --INVALID-LINK--
-
Google Patents. (2001). KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. Retrieved from --INVALID-LINK--
-
BIOENGINEER.ORG. (2023). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved from --INVALID-LINK--
-
Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from --INVALID-LINK--
-
Google Patents. (2009). CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride. Retrieved from --INVALID-LINK--
-
European Patent Office. (2003). EP 0976733 B1 - PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from --INVALID-LINK--
-
Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3424-3428.
-
Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Synthesis of piperidines via the hydrogenation of pyridines. Retrieved from --INVALID-LINK--
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from --INVALID-LINK--
-
Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(4), 135-159.
-
ResearchGate. (2019). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from --INVALID-LINK--
-
Bouling Chemical Co., Limited. (n.d.). This compound: Structure, Uses, Safety, Synthesis & Supplier Information. Retrieved from --INVALID-LINK--
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 4897-50-1. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Scale-Up Synthesis of trans-2-Piperidin-1-ylcyclopentanol: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 143254-82-4: 1-Chlorocarbonyl-4-piperidinopiperidine h…. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Piperidine Impurities. Retrieved from --INVALID-LINK--
-
Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from --INVALID-LINK--
-
Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. policija.si [policija.si]
- 7. This compound: Structure, Uses, Safety, Synthesis & Supplier Information | Buy High Purity this compound Online China [chemheterocycles.com]
- 8. asianpubs.org [asianpubs.org]
- 9. bioengineer.org [bioengineer.org]
- 10. This compound | 4897-50-1 [amp.chemicalbook.com]
- 11. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
common pitfalls in the synthesis of 4-Piperidinopiperidine analogs
An in-depth guide to navigating the complexities of synthesizing 4-piperidinopiperidine analogs, a crucial scaffold in modern medicinal chemistry. This technical support center provides field-proven insights and troubleshooting solutions for researchers, scientists, and drug development professionals.
Introduction: The this compound Scaffold
The this compound core is a privileged structural motif found in a multitude of biologically active compounds, from potent analgesics to CCR5 antagonists used in HIV therapy.[1][2] Its prevalence stems from its ability to present functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets. However, the synthesis of its analogs is fraught with challenges, primarily due to the presence of two basic nitrogen atoms with similar reactivity. This guide addresses the most common pitfalls encountered during synthesis, offering explanations grounded in chemical principles and actionable solutions to streamline your experimental workflow.
Frequently Asked Questions & Troubleshooting Guide
This section is organized by the typical stages of synthesis, from initial strategy to final characterization.
Section A: Protecting Group Strategy & Starting Materials
The selection of an appropriate nitrogen protecting group is the most critical decision at the outset of the synthesis. An incorrect choice can lead to low yields, unintended side reactions, and complex purification challenges.
Q1: I'm struggling with low yields when reacting my N-Boc-4-piperidone. Is the protecting group causing issues?
A: Yes, this is a very common issue. While the tert-butoxycarbonyl (Boc) group is widely used, it can present two distinct problems in this context:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the C4 carbonyl, slowing down the initial step of reactions like reductive amination.[3]
-
Electronic Effects: The carbamate linkage withdraws electron density from the nitrogen, which can deactivate the ring and influence the reactivity of adjacent positions. For reactions sensitive to the ketone's electrophilicity, this can be a significant factor.
Troubleshooting:
-
Switch to a less bulky protecting group: Consider using a benzyloxycarbonyl (Cbz) group. It is less sterically demanding and can be removed under orthogonal conditions (hydrogenolysis), which can be advantageous for overall synthetic strategy.[4]
-
Optimize Reaction Conditions: If you must use the Boc group, you may need more forcing conditions, such as increased temperature or longer reaction times. However, this risks side reactions. A better approach is often to use a more reactive coupling partner or a more potent catalyst if applicable.
Table 1: Comparison of Common Piperidine Nitrogen Protecting Groups [4][5]
| Protecting Group | Introduction Reagent | Common Cleavage Conditions | Stability Profile | Key Advantages/Disadvantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (TFA, HCl) | Stable to base, hydrogenolysis. | Adv: Robust, easy to introduce. Disadv: Sterically bulky, requires strong acid for removal.[3][4] |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. | Adv: Less bulky than Boc, orthogonal removal. Disadv: Not suitable for molecules with other reducible groups (e.g., alkenes, alkynes).[4] |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (H₂, Pd/C) | Very robust; stable to acid, base, and many organometallics. | Adv: Increases solubility in organic solvents. Disadv: Removal requires hydrogenation, which can be slow on hindered substrates.[6] |
Section B: Core Synthesis via Reductive Amination
The most prevalent method for coupling the two piperidine rings is reductive amination between a piperidine derivative and a 4-piperidone derivative. Success hinges on carefully controlling the reaction conditions to favor the formation of the iminium ion intermediate and its subsequent reduction.
Q2: My reductive amination is giving very low yields of the this compound product. What are the key parameters to check?
A: Low yields in reductive amination are typically traced back to an inefficient formation of the crucial iminium ion intermediate or the choice of an inappropriate reducing agent.[7][8]
-
pH Control is Critical: The formation of the iminium ion from the ketone and amine is an equilibrium process that is highly pH-dependent.
-
Too Acidic (pH < 4): The amine starting material will be fully protonated (R₂NH₂⁺), rendering it non-nucleophilic and shutting down the initial attack on the carbonyl.
-
Too Basic (pH > 8): There will not be sufficient acid to catalyze the dehydration of the hemiaminal intermediate to the iminium ion.
-
The Sweet Spot: A mildly acidic environment (pH 5-7) is typically optimal. Acetic acid is a common additive to maintain this range.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is mild, tolerant of slightly acidic conditions, and highly selective for imins/iminium ions over ketones/aldehydes.[7] This selectivity prevents the common side reaction of reducing the starting 4-piperidone to 4-hydroxypiperidine.
-
Sodium Cyanoborohydride (NaBH₃CN): While also effective, it is more toxic and its reactivity is also pH-dependent. It becomes a more potent reducing agent at lower pH, increasing the risk of reducing the starting ketone.[9]
-
Sodium Borohydride (NaBH₄): This reagent is generally unsuitable for one-pot reductive aminations as it will rapidly reduce the starting ketone before significant iminium ion can form.[10]
-
Q3: I'm observing a significant amount of the starting ketone being converted into a 4-hydroxy-piperidine byproduct. How can I stop this?
A: This side reaction is a clear indication that your reducing agent is not selective enough and is attacking the starting carbonyl.
Troubleshooting:
-
Switch to NaBH(OAc)₃: If you are using NaBH₃CN or NaBH₄, immediately switch to sodium triacetoxyborohydride. Its steric bulk and electronic properties make it much less reactive towards ketones.[7]
-
Use a Two-Step Procedure: If selectivity remains an issue, you can form the imine or enamine first by reacting the piperidone and amine, often with removal of water (e.g., using a Dean-Stark trap or molecular sieves). Once the imine is formed, it can be isolated or reduced in situ with a less selective reagent like NaBH₄.[10]
Q4: My reaction produces a significant amount of a tertiary amine byproduct from the dialkylation of my primary amine starting material. How can I control selectivity?
A: This occurs when the newly formed secondary amine product is more nucleophilic than the primary amine starting material and reacts with another equivalent of the ketone.
Troubleshooting:
-
Control Stoichiometry: Use a large excess of the primary amine (2-5 equivalents) to statistically favor its reaction with the ketone over the product amine.
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and ketone. This keeps the concentration of the product amine low at any given time, minimizing its ability to compete in a second reaction.
Section C: Work-up and Purification Challenges
The basic nature of the this compound core often makes product isolation and purification non-trivial.
Q5: My product streaks badly on silica gel during column chromatography, leading to poor separation and recovery. What's the cause and solution?
A: The two basic nitrogen atoms in your product are strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes tailing, streaking, and sometimes irreversible adsorption of your product onto the column.
Troubleshooting:
-
Basify the Mobile Phase: The most common solution is to add a small amount of a volatile base to your eluent system (e.g., hexane/ethyl acetate).
-
Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase. The TEA will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.
-
Ammonium Hydroxide (NH₄OH): For very polar systems, you can pre-treat the eluent by shaking it with concentrated ammonium hydroxide, separating the layers, and using the organic phase. A common eluent system is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1).
-
-
Use Deactivated or Basic Stationary Phase: If streaking persists, consider using an alternative stationary phase like alumina (basic or neutral) or deactivated silica gel.
-
Purify as a Salt: An alternative strategy is to perform an acidic wash during your workup to extract your product into the aqueous layer as a salt (e.g., HCl or citric acid salt). After washing the aqueous layer with an organic solvent to remove non-basic impurities, you can then basify the aqueous layer and re-extract your purified free-base product. Crystallization of the salt is also an excellent purification method.[11][12]
Section D: Structural Characterization
The conformational flexibility of the dual piperidine rings can lead to confusing analytical data, particularly in NMR spectroscopy.
Q6: The ¹H NMR spectrum of my purified product shows broad, poorly resolved signals at room temperature. Is it impure or is something else happening?
A: This is a classic hallmark of dynamic conformational exchange in molecules containing piperidine rings. It is very likely that your product is pure.
-
The Chemical Explanation: Each piperidine ring can exist in two rapidly interconverting chair conformations. Furthermore, the substituent at the 4-position can be either axial or equatorial. At room temperature, the rate of this "chair flip" is often on the same timescale as the NMR experiment. This intermediate exchange rate causes the signals for the piperidine protons to broaden, sometimes to the point where they are nearly lost in the baseline.[13][14]
Troubleshooting & Confirmation:
-
Variable Temperature (VT) NMR: This is the definitive experiment to confirm conformational exchange.
-
Heating: As you increase the temperature, the rate of interconversion increases, and the broad signals will sharpen into time-averaged, single peaks.
-
Cooling: As you decrease the temperature, the rate of interconversion slows down. Eventually, you will "freeze out" the individual conformers, and you will see a much more complex but sharp spectrum corresponding to a mixture of the different conformations (e.g., equatorial-equatorial vs. axial-equatorial).[13]
-
-
Check the ¹³C NMR: The ¹³C NMR spectrum is often less affected by this broadening and should show the expected number of sharp signals for your pure compound.[15]
-
LC-MS Analysis: Confirm the purity and mass of your compound with LC-MS. A single sharp peak in the LC chromatogram with the correct mass is a strong indicator of purity.
Detailed Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
This protocol describes a general method for the coupling of a piperidine with an N-protected 4-piperidone.
Materials:
-
N-Boc-4-piperidone (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (AcOH) (optional, 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Add piperidine (1.1 equiv) to the solution. If the piperidine is a salt (e.g., hydrochloride), pre-treat it with a base like triethylamine (1.2 equiv) to generate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation. A drop of glacial acetic acid can be added to catalyze this step.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. Caution: The reaction may bubble slightly.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting piperidone. Reactions are typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel using an appropriate eluent system, typically containing 0.5-1% triethylamine to prevent streaking.
References
- 1. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound(4897-50-1) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Refining Workup Procedures for 4-Piperidinopiperidine Synthesis
Welcome to the technical support center for the synthesis of 4-Piperidinopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this versatile building block. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind each step, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup of this compound, particularly following its synthesis via reductive amination of 1-Boc-4-piperidone and piperidine.
Question 1: Why is my overall yield of this compound significantly lower than expected?
Answer: Low yields can stem from several factors throughout the synthesis and workup process. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Reaction: The reductive amination may not have gone to completion.
-
Troubleshooting: Before beginning the workup, it is crucial to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material (1-Boc-4-piperidone) is still present, consider extending the reaction time or adding a small, fresh portion of the reducing agent, such as sodium triacetoxyborohydride.[1][2]
-
-
Suboptimal Quenching: Improper quenching of the reaction can lead to product degradation or loss.
-
Troubleshooting: The reaction is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate.[2] This neutralizes any remaining acid catalyst and quenches the unreacted reducing agent. Add the bicarbonate solution slowly and with vigorous stirring to avoid a rapid evolution of gas that could cause loss of material. Ensure the final pH of the aqueous layer is basic (pH > 8).
-
-
Inefficient Extraction: The product may not be fully extracted from the aqueous layer.
-
Loss during Acid-Base Extraction: The product can be lost if the pH is not carefully controlled during the purification steps.
-
Troubleshooting: After the initial extraction, an acid wash (e.g., with 1.0 N HCl) is used to protonate the basic nitrogens of this compound, moving it to the aqueous layer and leaving non-basic impurities in the organic layer.[1][2] It is critical to then make the aqueous layer strongly basic (pH > 12) with a strong base like 48% aqueous NaOH before re-extracting the free base product with DCM.[1][2] Use a pH meter or pH paper to confirm the pH at each stage.
-
Question 2: My final product is an oil or a waxy solid, not the expected white crystalline solid. What went wrong?
Answer: The physical state of the final product is a good indicator of its purity. An oily or waxy consistency suggests the presence of impurities.
-
Residual Solvent: The most common culprit is residual solvent.
-
Troubleshooting: Ensure your product is dried under high vacuum for a sufficient period. Gentle heating (e.g., 40°C) can aid in the removal of stubborn solvents like DCM.
-
-
Presence of Boc-Protected Precursor or Byproducts: If the deprotection of the Boc group is incomplete, the final product will be contaminated.
-
Impurities from Starting Materials: Impurities in the initial piperidine or 1-Boc-4-piperidone can carry through the synthesis.
-
Troubleshooting: Use high-purity starting materials. If necessary, distill piperidine before use.
-
Question 3: I'm observing an emulsion during the liquid-liquid extraction. How can I break it?
Answer: Emulsions are common when working with basic aqueous solutions and organic solvents.
-
Troubleshooting:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Patience and Gentle Agitation: Allow the mixture to stand for a while without agitation. Sometimes, a gentle swirling or rocking motion is more effective than vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting this compound to its hydrochloride salt?
A1: Converting the free base of this compound to its dihydrochloride salt serves two primary purposes. Firstly, the salt is often a more stable, crystalline solid that is easier to handle and store than the free base, which can be hygroscopic. Secondly, it is a highly effective purification step. The salt can be precipitated from a suitable solvent system (e.g., methanol/HCl), leaving many organic impurities behind in the solution.[1][2] The pure salt can then be neutralized to provide the high-purity free base if required.
Q2: What are the key safety precautions to consider during the workup?
A2: this compound and its precursors can be hazardous.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5] Piperidine derivatives can be irritating to the skin, eyes, and respiratory system.[3][4] Avoid inhalation of dust or vapors.
Q3: Can I use a different reducing agent for the synthesis?
A3: While sodium triacetoxyborohydride is commonly used due to its mildness and selectivity, other reducing agents like sodium cyanoboorohydride can also be employed for reductive amination.[6][7] However, sodium cyanoborohydride is highly toxic and requires careful pH control. Catalytic hydrogenation is another alternative.[6] The choice of reducing agent will influence the reaction conditions and workup procedure.
Experimental Protocol: Standard Workup for this compound
This protocol assumes the synthesis was performed via reductive amination of 1-Boc-4-piperidone with piperidine using sodium triacetoxyborohydride in dichloromethane (DCM).
-
Reaction Quenching:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases and the aqueous phase is basic (pH > 8).
-
-
Initial Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (3 x 50 mL for a ~10g scale reaction).
-
Combine all organic layers.
-
-
Acidic Extraction (Purification):
-
Wash the combined organic layers with a 1.0 N aqueous HCl solution (2 x 50 mL). The product will move into the aqueous layer.
-
Separate and combine the acidic aqueous layers. The organic layer containing non-basic impurities can be discarded.
-
-
Basification and Re-extraction:
-
Cool the combined acidic aqueous layers in an ice bath.
-
Slowly add a 48% aqueous NaOH solution with stirring until the solution is strongly basic (pH > 12).
-
Extract the basic aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate.[1]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
-
(Optional) Hydrochloride Salt Formation for Further Purification:
-
Dissolve the crude product in methanol.
-
Add concentrated HCl and stir.[1]
-
The dihydrochloride salt will precipitate. The mixture can be stirred at 40°C for several hours to ensure complete precipitation.[1]
-
Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common issues in this compound workup.
Data Summary Table
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂ | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2][4] |
| Melting Point | 64-66 °C | [8] |
| Boiling Point | ~252 °C (decomposes) | [8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 4897-50-1 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 4-ピペリジノピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of 4-Piperidinopiperidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-piperidinopiperidine-based compounds. The unique scaffold of this compound is a cornerstone in the synthesis of novel therapeutics, particularly in neuroscience and medicinal chemistry. However, its inherent reactivity and structural characteristics can present stability challenges that may impact experimental reproducibility, shelf-life, and overall drug efficacy.
This guide provides in-depth troubleshooting advice and foundational knowledge to help you anticipate, identify, and resolve stability issues. By understanding the underlying chemical principles, you can design more robust experiments and ensure the integrity of your valuable compounds.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you may encounter during your daily laboratory work. The solutions are designed to be practical and immediately applicable.
Q1: I'm analyzing my compound via HPLC and notice new impurity peaks appearing or the main peak area decreasing over time. What is happening and how can I fix it?
This is a classic sign of compound degradation. A robust, stability-indicating HPLC method is your primary tool for detecting such issues. The appearance of new peaks, especially when coupled with a reduction in the parent compound's peak, confirms that your molecule is breaking down under your analytical or storage conditions.
Causality and Solution:
-
Oxidative Degradation: The tertiary amine nitrogen atoms in the piperidine rings are susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening byproducts. This is often accelerated by exposure to atmospheric oxygen, trace metal ions, or peroxides in solvents.
-
Solution:
-
Use High-Purity Solvents: Ensure your mobile phase solvents are fresh and of high purity (HPLC-grade or higher). Older solvents, especially ethers or THF, can accumulate peroxides.
-
Inert Atmosphere: When preparing solutions for storage, sparge the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen. Store the solution under an inert headspace.
-
Avoid Incompatible Materials: Be aware that certain materials can promote degradation. Use high-quality glass or polypropylene vials.
-
-
-
Hydrolytic Degradation: While the core this compound scaffold is relatively stable against hydrolysis, functional groups attached to it may not be. Amides, esters, or other labile groups can be cleaved under acidic or basic conditions.
-
Solution:
-
Control pH: Ensure the pH of your sample diluent and mobile phase is in a range where your compound is stable. This may require performing a pH stability profile study.
-
Aqueous Sample Longevity: If your compound is in an aqueous buffer for analysis, minimize its time in solution before injection. Prepare samples fresh and keep them in an autosampler cooled to 4-8 °C.
-
-
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation, often through radical mechanisms.
-
Solution:
-
Use Amber Vials: Always store solutions in amber glass vials or vials specifically designed to block UV light.
-
Protect from Light: Minimize the exposure of your solid compound and solutions to ambient laboratory light.
-
-
Q2: My this compound derivative precipitates from its DMSO stock solution upon storage or after dilution into an aqueous assay buffer. Is this a stability issue?
This is primarily a solubility issue, but it can be linked to stability. Degradation products often have different solubility profiles than the parent compound and can sometimes crash out of solution. More commonly, the compound itself has poor aqueous solubility.
Causality and Solution:
-
Poor Solubility: The piperidine ring, while containing a nitrogen, can contribute to a nonpolar character, especially with lipophilic substituents, leading to poor water solubility.
-
Solution:
-
Prepare Fresh Solutions: The most reliable method is to prepare fresh stock solutions immediately before each experiment.
-
Optimize DMSO Concentration: In your final assay, use the highest tolerable concentration of DMSO (often up to 1%) to help keep the compound in solution.
-
Use Co-solvents: A stepwise dilution using an intermediate solution containing a co-solvent (e.g., ethanol, PEG-400) can sometimes prevent precipitation.
-
Consider Formulation Strategies: For persistent issues, cyclodextrins can encapsulate poorly soluble guest molecules, forming an inclusion complex with enhanced aqueous solubility.
-
-
-
Freeze-Thaw Instability: Repeatedly freezing and thawing a DMSO stock can cause the compound to fall out of solution.
-
Solution:
-
Aliquot: Prepare small, single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Room Temperature Storage: If a forced degradation study confirms the compound is stable in DMSO at room temperature for a relevant period, you can avoid freezing altogether.
-
-
Q3: My biological assay results are inconsistent from day to day, even when using the same batch of compound. Could stability be the cause?
Absolutely. If your compound degrades in the assay medium over the course of the experiment, the effective concentration of the active molecule decreases, leading to high variability in results.
Causality and Solution:
-
Assay Medium Instability: The compound may be unstable in the specific pH, ionic strength, or temperature of your cell culture medium or assay buffer. Components in the medium (e.g., serum proteins) could also potentially react with or bind to your compound.
-
Solution:
-
Run a Time-Course Stability Study: Incubate your compound in the complete assay medium under the exact experimental conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.
-
Adjust Assay Protocol: If significant degradation is observed, you may need to shorten the incubation time or add the compound at a later stage in the protocol.
-
-
Below is a workflow to diagnose and address inconsistent assay results.
Caption: Workflow for troubleshooting inconsistent biological assay results.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the fundamental stability of this compound-based compounds.
Q1: What are the primary chemical degradation pathways for this compound compounds?
Understanding potential degradation pathways is critical for developing stable formulations and predicting incompatibilities. The most common pathways involve the piperidine rings.
-
Oxidation: The nitrogen atoms are the most likely sites for oxidation, especially if they are unsubstituted. This can be initiated by atmospheric oxygen, peroxides, or metal ions. The primary product is often an N-oxide. Further oxidation or rearrangement can lead to ring-opening products.
-
Hydrolysis: The piperidine rings themselves are stable to hydrolysis. However, if the compound is a salt (e.g., a hydrochloride salt), pH changes in unbuffered solutions can affect its form. More importantly, functional groups attached to the rings (e.g., esters, amides) can be susceptible to acid- or base-catalyzed hydrolysis.
-
Photodegradation: UV or high-intensity visible light can promote the formation of radical species, leading to a complex mixture of degradants. This is a common issue for many organic molecules and is not specific to the piperidine moiety.
-
Interaction with Aldehydes: The secondary amine in an unsubstituted this compound can react with aldehydes (e.g., formaldehyde, or those present as impurities in excipients like PEG) to form adducts.
Below is a diagram illustrating a hypothetical oxidative degradation pathway.
Caption: Hypothetical oxidative degradation pathway.
Q2: What are the optimal long-term storage conditions for these compounds?
Proper storage is the most effective way to ensure the long-term stability of your compound. The recommendations can differ for solid material versus solutions.
| Form | Temperature | Atmosphere | Light | Container | Key Rationale |
| Solid | ≤ -4 °C to 2-8 °C | Store under an inert gas (Argon or Nitrogen) if possible, especially for long-term storage. | Protect from light. | Tightly sealed, opaque container (e.g., amber glass vial). | Low temperatures slow reaction kinetics. Inert gas and protection from light prevent oxidative and photodegradation. |
| DMSO Solution | -20 °C (for long-term) | Store under an inert gas. | Protect from light. | Tightly sealed, low-extractable vials. | Prevents degradation in solution. Aliquot to avoid repeated freeze-thaw cycles which can impact solubility and stability. |
| Aqueous Solution | Not Recommended for Storage | N/A | N/A | N/A | Risk of hydrolysis and microbial growth is high. Always prepare fresh. |
Always refer to the manufacturer's specific storage recommendations if available.
Q3: Which analytical techniques are best suited for a comprehensive stability study?
A thorough stability study requires methods that can both quantify the parent compound and detect/identify any degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability testing. A "stability-indicating method" is one that can separate the active pharmaceutical ingredient (API) from all its degradation products and any excipients. A photodiode array (PDA) detector is highly recommended as it can help determine if co-eluting peaks are present and provides UV spectral information about new impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown degradation products. By obtaining the mass-to-charge ratio (m/z) of the impurity peaks observed in HPLC, you can determine their molecular weight and fragmentation patterns, which allows for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products after they have been isolated, confirming the hypotheses generated from MS data.
Q4: How do I design and execute a forced degradation study?
Forced degradation (or stress testing) is a study where the compound is intentionally exposed to conditions more severe than accelerated stability testing to identify likely degradation products and pathways. This is crucial for developing stability-indicating analytical methods.
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl; Room Temperature or 60°C for up to 48 hours. | Hydrolysis of labile functional groups (e.g., esters, amides). |
| Base Hydrolysis | 0.1 M NaOH; Room Temperature for up to 24 hours. | Base-catalyzed hydrolysis of functional groups. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂); Room Temperature for up to 8 hours. | Oxidation of electron-rich centers, particularly the amine nitrogens. |
| Thermal | Solid and solution samples at 60-80°C for up to 48 hours. | Thermally induced degradation; identifies compounds sensitive to heat. |
| Photolytic | Expose solid and solution samples to controlled UV and visible light (ICH Q1B guidelines). | Photodegradation, formation of radical-induced byproducts. |
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive, the primary degradants may themselves degrade, complicating the analysis.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on a novel this compound-based compound.
Objective: To identify potential degradation products and establish a stability-indicating HPLC method.
Materials:
-
Test Compound
-
HPLC-grade Acetonitrile and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with PDA or UV detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This will be your "parent" solution.
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the solvent. This is your T=0 unstressed sample. Analyze immediately by HPLC.
-
Acid Stress:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep at 60°C.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the target concentration.
-
-
Base Stress:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Neutralize with 0.1 M HCl and dilute to the target concentration before analysis.
-
-
Oxidative Stress:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature.
-
Withdraw aliquots at 1, 4, and 8 hours.
-
Dilute to the target concentration before analysis.
-
-
Thermal Stress:
-
Place a vial of the stock solution and a vial of the solid compound in an oven at 80°C for 48 hours.
-
After 48 hours, allow to cool, then prepare an analytical sample from both the solution and the solid.
-
-
Photolytic Stress:
-
Place a clear vial of the stock solution and a thin layer of the solid compound in a photostability chamber.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Prepare analytical samples after exposure. Include a "dark control" sample wrapped in aluminum foil and placed in the same chamber.
-
-
Analysis:
-
Analyze all stressed samples, along with the control sample, using your HPLC method.
-
Examine the chromatograms for new peaks, changes in peak shape, and a decrease in the parent peak area.
-
Use a PDA detector to check for peak purity of the parent compound in the presence of degradants.
-
This systematic approach will provide a comprehensive stability profile for your compound, enabling you to handle it with confidence and ensuring the integrity of your research.
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-Piperidinopiperidine by ¹H and ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In this guide, we delve into the definitive validation of 4-Piperidinopiperidine (also known as 1,4'-Bipiperidine), a common scaffold in medicinal chemistry, using the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected ¹H and ¹³C NMR spectral features, provide a detailed experimental protocol, and compare NMR with alternative analytical techniques, grounding our discussion in the principles of structural chemistry.
The Structural Imperative of this compound
This compound is a saturated bicyclic amine featuring two piperidine rings linked via a C-N bond. Its structural simplicity belies its importance as a building block in the synthesis of a wide range of biologically active molecules. The conformational flexibility of the piperidine rings and the precise connectivity between them are critical determinants of a final compound's pharmacological activity. Therefore, robust and unequivocal structural validation is not merely a procedural step but a fundamental requirement for advancing a research program. NMR spectroscopy stands as the preeminent technique for this purpose, providing a detailed atom-by-atom picture of the molecular architecture in solution.
Deciphering the Code: Predicted ¹H and ¹³C NMR Spectra
While a publicly available, fully assigned experimental spectrum for this compound can be elusive, we can confidently predict its spectral characteristics based on extensive data from similar piperidine-containing structures and foundational NMR principles. The inherent symmetry and chemical environments within the molecule give rise to a distinct and interpretable set of signals.
Molecular Structure and Proton/Carbon Numbering:
Caption: Numbering scheme for this compound.
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum is anticipated to show several distinct multiplets, primarily in the aliphatic region (1.0-3.5 ppm). The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the spatial orientation (axial vs. equatorial) of the protons.
-
Protons on Ring A (C2'/H6' and C3'/H5'): The protons on the carbons adjacent to the tertiary nitrogen (N1') will be the most deshielded in this ring. Expect two sets of multiplets corresponding to the axial and equatorial protons. The axial protons will likely appear at a slightly lower chemical shift than their equatorial counterparts.
-
Proton on Ring A (C4'): The single proton on the carbon bearing the second piperidine ring (C4') will be a complex multiplet, coupled to its four neighboring protons. Its chemical shift will be influenced by the nitrogen of the second ring.
-
Protons on Ring B (C2/H6 and C3/H5): The protons on the carbons adjacent to the secondary amine (NH) will be deshielded. The protons alpha to the nitrogen (C2/H6) will likely be further downfield than the beta protons (C3/H5).
-
Amine Proton (NH): A broad singlet is expected for the NH proton. Its chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon the addition of D₂O, a key diagnostic test.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Couplings |
| H2'/H6' (Ring A) | ~2.8 - 3.2 | m | 4H | geminal, vicinal (axial-axial, axial-equatorial, equatorial-equatorial) |
| H3'/H5' (Ring A) | ~1.5 - 1.9 | m | 4H | geminal, vicinal |
| H4' (Ring A) | ~2.5 - 2.8 | m | 1H | vicinal |
| H2/H6 (Ring B) | ~3.0 - 3.4 | m | 4H | geminal, vicinal |
| H3/H5 (Ring B) | ~1.4 - 1.8 | m | 4H | geminal, vicinal |
| NH (Ring B) | ~1.5 - 3.0 (variable) | br s | 1H | Exchanges with D₂O |
Note: These are estimated values. Actual chemical shifts can vary based on experimental conditions.
¹³C NMR Spectrum: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a clear count of the chemically distinct carbon environments. Due to the molecule's symmetry, we expect to see five signals.
-
Carbons on Ring A (C2'/C6' and C3'/C5'): The carbons adjacent to the tertiary nitrogen (C2'/C6') will be deshielded and appear downfield. The C3'/C5' carbons will be further upfield.
-
Carbon on Ring A (C4'): This methine carbon, being attached to a nitrogen, will be significantly deshielded.
-
Carbons on Ring B (C2/C6 and C3/C5): Similar to Ring A, the carbons alpha to the nitrogen (C2/C6) will be downfield compared to the beta carbons (C3/C5).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4' (Ring A) | ~60 - 65 |
| C2'/C6' (Ring A) | ~50 - 55 |
| C2/C6 (Ring B) | ~45 - 50 |
| C3'/C5' (Ring A) | ~30 - 35 |
| C3/C5 (Ring B) | ~25 - 30 |
Note: These are estimated values based on data for similar piperidine structures.[2][3]
The Gold Standard: Experimental Protocol for NMR Validation
To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. The following steps outline the process from sample preparation to data acquisition.
Workflow for NMR-Based Structural Validation
References
comparative analysis of different synthetic routes to 4-Piperidinopiperidine
For researchers, medicinal chemists, and professionals in drug development, 4-piperidinopiperidine is a valuable building block, frequently incorporated into a variety of pharmaceutically active compounds. Its rigid, bicyclic structure serves as a versatile scaffold in medicinal chemistry. The efficient synthesis of this key intermediate is therefore a critical consideration for any research program or manufacturing campaign. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a data-driven evaluation to inform your choice of synthetic strategy.
At a Glance: A Comparative Overview
Two primary synthetic strategies dominate the landscape for accessing this compound: a modern, convergent approach via Reductive Amination and a more traditional, linear Multi-step "Classical" Synthesis . Each route presents a unique set of advantages and challenges related to efficiency, scalability, cost, and safety.
| Feature | Route 1: Reductive Amination | Route 2: "Classical" Multi-step Synthesis |
| Overall Yield | High (typically ~80%) | Moderate to Low (multi-step losses) |
| Number of Steps | 2 (including deprotection) | 5-6 |
| Starting Materials | N-Boc-4-piperidone, Piperidine | Benzylamine, Methyl Acrylate, Piperidine |
| Key Intermediates | N-Boc-4-piperidinopiperidine | N-Benzyl-4-piperidone, N-Benzyl-4-piperidinopiperidine |
| Process Simplicity | High (often a one-pot procedure) | Low (multiple isolations and purifications) |
| Scalability | Generally good, widely used in industry.[1][2] | More complex to scale due to multiple steps. |
| Cost-Effectiveness | Higher cost of starting materials and reagents. | Lower cost of basic starting materials.[3] |
| Safety Profile | Use of moisture-sensitive borohydride reagents. | Use of metallic sodium, high-pressure hydrogenation, and flammable solvents. |
Route 1: The Modern Approach - Reductive Amination
This is arguably the most common and efficient laboratory-scale synthesis of this compound. It relies on the reaction between a protected 4-piperidone and piperidine, followed by in-situ reduction of the resulting iminium ion intermediate. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidone nitrogen is standard practice to prevent unwanted side reactions.[4]
Logical Workflow: Reductive Amination
Caption: Reductive amination pathway to this compound.
In-Depth Mechanistic Analysis
The reaction proceeds via the acid-catalyzed formation of an iminium ion from N-Boc-4-piperidone and piperidine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent because it is mild enough not to reduce the starting ketone but is highly effective at reducing the electrophilic iminium ion.[5] The bulky acetate groups on the borohydride also provide steric hindrance, making it a more selective reducing agent compared to sodium borohydride.[5] The final step is the removal of the Boc protecting group under acidic conditions.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate
-
To a solution of N-(tert-Butoxycarbonyl)-4-piperidone (3.02 g, 15.2 mmol) in dichloromethane (25.0 mL) at 0 °C, add piperidine (1.549 g, 18.19 mmol), followed by acetic acid (0.0910 g, 1.52 mmol).
-
Add sodium triacetoxyborohydride (3.85 g, 19.2 mmol) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: Deprotection to form this compound
-
Dissolve the crude residue from the previous step in methanol (25.0 mL).
-
Add concentrated hydrochloric acid (5.0 mL) and stir the resulting mixture at 40°C for 12 hours.
-
Concentrate the reaction solution under reduced pressure.
-
Dissolve the residue in distilled water and basify with a 48% aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (2.04 g, 12.1 mmol, 80% overall yield).[6]
Route 2: The "Classical" Multi-Step Synthesis
This route builds the target molecule from inexpensive, readily available starting materials: benzylamine and methyl acrylate. While more laborious, this pathway is illustrative of classical heterocyclic synthesis and may be more cost-effective for very large-scale production where the cost of starting materials is a primary driver.[3]
Logical Workflow: "Classical" Synthesis
Caption: Multi-step classical pathway to this compound.
In-Depth Mechanistic Analysis
This synthesis involves several key transformations:
-
Michael Addition: A double 1,4-conjugate addition of benzylamine to two equivalents of methyl acrylate forms the acyclic diester intermediate.[7]
-
Dieckmann Condensation: An intramolecular Claisen condensation of the diester, promoted by a strong base like sodium methoxide (formed in situ from sodium metal and methanol), forms the cyclic β-keto ester.[8] This is a powerful ring-forming reaction.[8]
-
Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating results in the loss of carbon dioxide to yield N-benzyl-4-piperidone.
-
Final C-N Bond Formation: N-benzyl-4-piperidone is then coupled with piperidine. This can be achieved via reductive amination as in Route 1, or through the formation of an enamine intermediate which is then reduced.[3]
-
Catalytic Debenzylation: The final step is the hydrogenolysis of the N-benzyl group. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The benzyl group is cleaved, leaving the desired product.[7]
Detailed Experimental Protocol
Step 1-3: Synthesis of N-Benzyl-4-piperidone [9]
-
Michael Addition: In a suitable reactor, combine benzylamine (42.9 g, 0.4 mol) and methanol (86 mL). Start stirring and add methyl acrylate (172.2 g, 2.0 mol) dropwise, maintaining the temperature below 30°C. After addition, stir for 1 hour, then heat to 55°C for 16 hours.[10] Distill off excess methyl acrylate and methanol to obtain crude N,N-bis(β-propionate methyl ester)benzylamine.
-
Dieckmann Condensation: To a dry three-necked flask, add anhydrous toluene (150 mL) and sodium metal (2.8 g). Heat to reflux and add anhydrous methanol (1 mL) to initiate the formation of sodium methoxide. Slowly add the crude diester (28 g) from the previous step. Reflux for 6 hours.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature and extract with 25% (w/w) hydrochloric acid (150 mL). Heat the acidic aqueous layer to reflux for 5 hours. Cool the mixture and neutralize to pH ~8.5 with 35% NaOH solution. Extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Distill the residue under reduced pressure to obtain N-benzyl-4-piperidone (yield: 78.4%).[9]
Step 4-5: Synthesis of this compound [3]
-
Enamine Formation and Reduction: A patent describes reacting N-benzyl-4-piperidone (10 g) with piperidine (6.3 g) in refluxing benzene with a catalytic amount of p-toluenesulfonic acid to form the enamine, which is then reduced with LiAlH4 (0.6 g) in THF to yield N-benzyl-4-piperidinopiperidine (1.7 g from 2 g of enamine).[3]
-
Catalytic Debenzylation: To a high-pressure reactor, add N-benzyl-4-piperidinopiperidine (200 g), toluene (600 g), and 10% Pd/C (10 g). Purge the reactor with hydrogen gas. Heat to 110-120°C and maintain a hydrogen pressure of 20 kg/cm ² for approximately 3 hours.[3] After cooling and filtering the catalyst, the toluene is evaporated. The residue is dissolved in anhydrous ether and HCl gas is bubbled through to precipitate the dihydrochloride salt (159 g).[3]
Scientific Integrity & Logic: A Deeper Dive
Causality Behind Experimental Choices
-
Protecting Groups (Route 1): The Boc group is used on the 4-piperidone nitrogen to prevent it from acting as a nucleophile itself, which could lead to self-condensation or other side reactions. Its stability in the reductive amination conditions and its facile removal under acidic conditions make it an ideal choice.[4]
-
Choice of Base (Route 2): In the Dieckmann condensation, a strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without causing saponification. Sodium methoxide, generated in situ, is a classic and effective choice.[8]
-
Catalyst Choice (Route 2): Palladium on carbon is the catalyst of choice for hydrogenolysis of N-benzyl groups due to its high activity and selectivity. It efficiently cleaves the C-N bond of the benzyl group without typically affecting the piperidine rings.[7]
Safety & Handling Considerations
-
Route 1 (Reductive Amination):
-
Route 2 ("Classical" Synthesis):
-
Sodium Metal: Highly reactive and flammable, especially upon contact with water or alcohols. Requires careful handling under an inert atmosphere.
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under high pressure, creating a significant explosion hazard.[12] The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air.[13] Proper grounding of equipment and inerting of the reaction vessel before introducing hydrogen are critical safety measures.[14]
-
Product Characterization: this compound
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₀H₂₀N₂
-
Molecular Weight: 168.28 g/mol
-
¹³C NMR Spectrum: Expected signals around δ 63.1 (CH), 50.9 (CH₂), 46.9 (CH₂), 28.5 (CH₂), 26.5 (CH₂), 24.8 (CH₂) ppm.[15]
-
¹H NMR Spectrum: Complex multiplets are expected in the aliphatic region.
-
Infrared (IR) Spectrum: Characteristic N-H and C-H stretching and bending vibrations are expected.[17][18]
Conclusion for the Practicing Scientist
The choice between these synthetic routes is a classic case of balancing efficiency against the cost of starting materials and operational complexity.
-
For rapid, laboratory-scale synthesis and process development , where high purity and yield in a short number of steps are paramount, Reductive Amination (Route 1) is the superior choice. Its operational simplicity and high overall yield make it a reliable and time-effective method.
-
For large-scale industrial production , where the cost of raw materials is a significant factor, the "Classical" Multi-step Synthesis (Route 2) may be more economically viable despite its complexity. The use of inexpensive feedstocks like benzylamine and methyl acrylate can offset the increased operational costs associated with a multi-step process. However, this route requires significant investment in specialized equipment for handling hazardous reagents and high-pressure reactions.
Ultimately, the optimal synthetic route will depend on the specific project requirements, including the scale of the synthesis, available equipment, budget, and timeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 4. This compound(4897-50-1) MS spectrum [chemicalbook.com]
- 5. Piperidine [webbook.nist.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Piperidine manufacturers Taj Pharmaceuticals Companies Chemicals manufacturing, India, exporter, cas No. 110-89-4 Piperidine suppliers, Chemicals, india, companies, Chemicals Drug from India, Piperidine import, Chemicals, india, Piperidine export, Chemicals, india, Piperidine buyer, Chemicals [tajpharma.com]
- 15. This compound(4897-50-1) 13C NMR spectrum [chemicalbook.com]
- 16. 4-Hydroxypiperidine [webbook.nist.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationships of 4-Piperidinopiperidine Derivatives
The 4-piperidinopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile and conformationally constrained building block for a diverse range of biologically active molecules.[1] Its rigid bicyclic core allows for the precise spatial orientation of various pharmacophoric elements, making it an attractive starting point for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their development as opioid receptor modulators and CCR2 antagonists. We will delve into the synthetic strategies, compare the biological activities of key analogs, and elucidate the structural modifications that govern their therapeutic potential.
I. The this compound Scaffold: A Foundation for Diverse Bioactivities
The this compound core, with its two interconnected piperidine rings, offers several advantages in drug design. The chair conformations of the piperidine rings provide a three-dimensional structure that can be exploited for specific receptor interactions.[2] The nitrogen atoms of the piperidine rings serve as key points for introducing diversity, allowing for modifications that can fine-tune a compound's physicochemical properties, such as lipophilicity and basicity, which in turn influence its pharmacokinetic profile.[3]
The primary synthetic route to access this scaffold often involves the reductive amination of an N-protected 4-piperidone with piperidine.[1][4] The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the 4-piperidone nitrogen is crucial to prevent unwanted side reactions and allows for selective functionalization of the second piperidine nitrogen.[1]
II. Comparative Analysis of this compound Derivatives as Opioid Receptor Modulators
Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets for the management of pain.[5] However, µ-opioid receptor (MOR) agonists, the cornerstone of potent analgesia, are associated with severe side effects such as respiratory depression, tolerance, and dependence.[6][7] The development of mixed-function opioid ligands, such as MOR agonists/DOR antagonists, is a promising strategy to mitigate these adverse effects.[6][7] The this compound scaffold has been instrumental in the design of such compounds.[8]
Key Structural Modifications and Their Impact on Opioid Receptor Activity
The SAR of this compound-based opioid ligands is rich and offers valuable insights into the structural requirements for potent and selective receptor modulation. Key modifications have been explored at the N1 and N1' positions of the piperidine rings, as well as through the introduction of various side chains.
A series of 4-substituted piperidines and piperazines derived from a tetrahydroquinoline lead compound demonstrated that the length and flexibility of the side chain attached to the piperazine nitrogen are crucial for both binding affinity and efficacy at MOR and DOR.[6][8] For instance, extending a side chain from one to three methylene units led to a weak partial agonist at MOR.[8]
In a different series of diaryl amino piperidines, the replacement of a phenol group with a primary amide, a bioisosteric replacement, resulted in enhanced activity at the delta receptor, increased selectivity versus mu and kappa receptors, and improved metabolic stability.[9] This highlights the importance of exploring bioisosteric replacements to optimize the properties of lead compounds.[10][11]
Comparative Data for Opioid Receptor Modulators
| Compound | R1 | R2 | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR Efficacy (% DAMGO) | DOR Efficacy (% DPDPE) |
| Compound A | -(CH2)3-Ph | H | 29 | 150 | >1000 | 25 | Antagonist |
| Compound B | -(CH2)5-Ph | H | 1.5 | 6.6 | 500 | 85 | Antagonist |
| Compound C | -(CH2)3-(2-naphthyl) | H | 0.29 | 8.9 | 250 | 95 | Antagonist |
Data synthesized from representative compounds in the literature for illustrative comparison.[6][8]
SAR Summary for Opioid Receptor Modulators
The data reveals several key trends:
-
Side Chain Length and Aromaticity: Increasing the length of the N-alkyl side chain and incorporating larger aromatic systems, such as a naphthyl group, generally leads to higher affinity and efficacy at the MOR.
-
Piperazine vs. Piperidine Core: Replacement of the piperidine core with a piperazine did not significantly alter the balanced MOR/DOR binding profile in some series.[8]
-
DOR Antagonism: Many of the potent MOR agonists in these series exhibit DOR antagonist activity, a desirable profile for mitigating opioid-related side effects.[6][7][8]
Caption: SAR of this compound Opioid Modulators.
III. Comparative Analysis of this compound Derivatives as CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) plays a pivotal role in the recruitment of monocytes to sites of inflammation, making it a key target for the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[12][13] Several series of 4-aminopiperidine derivatives, which share a structural resemblance to the this compound scaffold, have been explored as CCR2 antagonists.[14]
Key Structural Modifications and Their Impact on CCR2 Antagonist Activity
The development of potent and selective CCR2 antagonists based on the 4-aminopiperidine core has focused on the optimization of substituents at the piperidine nitrogen and the 4-amino group.
In one series, a novel N-(2-oxo-2-(piperidin-4-ylamino)ethyl)-3-(trifluoromethyl)benzamide scaffold was identified.[14] Structure-affinity relationship studies revealed that a cyclohexyl group with a meta-methoxyphenyl substituent on the piperidine nitrogen led to a high-affinity CCR2 antagonist.[14]
Quantitative structure-activity relationship (QSAR) studies on indolopiperidine derivatives as CCR2 antagonists highlighted the importance of tertiary hydrogen bond acceptor groups and the positive effect of electron-withdrawing groups, such as chlorine, on a benzene ring for favorable activity.[12]
Comparative Data for CCR2 Antagonists
| Compound | R1 | R2 | CCR2 IC50 (nM) |
| Compound D | 4-(3-methoxyphenyl)cyclohexyl | -CO-CH2-NH-CO-(3-CF3-Ph) | 10 |
| Compound E | 4-(4-chlorophenyl)cyclohexyl | -CO-CH2-NH-CO-(3-CF3-Ph) | 5 |
| Compound F | 1-benzyl | -CO-CH2-NH-CO-(3-CF3-Ph) | 150 |
Data synthesized from representative compounds in the literature for illustrative comparison.[14]
SAR Summary for CCR2 Antagonists
The following SAR trends can be deduced:
-
N1-Substituent: A large, lipophilic group at the N1 position of the piperidine ring is essential for high affinity. A substituted cyclohexyl moiety appears to be optimal.
-
Aromatic Substitution: Electron-withdrawing groups, such as a trifluoromethyl group on the benzamide moiety and a chloro group on the phenylcyclohexyl ring, enhance antagonist activity.
-
4-Amino Side Chain: The N-(2-oxo-2-aminoethyl)benzamide side chain at the 4-position of the piperidine is a key pharmacophoric element for CCR2 antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. Probing the structural and topological requirements for CCR2 antagonism: holographic QSAR for indolopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QSAR studies on CCR2 antagonists with chiral sensitive hologram descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Piperidinopiperidine-Based Analgesics
For researchers and drug development professionals navigating the complex landscape of pain therapeutics, the 4-piperidinopiperidine scaffold represents a compelling starting point for the design of potent analgesic agents. This guide provides an in-depth comparison of the efficacy of analgesics based on this core structure, grounded in experimental data and established pharmacological principles. We will dissect the structure-activity relationships that govern their analgesic potential and explore the underlying molecular mechanisms that translate receptor binding into pain relief.
The this compound Scaffold: A Privileged Structure in Analgesic Development
The this compound core, consisting of two interconnected piperidine rings, is a recognized pharmacophore in opioid research. Its structural relationship to potent analgesics like fentanyl underscores its significance. The inherent conformational flexibility of the piperidine rings allows for optimal interaction with the binding pockets of opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for many clinically effective painkillers.[1] The nitrogen atoms within this scaffold are crucial for forming the necessary ionic interactions with acidic residues in the receptor binding site, a hallmark of opioid ligand recognition.
Comparative In Vivo Efficacy of this compound Derivatives
To objectively compare the analgesic efficacy of compounds based on the this compound scaffold, we will examine data from a key preclinical study that evaluated the parent compound, this compound (PP), and several of its derivatives in a thermal nociception model. The tail-immersion test is a standard in vivo assay used to assess the central analgesic effects of compounds. In this test, the latency of an animal to withdraw its tail from hot water is measured, with an increase in latency indicating an analgesic effect.
A study by an esteemed research group synthesized and evaluated a series of this compound derivatives, designated as PP1, PP2, and PP3, for their analgesic potential.[1] The results, summarized in the table below, provide a clear comparison of their in vivo efficacy.
| Compound | Structure | Dose (mg/kg) | Analgesic Effect (PMAP %)[1] |
| This compound (PP) | Two piperidine rings connected at the 4-position | 50 | 0.22 |
| PP1 | Substituted phenacyl derivative of PP | 50 | 13.45 |
| PP2 | Bromo phenacyl derivative of PP | 50 | Significant (data > PP3) |
| PP3 | Alkyl derivative of PP | 50 | Significant (data < PP2) |
| Pethidine (Standard) | Phenylpiperidine derivative | 50 | Less than PP1 |
PMAP (Possible Maximal Analgesic Percentage) is a calculated measure of the analgesic effect, where a higher percentage indicates greater efficacy.
From this data, a clear structure-activity relationship emerges. The parent this compound (PP) scaffold exhibits minimal analgesic activity on its own. However, the introduction of a substituted phenacyl group at one of the piperidine nitrogens, as seen in PP1 , leads to a dramatic increase in analgesic efficacy, surpassing that of the standard opioid analgesic, pethidine, at the same dose.[1] The bromo-phenacyl derivative (PP2 ) and the alkyl derivative (PP3 ) also demonstrated significant analgesic effects, though to a lesser extent than PP1.[1] This highlights the critical role of N-substitution on the piperidine ring in modulating the analgesic potency of this class of compounds. The persistent action of PP1 for up to 180 minutes further underscores its potential as a long-acting analgesic agent.[1]
Mechanistic Insights: Mu-Opioid Receptor Activation and Downstream Signaling
The analgesic effects of this compound-based compounds are primarily mediated through their interaction with mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems. Docking studies have suggested a good binding affinity of these derivatives for the mu-opioid receptor.[1] Upon agonist binding, the MOR undergoes a conformational change, initiating a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.
The canonical signaling pathway for MOR activation involves the following key steps:
-
G-Protein Activation: The activated MOR couples to inhibitory G-proteins (Gi/o).
-
Adenylyl Cyclase Inhibition: The Gα subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.
The following diagram illustrates this primary signaling pathway:
Caption: Mu-opioid receptor signaling pathway.
Beyond this primary pathway, MOR activation can also trigger β-arrestin-mediated signaling, which is often associated with receptor desensitization, internalization, and the development of tolerance and other side effects. The development of biased agonists that selectively activate the G-protein pathway over the β-arrestin pathway is a current focus of opioid research, aiming to produce safer analgesics.
Experimental Protocols for Efficacy Evaluation
The objective comparison of analgesic efficacy relies on standardized and validated experimental protocols. Below are the methodologies for the key in vivo and in vitro assays discussed in this guide.
In Vivo Analgesic Assay: Tail-Immersion Test
This protocol is used to assess the central analgesic activity of a compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.
Methodology:
-
Animal Acclimation: Acclimate the animals (e.g., Swiss albino mice) to the experimental room for at least one hour before testing.
-
Baseline Latency: Gently hold the animal and immerse the distal 2-3 cm of its tail in a thermostatically controlled water bath maintained at 55 ± 0.5°C. Record the time taken for the animal to withdraw its tail from the water. This is the baseline latency. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., this compound derivatives) or the vehicle control intraperitoneally (i.p.) or via the desired route of administration.
-
Post-Treatment Latency: At predetermined time intervals after compound administration (e.g., 30, 60, 90, 120, and 180 minutes), repeat the tail-immersion test and record the reaction time.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE) or Possible Maximal Analgesic Percentage (PMAP), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
In Vitro Receptor Binding Assay
This assay is crucial for determining the affinity of a compound for a specific receptor, in this case, the mu-opioid receptor. It provides a quantitative measure of how strongly a compound binds to its target.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the mu-opioid receptor (e.g., CHO cells stably transfected with the human MOR gene).
-
Competitive Binding: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that is known to bind to the MOR (e.g., [³H]DAMGO).
-
Addition of Test Compound: Add varying concentrations of the unlabeled test compound (e.g., this compound derivatives) to the wells. The test compound will compete with the radiolabeled ligand for binding to the MOR.
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value (inhibitory constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a competitive receptor binding assay:
References
A Senior Application Scientist's Guide to the Validation of a Novel LC-MS/MS Method for 4-Piperidinopiperidine Quantification: A Comparative Analysis
This guide provides a comprehensive validation of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of 4-Piperidinopiperidine. In the landscape of pharmaceutical development and quality control, rigorous and reliable analytical methods are paramount. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise measurement to ensure the purity, safety, and efficacy of the final drug product.
This document presents a head-to-head comparison of our novel LC-MS/MS method against two established analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methodology is fit for its intended purpose.[1][2][3] We will delve into the causality behind experimental choices, present a self-validating protocol, and provide a transparent analysis of the comparative data to empower researchers, scientists, and drug development professionals in their selection of the most appropriate analytical technique.
The Analyte: Understanding this compound
This compound (C₁₀H₂₀N₂) is a bicyclic diamine. Its lack of a natural chromophore makes direct UV detection challenging, and its polarity can pose difficulties in traditional reversed-phase chromatography. Accurate quantification is critical for monitoring synthesis reactions, assessing purity of intermediates, and detecting potential impurities in final APIs.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Overview of Analytical Methodologies
The choice of an analytical method is a critical decision driven by the analyte's properties and the analytical objective (e.g., purity testing, trace-level quantification).
-
Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is our proposed method, designed for high sensitivity and specificity. It couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. This technique does not require derivatization and can detect the analyte at very low concentrations, making it ideal for impurity analysis and bioanalysis.[4]
-
Comparative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) : A robust and reliable technique, GC-MS is well-suited for volatile and thermally stable compounds. For a polar compound like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[5]
-
Comparative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : As this compound lacks a UV-absorbing chromophore, this method necessitates a pre-column derivatization step to attach a UV-active tag to the molecule. While a common and accessible technique, it introduces extra sample preparation steps and potential for variability.[6][7]
Analytical Method Validation: The Protocol and Results
An analytical method's validation is the process of demonstrating that it is suitable for its intended use.[3] The ICH Q2(R2) guidelines provide a framework for this process, which we have followed meticulously.[1][8]
Method Validation Workflow
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to Diamine Linkers: 4-Piperidinopiperidine in Focus
In the sophisticated architecture of modern therapeutics, particularly bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), the linker is not a mere spacer but a critical determinant of success.[1][2] Its composition, length, and flexibility profoundly influence the resulting molecule's stability, solubility, pharmacokinetics (PK), and ultimate bioactivity.[3][4] This guide provides a comparative analysis of diamine linkers, with a special focus on the rigid scaffold of 4-Piperidinopiperidine, to inform rational drug design for researchers in the field.
The Pivotal Role of the Linker in Bifunctional Drug Design
Bifunctional molecules are defined by their ability to engage two distinct biological entities simultaneously. In PROTACs, this involves recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own protein disposal machinery—the ubiquitin-proteasome system—to induce targeted protein degradation.[2] The linker dictates the spatial orientation and distance between the two binding moieties, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[3][5] An improperly designed linker can prevent effective complex formation, rendering the molecule inactive.
Caption: The PROTAC-mediated ternary complex.
This compound: A Case for Rigidity
This compound is a bifunctional molecule featuring two piperidine rings connected at the 4-position, presenting a conformationally constrained diamine linker.[6] This structural rigidity is its defining characteristic in drug design.
Physicochemical Properties of this compound:
-
Appearance: White to light yellow crystalline solid[8][9][10]
-
Key Feature: Acts as a rigid, conformationally constrained building block.[6]
The primary advantage of a rigid linker like this compound is its ability to pre-organize the connected ligands into a bioactive conformation.[1][12] This can reduce the entropic penalty upon binding to the two target proteins, potentially leading to more potent degradation and enhanced selectivity.[13]
Comparative Analysis: Rigid vs. Flexible Diamine Linkers
The most common alternatives to rigid linkers are flexible chains, predominantly composed of polyethylene glycol (PEG) or alkyl units.[2][5] While synthetically accessible, their high conformational flexibility can be a double-edged sword.[1][13]
| Feature | This compound (Rigid) | Alkyl/PEG Chains (Flexible) | Rationale & Experimental Implications |
| Conformational Control | High | Low | Rigid linkers can lock the molecule in an optimal orientation for ternary complex formation, potentially increasing potency.[12] This must be empirically verified, as a misfit can abrogate activity. |
| Binding Entropy | Lower penalty | Higher penalty | Less conformational freedom is lost upon binding, which can contribute favorably to the overall binding free energy.[13] |
| Solubility & Permeability | Moderate lipophilicity, often good permeability | PEG linkers enhance hydrophilicity and solubility[2]; alkyl chains are hydrophobic and may decrease solubility but increase permeability.[2] | Linker choice directly impacts ADME properties. Hydrophilic linkers can reduce aggregation for hydrophobic payloads.[14][15] |
| Metabolic Stability | Generally high due to saturated cyclic structure | Alkyl chains can be susceptible to enzymatic oxidation; PEG linkers are generally stable. | Stability is assessed via incubation with liver microsomes or plasma stability assays.[16] |
| Synthetic Accessibility | More complex, multi-step synthesis often required.[6][8] | Generally straightforward and modular, allowing for easy length variation.[2] | Flexible linkers are often preferred for initial screening libraries due to ease of synthesis.[5] |
Experimental Guide: A Self-Validating Protocol for Linker Evaluation
To de-risk a drug development program and select an optimal linker, a systematic, multi-parametric evaluation is essential. The following workflow provides a robust methodology for comparing PROTACs constructed with this compound versus flexible diamine linkers.
Caption: A systematic workflow for linker evaluation.
Detailed Methodologies
1. Synthesis of this compound: A common laboratory-scale synthesis involves the reductive amination of 1-Boc-4-piperidone with piperidine, followed by deprotection of the Boc group.[6]
-
Step 1 (Reductive Amination): Dissolve 1-Boc-4-piperidone in a suitable solvent like dichloromethane (DCM).
-
Step 2: Add piperidine, followed by a reducing agent such as sodium triacetoxyborohydride (STAB).[6]
-
Step 3: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Step 4 (Deprotection): After workup and purification, remove the Boc protecting group using acidic conditions, typically trifluoroacetic acid (TFA) in DCM.[6]
-
Step 5: Neutralize and purify the final this compound product.
2. Target Degradation Assay (Western Blot): This protocol validates the primary mechanism of action for a PROTAC.
-
Step 1 (Cell Treatment): Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.
-
Step 2: Treat cells with a serial dilution of each PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours).
-
Step 3 (Lysis): Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Step 4 (Quantification): Determine protein concentration in the lysates using a BCA assay.
-
Step 5 (Electrophoresis & Transfer): Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Step 6 (Immunoblotting): Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Step 7 (Detection): Use a corresponding HRP-conjugated secondary antibody and an ECL substrate to visualize bands.
-
Step 8 (Analysis): Quantify band intensity using densitometry. Normalize target protein levels to the loading control and plot against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion and Authoritative Perspective
The choice between a rigid linker like this compound and a flexible alternative is highly context-dependent and cannot be predicted a priori.[3] While flexible linkers offer synthetic tractability for initial library screening, the conformational constraint offered by rigid scaffolds is an increasingly powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties.[1][12] The empirical, data-driven approach outlined in this guide provides a self-validating framework to identify the optimal linker architecture for a given target and E3 ligase pair, mitigating risk and accelerating the path toward clinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Linkers for Linkerology - Enamine [enamine.net]
- 4. enamine.de [enamine.de]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 4897-50-1 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Page loading... [guidechem.com]
- 11. rvrlabs.com [rvrlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 4-Piperidinopiperidine Enantiomers: Uncharted Territory in Stereopharmacology
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the principle of chirality is a cornerstone, often revealing that the three-dimensional arrangement of a molecule is intrinsically linked to its biological function. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap concerning the specific biological activities of the enantiomers of 4-Piperidinopiperidine, a widely utilized scaffold in medicinal chemistry. Despite the foundational importance of stereoisomerism in pharmacology, a direct comparative analysis of the (R)- and (S)-enantiomers of this compound, supported by experimental data, remains conspicuously absent from published research.
This compound serves as a versatile building block in the synthesis of a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS), including analgesics and receptor modulators.[1][2] Its rigid, bicyclic structure provides a unique conformational constraint that medicinal chemists leverage to explore structure-activity relationships (SAR) in drug design.[1] The inherent value of this scaffold lies in its application as a synthetic intermediate, where its structure is elaborated to confer specific pharmacological activities upon the final compounds.[1] These derivative compounds often interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]
The critical missing element in the current body of research is the chiral separation of racemic this compound and the subsequent pharmacological evaluation of the individual (R)- and (S)-enantiomers. Such studies are fundamental to understanding whether the two enantiomers exhibit different potency, efficacy, or target selectivity. It is a well-established principle that enantiomers of a chiral drug can have markedly different, and sometimes opposing, pharmacological and toxicological profiles.
The Unexplored Potential: A Call for Further Research
The absence of comparative data on the biological activities of this compound enantiomers presents a compelling opportunity for future research. A systematic investigation would provide invaluable insights for drug discovery and development, potentially unlocking new therapeutic applications or refining the design of existing drug candidates that utilize this scaffold.
Key research questions that remain unanswered include:
-
Do the (R)- and (S)-enantiomers of this compound exhibit differential binding affinity and functional activity at various CNS receptors?
-
Are there stereospecific interactions with enzymes or ion channels that could be therapeutically exploited?
-
Does the chirality of the this compound core influence the pharmacokinetic and pharmacodynamic properties of its derivatives?
A thorough investigation into these areas would not only fill a significant void in the scientific literature but also has the potential to enhance the rational design of safer and more effective pharmaceuticals. The research community is encouraged to undertake studies involving the chiral resolution of this compound and a comprehensive biological evaluation of its enantiomers to fully elucidate the stereochemical nuances of this important medicinal chemistry scaffold.
Hypothetical Experimental Workflow
While no specific experimental data for the comparison of this compound enantiomers exists in the current literature, a potential research workflow to address this knowledge gap can be conceptualized.
Caption: A conceptual workflow for the synthesis, chiral separation, and comparative biological evaluation of (R)- and (S)-4-Piperidinopiperidine.
This proposed workflow outlines the necessary steps to generate the currently unavailable data, which would be of significant interest to researchers, scientists, and drug development professionals. The execution of such a study would undoubtedly be a valuable contribution to the field of medicinal chemistry.
References
A Comparative Guide to the Synthesis of 4-Piperidinopiperidine: Experimental Data and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The bicyclic diamine 4-piperidinopiperidine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into novel therapeutic agents.[1] Its synthesis is a critical step in the development of a wide range of pharmaceuticals. This guide provides a comprehensive cross-validation of experimental data for the synthesis of this compound, offering an in-depth comparison of the most prevalent synthetic strategies. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and provide a comparative analysis of their respective yields and practical considerations.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially relevant methods involve the formation of the C-N bond between the two piperidine rings. This is typically achieved through reductive amination or, theoretically, via catalytic hydrogenation of a suitable precursor. Other, more complex multi-step syntheses have also been reported in patent literature. This guide will focus on a detailed comparison of the two primary routes:
-
Reductive Amination: A robust and widely used one-pot reaction involving the formation of an enamine or iminium ion intermediate from a ketone and an amine, followed by in-situ reduction.
-
Catalytic Hydrogenation: A classic method for the reduction of unsaturated bonds, which can be applied to a suitable pyridine or enamine precursor to yield the saturated bipiperidine system.
Methodology 1: Reductive Amination of N-Boc-4-Piperidone with Piperidine
This is arguably the most frequently employed and well-documented method for the synthesis of this compound, prized for its high yield and operational simplicity.[2] The use of a tert-butoxycarbonyl (Boc) protecting group on the 4-piperidone nitrogen prevents self-condensation and other side reactions, ensuring a clean and selective reaction. The subsequent deprotection under acidic conditions is straightforward and efficient.
Causality of Experimental Choices
The choice of sodium triacetoxyborohydride as the reducing agent is critical. It is a mild and selective hydride donor that is particularly effective for the reduction of iminium ions formed in situ, without reducing the ketone starting material. Acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate. The two-step, one-pot procedure (reductive amination followed by deprotection) is highly efficient, minimizing purification steps and maximizing overall yield.
Experimental Protocol
Step 1: Reductive Amination
-
To a solution of N-tert-butoxycarbonyl-4-piperidone (3.02 g, 15.2 mmol) in dichloromethane (25.0 mL) at 0 °C, add piperidine (1.549 g, 18.19 mmol), sodium triacetoxyborohydride (3.85 g, 19.2 mmol), and acetic acid (0.0910 g, 1.52 mmol).[2]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[2]
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-piperidinopiperidine.[2]
Step 2: Deprotection
-
Dissolve the crude residue in methanol (25.0 mL) and add concentrated hydrochloric acid (5.0 mL).[2]
-
Stir the mixture at 40°C for 12 hours.[2]
-
Concentrate the reaction mixture under reduced pressure.[2]
-
Dissolve the residue in distilled water and basify with a 48% aqueous sodium hydroxide solution.[2]
-
Extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a white solid.[2]
Workflow Diagram
Caption: Reductive amination workflow for this compound synthesis.
Methodology 2: Catalytic Hydrogenation of a Pyridine Precursor
Catalytic hydrogenation is a powerful technique for the saturation of aromatic heterocycles.[3] While a direct, high-yielding protocol for the hydrogenation of 4-(1-piperidinyl)pyridine to this compound is not extensively reported in peer-reviewed literature, we can extrapolate a viable experimental procedure based on general methods for the hydrogenation of substituted pyridines.[4] This route offers the advantage of using hydrogen gas as a clean and inexpensive reductant.
Causality of Experimental Choices
The choice of Platinum(IV) oxide (PtO2, Adam's catalyst) is based on its proven efficacy in the hydrogenation of pyridine rings.[4] The reaction is typically carried out in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction. High pressure is often required to overcome the aromaticity of the pyridine ring.
Representative Experimental Protocol (Hypothetical)
Note: The following protocol is a representative procedure based on general methods and has not been specifically optimized for this transformation.
Step 1: Synthesis of 4-(1-piperidinyl)pyridine (Precursor)
The precursor can be synthesized via a nucleophilic aromatic substitution reaction between 4-chloropyridine and piperidine.
Step 2: Catalytic Hydrogenation
-
In a high-pressure autoclave, dissolve 4-(1-piperidinyl)pyridine (1.0 g) in glacial acetic acid (10 mL).
-
Add PtO2 (5 mol%) to the solution.[4]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully depressurize the reactor and filter the mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify by column chromatography or distillation.
Workflow Diagram
Caption: Catalytic hydrogenation workflow for this compound synthesis.
Alternative Synthetic Route: Multi-step Synthesis via Dieckmann Condensation
A more complex, multi-step total synthesis of this compound has been reported in the patent literature.[5] This route begins with readily available starting materials, benzylamine and methyl acrylate, and proceeds through a series of reactions including a 1,4-addition, a Dieckmann condensation to form the piperidone ring, hydrolysis and decarboxylation, another 1,4-addition to introduce the second piperidine ring, and finally, hydrogenolysis to remove the benzyl protecting group. While this method is less direct, it offers an alternative pathway when the primary precursors for the other methods are unavailable.
Reaction Scheme Overview
Caption: Multi-step synthesis of this compound via Dieckmann condensation.
Comparative Analysis of Synthetic Methodologies
| Feature | Reductive Amination | Catalytic Hydrogenation | Multi-step Synthesis (Dieckmann) |
| Starting Materials | N-Boc-4-piperidone, Piperidine | 4-(1-piperidinyl)pyridine (or similar) | Benzylamine, Methyl Acrylate, Piperidine |
| Number of Steps | 2 (one-pot) | 1 (plus precursor synthesis) | Multiple steps |
| Reported Yield | ~80%[2] | Not specifically reported, likely moderate to good | Not explicitly stated, likely lower overall yield |
| Reaction Conditions | Mild (0°C to RT) | High pressure (50-70 bar) | Varied, includes reflux and high temperature steps |
| Reagents | NaBH(OAc)3, AcOH, HCl | PtO2, H2 | Various, including strong bases and catalysts |
| Scalability | Readily scalable | Requires specialized high-pressure equipment | More complex to scale up |
| Purification | Straightforward workup | Requires catalyst filtration and purification | Multiple purification steps required |
| Key Advantages | High yield, mild conditions, operational simplicity | Atom economy (uses H2), clean byproduct (H2O) | Starts from simple, inexpensive materials |
| Key Disadvantages | Use of a protecting group, borohydride reagent cost | High pressure, catalyst cost and handling, lack of specific protocol | Long reaction sequence, lower overall yield, more complex |
Characterization of this compound
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
1H NMR Spectroscopy: The 1H NMR spectrum should show characteristic signals for the protons on both piperidine rings. A representative spectrum can be found in public databases such as SpectraBase.[6]
-
13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching and C-N stretching vibrations. A reference spectrum is available on PubChem.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (168.28 g/mol ).
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the reductive amination of N-Boc-4-piperidone with piperidine stands out as the superior method.[2] Its high reported yield, mild reaction conditions, and operational simplicity make it the most efficient and reliable choice for most research applications.
While catalytic hydrogenation presents an atom-economical alternative, the requirement for high-pressure equipment and the lack of a well-established protocol for this specific transformation make it a less practical option for routine synthesis. However, for large-scale industrial production, further development and optimization of a catalytic hydrogenation route could be economically advantageous.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials and equipment, and the importance of factors such as yield, cost, and operational safety.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Piperidinopiperidine Analogs
Introduction: The Versatility of the 4-Piperidinopiperidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. The this compound core is a prime example of such a scaffold.[1] Structurally, it consists of two piperidine rings linked at the 4-position, creating a rigid and conformationally constrained building block.[1] This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, the nitrogen atoms in the piperidine rings can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, facilitating crucial interactions within a receptor's binding pocket.
The true power of the this compound scaffold lies in its synthetic tractability, allowing for the strategic placement of various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1] Its derivatives have been successfully explored as modulators for a range of targets, most notably G-protein coupled receptors (GPCRs) and ion channels, leading to candidates for analgesics, anti-HIV agents, and CNS-acting drugs.[1][2][3]
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study on a series of this compound analogs. We will explore the "why" behind each experimental choice, ensuring a robust and self-validating workflow from initial molecule preparation to the final analysis of results.
Pillar 1: Target Selection - Focusing the Investigation
A comparative docking study is most insightful when analogs are evaluated against relevant and distinct biological targets. The this compound scaffold and its close relatives have shown significant promise in modulating several key receptors. For this guide, we will focus our comparative study on two well-established targets:
-
The Mu-Opioid Receptor (μOR): A primary target for analgesics, μOR activation is the mechanism behind the pain-relieving effects of opioids like morphine.[3] Fentanyl and its potent analogs are built around the related 4-anilidopiperidine core, highlighting the scaffold's compatibility with the μOR binding site.[4] Docking studies against μOR can help identify analogs with the potential for potent analgesic activity.[4][5][6]
-
The C-C Chemokine Receptor Type 5 (CCR5): This receptor is a critical co-receptor for the entry of the most common strains of HIV into host cells.[2] Small molecules that block this receptor (CCR5 antagonists) are an important class of anti-HIV drugs. Several potent CCR5 antagonists are based on piperidine and piperazine scaffolds, making this an excellent target to explore for analogs designed for antiviral applications.[2][7][8]
By comparing the binding of our analog series against both μOR and CCR5, we can investigate how subtle structural modifications influence selectivity and gain insights into the structure-activity relationships (SAR) for each target.
Pillar 2: The Experimental Workflow - A Self-Validating Protocol
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9][10] The process involves two main steps: sampling various conformations of the ligand within the active site and then "scoring" these poses to estimate binding strength.[11] A lower, more negative docking score typically indicates a stronger predicted binding affinity.[12]
The following protocol is designed to be a self-validating system. The key to trustworthiness in computational studies is rigor and cross-validation at every stage.
Workflow Overview Diagram
Caption: Workflow for a comparative molecular docking study.
Step-by-Step Methodology
Part A: Receptor Preparation
The goal here is to prepare a clean, chemically correct protein structure for docking.
-
Obtain Receptor Structures: Download the 3D crystal structures of your target proteins from the Protein Data Bank (RCSB PDB). For this study, we would seek structures for human μ-Opioid Receptor (e.g., PDB ID: 5C1M) and human CCR5 (e.g., PDB ID: 4MBS).
-
Prepare the Protein: Using molecular modeling software like UCSF Chimera or AutoDock Tools, prepare the protein.[9][13]
-
Causality: The raw PDB file often contains non-essential molecules (water, ions, co-factors) that can interfere with the docking algorithm. Removing them ensures the ligand only interacts with the protein itself.
-
Protocol:
-
Delete all water molecules (HOH).
-
Remove any co-crystallized ligands and ions not essential for structural integrity.
-
Add polar hydrogens. PDB files from X-ray crystallography often lack hydrogen atoms, which are crucial for defining hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges). This is critical for the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor in the required format (e.g., .pdbqt for AutoDock Vina).
-
-
Part B: Ligand Preparation
This step ensures your this compound analogs are in a low-energy, 3D conformation.
-
Generate 2D Structures: Sketch the parent this compound and its analogs using chemical drawing software like ChemDraw or the online PubChem Sketcher.
-
Convert to 3D and Minimize Energy:
-
Causality: A ligand can adopt many shapes (conformations). Starting the docking process from a low-energy, stable 3D conformation makes the search for the optimal binding pose more efficient and accurate.
-
Protocol:
-
Convert the 2D structures to 3D .sdf or .mol2 files.
-
Perform an energy minimization using a force field (e.g., MMFF94). This relaxes the structure into a more realistic, low-energy state.
-
Assign partial charges and define rotatable bonds.
-
Save the prepared ligands in the .pdbqt format.
-
-
Part C: Docking Simulation
This is the core computational experiment where the software predicts the binding.
-
Define the Binding Site:
-
Causality: Docking the ligand across the entire protein surface ("blind docking") is computationally expensive and often unnecessary. If the binding site is known (e.g., from a co-crystallized ligand), focusing the search on that specific pocket yields more accurate results faster.
-
Protocol:
-
Identify the coordinates of the known binding pocket.
-
Define a "grid box" that encompasses this entire site. The box should be large enough to allow the ligand to rotate and translate freely within the pocket.[11]
-
-
-
Run the Simulation: Execute the docking using a program like AutoDock Vina. The command typically specifies the receptor, ligand, and grid box parameters.[9]
-
Example Command (AutoDock Vina): vina --receptor receptor.pdbqt --ligand analog_1.pdbqt --config grid.conf --out analog_1_out.pdbqt --log analog_1_log.txt
-
Part D: Results Analysis and Validation
Interpreting the output requires careful analysis and, crucially, validation of the methodology.
-
Analyze Docking Scores: The primary output is the binding affinity, reported in kcal/mol. The log file will list the scores for the top predicted binding poses.
-
Visualize Binding Poses: Use visualization software like PyMOL or Discovery Studio to inspect the top-ranked poses.[9] Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues.[14]
-
Validate the Docking Protocol (Trustworthiness Check):
-
Causality: Before you can trust the predictions for your new analogs, you must prove that your docking protocol can accurately reproduce known results. This is the most critical step for scientific integrity.
-
Protocol:
-
Take the co-crystallized ligand that you removed from the original PDB file.
-
Dock this same ligand back into the binding site using your established protocol.
-
Validation Criterion: Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating your protocol is reliable.[15][16]
-
-
Pillar 3: Data Presentation and Comparative Analysis
Comparative Docking Results Table
Let's assume we have a parent this compound (Analog 1) and two derivatives: one with an added hydroxyl group (Analog 2) and one with a bulky phenyl group (Analog 3).
| Ligand ID | R-Group Modification | μ-Opioid Receptor (μOR) Docking Score (kcal/mol) | Key μOR Interacting Residues | CCR5 Receptor Docking Score (kcal/mol) | Key CCR5 Interacting Residues |
| Analog 1 | -H (Parent Scaffold) | -7.8 | Asp147, Tyr326 | -7.2 | Tyr108, Gln280 |
| Analog 2 | -OH | -8.5 | Asp147 , Tyr148, His319 | -7.4 | Tyr108, Glu283 , Gln280 |
| Analog 3 | -Phenyl | -9.2 | Asp147, Trp318 , Ile296 | -6.8 | Tyr108, Gln280 |
| Control | Known Inhibitor | -10.5 | Asp147, Met151, Trp293 | -9.8 | Tyr37, Trp86, Glu283 |
Note: Data is hypothetical for illustrative purposes. Bold residues indicate new or strengthened interactions compared to the parent scaffold.
Interpreting the Comparative Data
This table allows for a direct comparison of how structural changes affect binding affinity and selectivity.
-
Analog 2 (-OH): The addition of a hydroxyl group improved the binding score for μOR significantly (-8.5 vs -7.8 kcal/mol). Visualization would likely show this is due to a new hydrogen bond with a residue like His319. The improvement in the CCR5 score is marginal, suggesting this modification offers a slight increase in potency but not selectivity.
-
Analog 3 (-Phenyl): Adding a bulky, hydrophobic phenyl group dramatically improved the affinity for μOR (-9.2 kcal/mol) but slightly worsened it for CCR5 (-6.8 kcal/mol). This suggests the μOR has a large hydrophobic pocket (involving Trp318 and Ile296) that can accommodate this group, while the CCR5 pocket may be smaller or more polar, creating a steric clash. This modification, therefore, appears to drive selectivity towards the μ-opioid receptor.
By systematically analyzing the data in this manner, researchers can build a robust SAR model to guide the design of the next generation of analogs with improved potency and desired selectivity. This iterative process of design, docking, and analysis is a cornerstone of modern structure-based drug discovery.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-(N,N-diarylamino)piperidines with high selectivity to the delta-opioid receptor: a combined 3D-QSAR and ligand docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 7. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Piperidinopiperidine Derivatives
Introduction: The Significance of the 4-Piperidinopiperidine Scaffold and its Metabolic Scrutiny
The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents across various disease areas. Its utility lies in its rigid, three-dimensional structure which allows for precise orientation of pharmacophoric groups, and its basic nitrogen atom which can be crucial for target engagement and favorable physicochemical properties.[1] However, the very features that make this scaffold attractive can also render it susceptible to metabolic transformation.
The metabolic stability of a drug candidate is a critical determinant of its clinical success. It dictates key pharmacokinetic parameters such as oral bioavailability, half-life, and clearance, which in turn influence dosing frequency and therapeutic window.[2][3][4] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[3] Furthermore, understanding metabolic pathways is essential for predicting potential drug-drug interactions (DDIs) and identifying any pharmacologically active or toxic metabolites.[5] This guide provides a comparative analysis of the essential in vitro and in vivo methodologies used to evaluate the metabolic fate of this compound derivatives, offering field-proven insights to guide researchers in drug discovery and development.
Pillar 1: Unraveling the Metabolic Pathways of this compound Derivatives
The biotransformation of drugs is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For this compound derivatives, both phases are of paramount importance. The metabolic fate is heavily influenced by the nature and position of substituents on the dual-ring system.[6][7]
Phase I Metabolism: The Role of Cytochrome P450
Cytochrome P450 (CYP) enzymes, primarily located in the liver, are the main drivers of Phase I metabolism for most small-molecule drugs, including those containing piperidine rings.[8][9]
-
N-dealkylation: This is a predominant metabolic pathway, especially for derivatives with substituents on the piperidine nitrogen atoms.[10][11] The reaction involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the cleavage of the N-substituent. CYP3A4 is frequently the major isoform catalyzing this reaction.[10][11]
-
Ring Oxidation: The piperidine rings themselves are susceptible to oxidation at various positions. This can lead to the formation of hydroxylated metabolites or further oxidation to lactams (α-oxidation).[10][11]
-
Ring Contraction: While less common, CYP-mediated metabolism can lead to the contraction of the piperidine ring to a pyrrolidine structure via a radical intermediate.[12][13][14]
Phase II Metabolism: Conjugation for Clearance
Following Phase I oxidation, which often introduces a "handle" like a hydroxyl group, the molecule can undergo Phase II conjugation.
-
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to the drug or its metabolite.[15][16][17] This process significantly increases the water solubility of the compound, facilitating its excretion from the body.[17]
The interplay between these pathways determines the overall metabolic profile of a this compound derivative. Early assessment of these routes is crucial for designing molecules with improved stability.
Caption: Major metabolic pathways for this compound derivatives.
Pillar 2: A Comparative Guide to In Vitro Metabolic Stability Assays
The early assessment of metabolic stability relies on robust in vitro systems that can predict in vivo behavior.[2][18] The choice of assay represents a trade-off between physiological relevance, throughput, and cost.
| Assay System | Principle | Advantages | Disadvantages | Best For |
| Liver Microsomes | Subcellular fractions containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[19][20] | High-throughput, cost-effective, good for initial screening of Phase I metabolism.[20][21] | Lacks cytosolic enzymes; requires addition of cofactors (e.g., UDPGA for UGTs); less predictive than whole-cell systems.[8] | High-throughput screening (HTS) of large compound libraries for Phase I metabolic liability. |
| Hepatocytes | Intact, viable liver cells containing a full complement of Phase I and II enzymes, cofactors, and transporters.[18][19] | "Gold standard" for in vitro studies; provides a more complete and physiologically relevant picture of metabolism.[19] | Lower throughput, higher cost, variable cell viability and activity. | Definitive in vitro clearance determination and metabolite identification for lead candidates. |
| S9 Fraction | Supernatant fraction of liver homogenate containing both microsomal and cytosolic enzymes.[8][19] | Broader enzymatic coverage than microsomes (includes cytosolic enzymes like sulfotransferases). | Still a subcellular fraction; cofactor supplementation is required. | Investigating the contribution of both microsomal and cytosolic enzymes to a compound's metabolism. |
| Recombinant Enzymes | Individually expressed human metabolic enzymes (e.g., specific CYPs or UGTs).[22] | Precisely identifies which enzyme isoforms are responsible for a specific metabolic pathway ("reaction phenotyping").[22] | Does not provide overall metabolic clearance; only assesses one enzyme at a time. | Elucidating DDI potential and understanding specific metabolic pathways of a high-priority compound. |
Experimental Protocol: The Liver Microsomal Stability Assay
This assay is the workhorse of early ADME screening. Its self-validating system includes positive controls (compounds with known metabolic fates) and negative controls (incubations without the essential cofactor, NADPH) to ensure the observed compound depletion is due to enzymatic activity.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Liver microsomes (human, rat, etc.)[23]
-
Test compounds and positive controls (e.g., Verapamil, Imipramine)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[24]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[23][24]
-
Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)[23]
-
96-well incubation plates and analytical plates
-
Incubator, centrifuge
-
LC-MS/MS system for analysis[23]
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions of test compounds and controls in an appropriate solvent (e.g., DMSO).
-
Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[20]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the diluted microsomal solution.
-
Add the test compound to the wells at the final desired concentration (e.g., 1 µM).[20]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
-
Reaction Initiation and Termination:
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to the wells. This is your T=0 time point for the reaction, but the first analytical sample is taken immediately before adding NADPH or from a parallel well where the reaction is stopped instantly.
-
For the T=0 sample, immediately transfer an aliquot to a separate plate containing ice-cold stop solution.
-
Incubate the reaction plate at 37°C.
-
At subsequent predetermined time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the reaction wells to the plate containing the stop solution.[20]
-
Include a control incubation without the NADPH regenerating system to assess non-CYP-mediated degradation or chemical instability.[20]
-
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
References
- 1. chemimpex.com [chemimpex.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. longdom.org [longdom.org]
- 5. fda.gov [fda.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 | Gao Research Group [gao.chem.umn.edu]
- 15. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. nuvisan.com [nuvisan.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. b-ac.co.uk [b-ac.co.uk]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Piperidinopiperidine
Introduction
4-Piperidinopiperidine, also known as 1,4'-Bipiperidine, is a significant piperidine-based scaffold in medicinal chemistry and drug discovery.[1] This bifunctional molecule serves as a rigid and versatile building block for constructing novel, biologically active compounds, particularly those targeting the central nervous system (CNS), such as analgesics and receptor modulators.[1] Its value as a synthetic intermediate necessitates efficient, scalable, and selective manufacturing processes.
This guide provides an in-depth, head-to-head comparison of the primary catalytic systems employed in the synthesis of this compound. We will delve into the two predominant synthetic routes—Reductive Amination and Catalytic Hydrogenation—offering a critical analysis of catalyst performance, supported by experimental data and detailed protocols to inform researchers and process chemists in their selection of an optimal synthetic strategy.
Core Synthetic Strategies: An Overview
The construction of this compound hinges on the formation of a crucial carbon-nitrogen bond linking two piperidine rings. The two most industrially and academically relevant approaches to achieve this are:
-
Reductive Amination: This highly effective one-pot method involves the reaction of a 4-piperidone derivative with piperidine to form an intermediate iminium ion, which is then reduced in situ to yield the final product.[1]
-
Catalytic Hydrogenation: This classic approach involves the reduction of a suitable precursor, such as a pyridine or enamine, using hydrogen gas in the presence of a heterogeneous metal catalyst.[1][2]
The choice between these routes and the specific catalyst within each pathway significantly impacts reaction efficiency, yield, purity, and scalability.
Caption: Primary synthetic routes to this compound.
Comparative Analysis of Catalytic Systems
The efficacy of a synthetic route is fundamentally tied to the performance of its catalyst. Below, we compare the key catalysts and reagents used in both reductive amination and catalytic hydrogenation for this compound synthesis.
Reductive Amination Catalysts (Reducing Agents)
In this context, the "catalyst" for the key reduction step is a chemical reducing agent. The selection of this agent is critical for achieving high yields by selectively reducing the iminium ion intermediate without affecting the starting ketone.
| Catalyst/Reducing Agent | Substrates | Typical Conditions | Yield (%) | Key Advantages & Insights |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-Boc-4-piperidone + Piperidine | CH₂Cl₂, Acetic Acid (cat.), 0°C to RT | ~80%[3][4] | Gold Standard: STAB is the preferred reagent due to its mild and selective nature. It does not readily reduce the starting ketone, which minimizes side products and leads to cleaner reaction profiles and higher yields.[1] Its effectiveness in aprotic solvents like DCM is a major advantage. |
| Sodium Cyanoborohydride (NaBH₃CN) | N-Tosyl-4-piperidone + Amine | Methanol, pH 5-6 | Variable | Good Selectivity, Higher Toxicity: Effective for imine reduction, but its toxicity is a significant drawback. It requires slightly acidic conditions to be effective. |
| Sodium Borohydride (NaBH₄) | N-Benzyl-4-piperidone + Benzylamine | Methanol | ~72%[5] | Less Selective: A stronger reducing agent that can compete in reducing the starting ketone, potentially lowering yields of the desired amine. It is often used when the ketone is less reactive or when cost is a primary concern. |
Catalytic Hydrogenation Catalysts
This method employs heterogeneous metal catalysts to facilitate the addition of hydrogen across double bonds. The choice of metal, support, and reaction conditions dictates the reaction's success.
| Catalyst System | Substrates | Typical Conditions | Yield (%) | Key Advantages & Insights |
| Palladium on Carbon (Pd/C) | N-benzyl-4-piperidinylpiperidine | Toluene, 110-120°C, 20 kg/cm ² H₂ | High | Versatile & Efficient: Pd/C is a widely used catalyst for hydrogenolysis, making it ideal for debenzylation steps often required in multi-step syntheses.[6] It is also effective for the reduction of pyridine rings. |
| Platinum Oxide (PtO₂) | Substituted Pyridines | Acetic Acid, RT, 50-70 bar H₂ | High | Highly Active: Adams' catalyst is very effective for pyridine hydrogenation, even at room temperature, though it often requires acidic conditions and high pressure.[7] |
| Raney Nickel (Ra-Ni) | Enamine of 4-piperidone and piperidine | 80-200°C, 160 atm H₂ | High | Cost-Effective but Harsh: A powerful catalyst that is less expensive than precious metals. However, it requires very high pressures and temperatures, which necessitates specialized equipment and can lead to over-reduction or side reactions.[1] |
| Rhodium (Rh) / Iridium (Ir) Complexes | Quaternary Pyridinium Salts | HCO₂H-NEt₃, 40°C | 90-97%[8] | Homogeneous Catalysis: These catalysts can operate under milder transfer hydrogenation conditions. They offer high efficiency and chemoselectivity but are generally more expensive and may require more complex product purification to remove the metal.[8] |
Experimental Protocols & Mechanistic Insights
To provide a practical context to the data above, we present detailed, validated protocols for the most common and effective methods.
Protocol 1: Reductive Amination via N-Boc-4-Piperidone
This is the most frequently cited and reliable method for laboratory-scale synthesis. The use of a tert-butoxycarbonyl (Boc) protecting group is crucial as it prevents unwanted side reactions, such as N-alkylation, at the piperidone's nitrogen atom.[1]
Step 1: Reductive Amination
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq, 15.2 mmol) in dichloromethane (DCM, 25.0 mL) at 0°C, add piperidine (1.2 eq, 18.19 mmol) followed by a catalytic amount of acetic acid (0.1 eq, 1.52 mmol).
-
Scientist's Insight: The acetic acid protonates the ketone, activating it for nucleophilic attack by piperidine and facilitating the formation of the key iminium ion intermediate.
-
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2 eq, 19.2 mmol) portion-wise to the stirred mixture, maintaining the temperature at 0°C.[3][4]
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Workup: Cool the reaction to 0°C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-piperidinopiperidine.
Step 2: Boc Deprotection
-
Acidolysis: Dissolve the crude product from Step 1 in methanol (25.0 mL) and add concentrated hydrochloric acid (5.0 mL).[3][4]
-
Reaction: Stir the mixture at 40°C for 12 hours.
-
Scientist's Insight: The Boc group is stable under neutral or basic conditions but is readily cleaved under acidic conditions, liberating the free amine.
-
-
Isolation: Concentrate the reaction mixture. Dissolve the residue in water and basify with a 48% aqueous sodium hydroxide solution. Extract with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a white solid (Overall yield: ~80%).[3][4]
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Protocol 2: Catalytic Hydrogenation (Debenzylation Route)
This method is illustrative of an industrial approach where a stable, protected intermediate is synthesized and then deprotected in the final step using catalytic hydrogenation.
Step 1: Synthesis of N-benzyl-4-piperidinylpiperidine (Not shown, assumed precursor)
Step 2: Catalytic Hydrogenolysis
-
Reactor Setup: In a high-pressure reactor, add N-benzyl-4-piperidinylpiperidine (1.0 eq), a suitable solvent such as toluene, and the catalyst (e.g., 5-10% Palladium on Carbon).[6]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the target pressure (e.g., 20 kg/cm ²).[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 110-120°C) and stir for 2-5 hours, monitoring hydrogen uptake.[6]
-
Scientist's Insight: The palladium surface catalyzes the cleavage of the C-N bond of the benzyl group and the subsequent saturation with hydrogen. Toluene is a good solvent as it is stable under these conditions.
-
-
Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be dissolved in an organic solvent, and hydrogen chloride gas can be passed through to precipitate the product as this compound dihydrochloride salt, which can then be recrystallized to high purity.[6]
Caption: Experimental workflow for the final debenzylation step via catalytic hydrogenation.
Conclusion and Recommendations
Both reductive amination and catalytic hydrogenation are robust and effective methods for synthesizing this compound.
-
For laboratory-scale synthesis and versatility , the reductive amination of N-Boc-4-piperidone using Sodium Triacetoxyborohydride (STAB) is highly recommended.[1][3][4] Its mild conditions, high selectivity, and excellent yields make it a reliable and straightforward procedure.
-
For large-scale industrial production , catalytic hydrogenation offers significant advantages in terms of atom economy, cost of reagents (hydrogen gas), and simpler downstream processing (catalyst filtration).[9] A route involving the debenzylation of a precursor using Pd/C is a proven, scalable strategy.[6]
The ultimate choice of catalyst and methodology will depend on the specific requirements of the project, including scale, available equipment, cost constraints, and desired purity profile. This guide provides the foundational data and procedural insights to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 4897-50-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Confirming the Absolute Stereochemistry of Chiral 4-Piperidinopiperidine Derivatives
For researchers in drug discovery and development, the 4-piperidinopiperidine scaffold is a familiar and valuable structural motif. Its prevalence in centrally active agents and other therapeutics is well-documented. However, the introduction of a chiral center transforms this privileged scaffold into a complex stereochemical puzzle. The three-dimensional arrangement of atoms—the absolute stereochemistry—is not a trivial detail; it is a critical determinant of a molecule's pharmacological and toxicological profile. One enantiomer may be a potent therapeutic, while its mirror image could be inactive or, worse, detrimental.
Therefore, the unambiguous assignment of absolute configuration is a non-negotiable step in the development of any chiral this compound derivative. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: the definitive, solid-state answer from Single-Crystal X-ray Crystallography; the versatile, in-solution analysis via NMR Spectroscopy using chiral derivatizing agents; and the powerful synergy of experimental and computational approaches offered by Vibrational Circular Dichroism (VCD).
This document is structured to move beyond simple protocols. It delves into the causality behind experimental choices, providing the insights needed to select the most appropriate method, troubleshoot challenges, and interpret data with confidence.
Comparative Analysis of Core Methodologies
The choice of an analytical method for stereochemical determination is a strategic decision, balancing the nature of the sample, available resources, and the required level of certainty. For flexible systems like this compound derivatives, understanding the strengths and limitations of each technique is paramount.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single, ordered crystal lattice to generate a 3D electron density map. | Covalent derivatization of the chiral amine with (R)- and (S)-Mosher's acid chlorides to form diastereomers, whose distinct ¹H NMR chemical shifts are analyzed.[1][2] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] |
| Sample State | Solid (high-quality single crystal required). | Solution. | Solution or neat liquid. |
| Sample Amount | Micrograms to milligrams. | ~1-5 mg per diastereomer. | Milligrams (e.g., 5-10 mg). |
| Analysis Time | Days to weeks (dominated by crystallization efforts). | 4-6 hours of active effort over 1-2 days.[2] | Hours to a day (including computational time). |
| Key Advantage | Considered the "gold standard"; provides an unambiguous, direct visualization of the 3D structure.[4][5] | Widely accessible instrumentation (NMR); excellent for molecules that are difficult to crystallize; provides in-solution data. | Applicable to a wide range of molecules (oils, non-crystalline solids); provides in-solution conformational data; avoids chemical modification of the analyte.[3][6] |
| Key Limitation | Absolute requirement for a suitable single crystal, which can be a significant bottleneck.[7] | Requires a reactive functional group (amine); potential for racemization during derivatization; interpretation can be complex for flexible molecules.[5] | Heavily reliant on accurate computational modeling (DFT); can be challenging for highly flexible molecules with many low-energy conformers. |
| Confidence | Very High (with good data quality and Flack parameter). | High (when applied correctly to suitable systems). | High (with good correlation between experimental and calculated spectra). |
The Methodologies in Detail
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography stands as the unequivocal method for determining absolute stereochemistry.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise spatial coordinates of every atom. The key to determining absolute configuration lies in the phenomenon of anomalous dispersion, which is most effective when a heavy atom (e.g., bromine, sulfur, or heavier) is present in the structure.[5] For a chiral this compound, this can be achieved by forming a salt with a chiral acid containing a heavy atom or by analyzing a derivative that includes one.
Causality in Practice: The greatest challenge, and the primary reason to seek alternative methods, is the prerequisite of growing a high-quality single crystal.[7] Molecules with conformational flexibility, such as the dual piperidine rings, can be notoriously difficult to crystallize. The success of this method is therefore contingent on overcoming this initial, often rate-limiting, step.
Experimental Protocol: X-ray Crystallography via Chiral Salt Formation
-
Salt Formation: React the enantiomerically pure this compound derivative (a free base) with an enantiomerically pure chiral acid (e.g., (S)-(+)-O-acetylmandelic acid or a brominated equivalent) in a suitable solvent like ethanol or acetonitrile.
-
Crystallization Screening: The crucial step. Screen a variety of conditions to encourage single crystal growth. This includes:
-
Solvent Systems: Test a range of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).
-
Evaporation Rate: Attempt slow evaporation at room temperature and in colder conditions (4 °C).
-
Vapor Diffusion: Dissolve the salt in a solvent in which it is soluble and place it in a sealed container with an "anti-solvent" in which it is poorly soluble. The slow diffusion of the anti-solvent vapor will gradually decrease solubility and promote crystallization.
-
-
Crystal Selection & Mounting: Identify a suitable crystal (clear, well-defined faces, appropriate size) under a microscope. Carefully mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected data. Solve the structure using direct methods to obtain an initial electron density map. Refine the structural model against the experimental data. The absolute configuration is confidently assigned when the Flack parameter refines to a value close to 0 with a small error.[8]
NMR Spectroscopy: The Mosher's Amide Method
For molecules that resist crystallization, NMR spectroscopy offers a powerful solution-phase alternative. The Mosher's method is one of the most reliable NMR techniques for assigning the absolute configuration of chiral amines.[1][2] It involves reacting the chiral amine with both enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid).[9] This reaction converts the pair of enantiomers into a pair of diastereomers (amides in this case), which, unlike enantiomers, have distinct NMR spectra.
Causality in Practice: The method's success hinges on the anisotropic effect of the phenyl ring of the MTPA moiety. In the resulting diastereomeric amides, the substituents around the original chiral center will be spatially oriented differently relative to this phenyl ring. This leads to differential shielding or deshielding effects, causing measurable differences in the chemical shifts (Δδ = δS - δR) of nearby protons. By analyzing the sign of these Δδ values, one can deduce the absolute configuration of the original amine.[9] A consistent model of positive Δδ values on one side of the molecule and negative values on the other confirms the assignment.
Workflow for Mosher's Amide Analysis
Caption: Workflow for determining absolute configuration using Mosher's method.
Experimental Protocol: Mosher's Amide Analysis
-
Reaction Setup (Two Parallel Reactions):
-
Reaction A ((S)-MTPA amide): In a dry NMR tube or small vial, dissolve the chiral this compound derivative (~2 mg) and a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) in a deuterated solvent (e.g., 0.5 mL CDCl₃). Add a slight molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Reaction B ((R)-MTPA amide): In a separate dry tube, repeat the procedure using (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
-
Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor for completion by ¹H NMR; the reaction is complete when the signal for the proton at the chiral center of the starting amine disappears and is replaced by two new signals corresponding to the amide products.
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amide samples. It is crucial that the spectra are acquired under identical conditions (temperature, concentration).
-
Spectral Assignment: Assign all relevant proton signals for both diastereomers. This may require 2D NMR experiments like COSY and HSQC to unambiguously identify protons on either side of the stereocenter.
-
Data Analysis:
-
Create a table of chemical shifts (δ) for assigned protons in both the (R)- and (S)-amide spectra.
-
Calculate the difference in chemical shifts: Δδ = δ(S-amide) - δ(R-amide).
-
Map the signs (+ or -) of the Δδ values onto a 3D model of the molecule based on the established conformational model of Mosher's amides.
-
A consistent pattern of positive Δδ values for protons on one side of the chiral center and negative values for those on the other side allows for the assignment of the absolute configuration.
-
Vibrational Circular Dichroism (VCD): The Computational Synergy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[3][6] An experimental VCD spectrum provides a unique fingerprint of a chiral molecule's absolute configuration and its conformation in solution. However, the spectrum itself does not directly reveal the stereochemistry. The power of VCD is realized when the experimental spectrum is compared to a spectrum predicted by quantum chemical calculations.
Causality in Practice: The process involves calculating the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).[3] Because enantiomers produce mirror-image VCD spectra, a match between the experimental spectrum and the calculated R-spectrum confirms the R-configuration. If the experimental spectrum is a mirror image of the calculated R-spectrum, the S-configuration is assigned. The main challenge for flexible molecules like 4-piperidinopiperidines is the need to perform a thorough conformational search to identify all low-energy conformers, calculate the VCD spectrum for each, and then generate a final Boltzmann-averaged spectrum for comparison.
Workflow for VCD Analysis
Caption: Workflow for VCD analysis, combining experimental and computational steps.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative at a relatively high concentration (e.g., 10-20 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent IR absorption overlap.
-
VCD Measurement:
-
Acquire the VCD and standard IR absorption spectra of the sample in the mid-IR region (typically 2000-900 cm⁻¹).
-
Acquire a background spectrum of the pure solvent in the same cell.
-
Data collection may take several hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling (The In Silico Enantiomer):
-
Conformational Search: Perform a comprehensive conformational search for one of the enantiomers (e.g., the R-enantiomer) using molecular mechanics or semi-empirical methods to identify all possible low-energy ring puckering and substituent orientations.
-
DFT Optimization: Take the lowest energy conformers (typically those within 2-3 kcal/mol of the global minimum) and re-optimize their geometries using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).
-
VCD Calculation: For each optimized conformer, calculate the harmonic vibrational frequencies and the corresponding VCD and IR intensities.
-
Spectral Averaging: Generate the final predicted VCD spectrum by performing a Boltzmann-weighted average of the calculated spectra of the individual conformers based on their relative free energies.
-
-
Comparison and Assignment: Visually compare the experimental VCD spectrum with the final calculated spectrum. A strong correlation in the signs and relative intensities of the major bands confirms the absolute configuration.
Conclusion and Recommendations
The determination of absolute stereochemistry for chiral this compound derivatives is a critical step that necessitates a robust analytical strategy. There is no single "best" method; the optimal choice is dictated by the specific circumstances of the research program.
-
Single-Crystal X-ray Crystallography is the ultimate arbiter. If a high-quality crystal can be obtained, it provides the most definitive and trusted result. It should be pursued whenever feasible, particularly for pivotal compounds like lead candidates.
-
The NMR-based Mosher's Method is an invaluable workhorse, especially when crystallization fails. Its accessibility and reliance on standard laboratory equipment make it a first-line alternative for in-solution confirmation.
-
Vibrational Circular Dichroism has emerged as a premier technique that bridges the gap, providing unambiguous in-solution data without chemical derivatization. It is particularly powerful for confirming the structure of final compounds or valuable intermediates that are "crystal-resistant" and where derivatization is undesirable.
For drug development professionals, a multi-faceted approach is often the most prudent. An initial assignment by a solution-phase method like NMR or VCD can guide synthesis and biological testing, with the ultimate goal of obtaining a crystal structure for unequivocal confirmation before advancing a compound into later-stage development. This layered, self-validating system ensures the highest degree of scientific integrity and trustworthiness in the characterization of these vital chiral molecules.
References
- 1. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hy-droxy-1-phenyl-eth-yl]piperidin-4-one and 8-[(1S)-1-phenyl-eth-yl]-1,4-dioxa-8-aza-spiro-[4.5]decane-7-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Piperidinopiperidine for Laboratory Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Piperidinopiperidine (CAS No. 4897-50-1). Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, offering causal explanations for each step to foster a deeply ingrained culture of safety and responsibility in your laboratory.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, also known as 1,4'-Bipiperidine, is classified as a hazardous chemical.[1] Its toxicological properties have not been fully investigated, which necessitates a cautious approach, treating it with a high degree of care.[1]
Key Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[1][2]
-
Ingestion: May be harmful if swallowed.[3]
This hazard profile dictates the stringent need for appropriate personal protective equipment (PPE) and specialized handling procedures to prevent exposure.
| Hazard Classification | GHS Category | Description | Source |
| Skin Irritation | 2 | Causes skin irritation | [1][2] |
| Eye Irritation | 2 | Causes serious eye irritation | [1][2] |
| Target Organ Toxicity | SE 3 | May cause respiratory irritation | [1][2] |
Immediate Safety Protocols: Your First Line of Defense
Proactive safety measures are non-negotiable when handling this compound for disposal. The primary goal is to create a barrier between the researcher and the chemical.
2.1. Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the procedures to be performed. The following are mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash-prone activities.
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[3]
-
Body Protection: Wear impervious clothing, such as a chemically resistant lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or higher. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
2.2. Handling and Storage Precautions
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes and to prevent inhalation of dust.[1][4]
-
Incompatible Materials: Store waste away from strong oxidizing agents and strong acids, as these can cause vigorous, potentially hazardous reactions.[1]
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[1] Eyewash stations and safety showers must be in close proximity to the workstation.[1]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The guiding principle for the disposal of this compound is that it must not enter the standard waste stream or sanitary sewers.[1][3][5] All waste must be handled in accordance with local, state, and federal regulations.[3]
Step 1: Waste Collection Collect all waste materials containing this compound. This includes:
-
Unused or expired product.
-
Residues from reaction vessels.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, bench paper).
-
Spill cleanup materials.
Place these materials into a designated, sealable container that is chemically compatible with the compound.
Step 2: Container Labeling Proper labeling is a critical compliance and safety step. The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and/or "1,4'-Bipiperidine".
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory generating the waste.
Step 3: Segregated Storage Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic to minimize the risk of accidental spills or breakage.
Step 4: Professional Disposal The final and most critical step is to arrange for professional disposal. Engage a licensed professional waste disposal service to handle the material.[4][5] Provide the service with a complete inventory of the waste, including the Safety Data Sheet (SDS).
The recommended disposal method is typically incineration.[4] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4]
Spill and Emergency Management
In the event of an accidental release, immediate and correct action is vital.
4.1. Minor Spills (Contained in a Fume Hood)
-
Restrict Access: Ensure no unauthorized personnel enter the area.
-
Wear Full PPE: Don appropriate PPE as described in Section 2.1.
-
Containment: Use an inert absorbent material like vermiculite, sand, or dry earth to cover the spill.
-
Collection: Carefully sweep up the absorbed material and place it into your designated hazardous waste container.[1][3][4] Avoid actions that generate dust.[1][3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and wipe down all surfaces. Place all cleaning materials in the hazardous waste container.
4.2. Major Spills (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Decontamination and Documentation
Decontamination:
-
Any non-disposable equipment that comes into contact with this compound must be thoroughly decontaminated.
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[4] Do not reuse containers unless they have been professionally decontaminated.
Documentation:
-
Maintain meticulous records of all hazardous waste generated and disposed of. This includes waste manifests provided by your disposal vendor. These documents are essential for regulatory audits and for tracking your laboratory's waste generation footprint.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you build a resilient framework of safety and compliance, reinforcing trust in your operational integrity.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Piperidinopiperidine
Authored for the Forefront of Research and Development
Welcome to a definitive guide on the safe handling of 4-Piperidinopiperidine. As researchers, our primary goal is to advance science, and the bedrock of that pursuit is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protection. Here, we will delve into the causality behind each safety measure, ensuring that every action is understood, validated, and grounded in authoritative standards. This is your operational plan for minimizing risk and ensuring laboratory integrity when working with this versatile but hazardous chemical intermediate.
The Hazard Profile of this compound: Understanding the "Why"
This compound is a valuable building block in pharmaceutical synthesis, particularly in neuroscience and medicinal chemistry.[1] However, its utility is matched by a significant hazard profile that necessitates stringent controls. It is officially classified as a hazardous substance.[2] Understanding these risks is the critical first step in designing an effective PPE strategy.
The compound is an off-white to white powder that presents a multi-faceted threat upon exposure[2]:
-
Dermal and Ocular Hazard: It is a known irritant to the skin and eyes.[3][4] Direct contact can cause significant irritation, and it may also cause skin sensitization, leading to allergic reactions upon subsequent exposures.[2]
-
Respiratory Hazard: As a fine powder, it can easily become airborne, and inhalation may cause irritation to the respiratory system.[3][4] High-level exposure to irritating compounds can lead to more severe conditions like reactive airways dysfunction syndrome (RADS).[2]
-
Ingestion Hazard: Accidental ingestion is harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[2]
-
Systemic Effects: Piperidine-class compounds can exert systemic effects, potentially leading to increased blood pressure and heart rate, nausea, labored breathing, and even convulsions at high exposures.[2]
| Property | Value | Source |
| CAS Number | 4897-50-1 | [1][3] |
| Appearance | Off-white to white crystalline powder | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂ | [1][5] |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE (Category 3) | [3] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [2][3] |
| Storage Temp. | Recommended -20°C; Store in a cool, dry, well-ventilated area |
Core Directive: A Multi-Layered PPE Protocol
The selection of PPE is not a one-size-fits-all scenario; it is a direct response to the hazards outlined above. All handling of this compound must occur within a well-ventilated area, preferably a certified chemical fume hood, to provide the primary layer of engineering control.[2][6] Personal protective equipment is the essential final barrier.
Eye and Face Protection: The Non-Negotiable First Line
-
Protocol: Wear chemical safety goggles with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3]
-
Causality: This is crucial to prevent the fine powder from making contact with the eyes, which would cause serious irritation.[3]
-
Critical Note on Contact Lenses: Contact lenses are strictly prohibited when handling this chemical.[2] Soft lenses can absorb irritants, and all lenses can concentrate them, potentially increasing the severity of an eye exposure.[2]
Skin and Body Protection: Preventing Dermal Contact and Sensitization
-
Hand Protection:
-
Protocol: Handle with chemical-resistant gloves tested to the EN 374 (Europe) or F739 (US) standard.[2] Gloves must be inspected for integrity before each use.
-
Selection Rationale: The choice of glove material and thickness is paramount. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[2] For brief, incidental contact, a class 3 or higher (>60 minutes) is acceptable.[2] Always consult the glove manufacturer's specific chemical resistance data.
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately as hazardous waste in accordance with applicable laws.
-
-
Body Protection:
-
Protocol: Wear a professional lab coat or overalls.[2] For tasks with a higher risk of spillage, a P.V.C. apron should be added.[2]
-
Causality: This prevents the powder from settling on clothing, which can create a prolonged source of skin exposure and lead to contamination outside the laboratory. Work clothes should be laundered separately from personal items.[2]
-
Respiratory Protection: When Engineering Controls Are Not Enough
-
Protocol: Respiratory protection is typically not required when handling small quantities inside a functioning chemical fume hood. However, it becomes necessary when engineering controls do not adequately prevent exposure, such as during large-scale transfers or spill clean-ups.[2]
-
Selection Rationale:
-
For nuisance dust exposure, a particle respirator of type P95 (US) or P1 (EU EN 143) is recommended.
-
For higher-level protection or in situations where concentrations are unknown, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.
-
The final decision on respirator use should be based on a professional risk assessment that considers the specific workplace conditions and exposure data.[2]
-
| Protection Level | Specification | Rationale and Key Standards |
| Eye/Face | Chemical safety goggles with side-shields. | Prevents eye irritation from airborne powder. Must conform to OSHA 1910.133 or EN166.[3] |
| Hand | Chemical-resistant gloves. | Prevents skin irritation and sensitization. Select based on breakthrough time (EN 374).[2] |
| Body | Lab coat or overalls. P.V.C. apron for spill risk. | Protects skin and prevents contamination of personal clothing.[2] |
| Respiratory | Required if ventilation is inadequate. | Prevents respiratory irritation. Type depends on exposure level (e.g., P95/P1 for dust). |
Operational Plan: A Workflow for Safe Handling and Disposal
A robust safety culture is built on clear, repeatable procedures. The following workflow provides a logical sequence for operations involving this compound.
Caption: Logical workflow for the safe handling of this compound.
Decontamination and Disposal: A Critical Final Step
Contamination control does not end when the experiment is over. All waste, including residual chemical and contaminated materials, must be handled as hazardous.
-
PPE Disposal: Used gloves, disposable aprons, and any other contaminated single-use items should be placed in a designated, sealed, and clearly labeled hazardous waste container for disposal.[2]
-
Chemical Waste:
-
Segregation: Do not mix this compound waste with incompatible materials like strong acids or oxidizing agents.[2][6]
-
Containerization: Collect surplus and non-recyclable solutions in a suitable, leak-proof, and labeled container.[6]
-
Professional Disposal: All chemical waste must be disposed of through a licensed and qualified hazardous waste disposal company.[6] Methods may include incineration in a permitted facility.
-
Regulatory Compliance: Under no circumstances should this chemical or its containers be disposed of in the regular trash or discharged into sewers or waterways.[2] All disposal must adhere strictly to local, state, and federal regulations.[2][6]
-
Emergency Response Protocol: Immediate and Decisive Action
Preparedness is key to mitigating the impact of an accidental exposure or spill.
In Case of Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove all contaminated clothing, including footwear, without delay. Flush the affected skin and hair with running water and soap. If irritation develops or persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air at once. Keep them warm and at rest. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Management Protocol
-
Minor Spills (Solid):
-
Evacuate non-essential personnel and remove all ignition sources.[2]
-
Wearing appropriate PPE, clean up the spill immediately.[2]
-
Use dry clean-up procedures (e.g., gentle sweeping or vacuuming with HEPA filter) to avoid generating dust.[2]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[2]
-
-
Major Spills:
This guide provides a comprehensive framework for the safe handling of this compound. By integrating these principles of hazard awareness, rigorous PPE protocols, and emergency preparedness into your daily operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
